2-(Isopropylsulfonyl)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
2-propan-2-ylsulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-5(2)9(7,8)4-3-6;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFKENKHVSIOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Isopropylsulfonyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the strategic use of novel building blocks is paramount to the successful design and synthesis of new therapeutic agents. 2-(Isopropylsulfonyl)ethanamine hydrochloride is a bifunctional molecule that has garnered interest as a versatile intermediate. Its structure, featuring a primary amine and an isopropylsulfonyl moiety, offers a unique combination of properties that are attractive for incorporation into drug candidates. The sulfone group can act as a hydrogen bond acceptor and improve metabolic stability, while the primary amine provides a key reactive handle for further molecular elaboration.
This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic pathway, and the potential applications of this compound for researchers and scientists in the field of drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a solid, crystalline compound at room temperature.[1] Its fundamental identifiers and physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on predictions and should be considered as such.
| Identifier | Value | Source |
| IUPAC Name | 2-(isopropylsulfonyl)ethan-1-amine hydrochloride | N/A |
| CAS Number | 614753-55-8 | [2] |
| Molecular Formula | C₅H₁₄ClNO₂S | |
| Molecular Weight | 187.69 g/mol | |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 298.2 ± 23.0 °C | [3] |
| Predicted Density | 1.0 +/- 0.06 g/cm³ | [3] |
| Water Solubility | Soluble | [4] |
Spectroscopic Characterization
While specific, experimentally verified spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropyl group, a doublet for the two methyl groups of the isopropyl moiety, and two triplets for the two methylene groups of the ethyl chain. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methine and methyl carbons of the isopropyl group, as well as for the two methylene carbons of the ethyl chain.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit strong absorption bands corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching vibrations of the primary amine hydrochloride would be expected in the range of 3200-2800 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₅H₁₃NO₂S) upon ionization.
Synthesis and Purification
A plausible and efficient synthetic route to this compound can be designed based on established organic chemistry principles. A potential two-step synthesis is outlined below.
A potential synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 2-(Isopropylthio)ethanamine
-
To a solution of 2-chloroethanamine hydrochloride in a suitable solvent such as ethanol, add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free amine.
-
Cool the reaction mixture in an ice bath and add isopropyl mercaptan dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove inorganic salts.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(isopropylthio)ethanamine.
Step 2: Oxidation to 2-(Isopropylsulfonyl)ethanamine and Hydrochloride Salt Formation
-
Dissolve the crude 2-(isopropylthio)ethanamine from Step 1 in a suitable solvent like dichloromethane or acetic acid.
-
Cool the solution in an ice bath and add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.
-
Stir the reaction at room temperature until the oxidation is complete, as monitored by TLC.
-
Quench any excess oxidizing agent.
-
Wash the reaction mixture with a solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Dissolve the crude 2-(isopropylsulfonyl)ethanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound of high purity.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The presence of both a primary amine and a sulfone group allows for diverse chemical modifications.
Synthetic utility of this compound in medicinal chemistry.
The primary amine can be readily acylated to form amides, reacted with isocyanates to form ureas, or undergo reductive amination with aldehydes and ketones to generate secondary amines. These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of a lead compound.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage Conditions: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Stability: As a hydrochloride salt, it is generally more stable and less prone to degradation than its free base form.[7] However, long-term stability studies under various conditions (e.g., temperature, humidity, light) are recommended to establish a definitive shelf-life for specific applications, in line with ICH guidelines.[8]
Safety and Handling
Based on available safety data, this compound is classified as causing skin sensitization and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Use in a well-ventilated area or under a chemical fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a reactive primary amine with a metabolically robust isopropylsulfonyl group, provides a powerful tool for the synthesis of novel and diverse molecular scaffolds. While a comprehensive set of experimental data is not yet publicly available, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. As the demand for innovative chemical matter in drug development continues to grow, the utility of such well-designed building blocks will undoubtedly increase.
References
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- 4. 2-(isopropylsulfonyl)ethanamine at Best Price in Wujiang, Jiangsu | Stru Chem Co., Ltd. [tradeindia.com]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… [cymitquimica.com]
- 8. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to 2-(Isopropylsulfonyl)ethanamine hydrochloride (CAS: 320337-16-4)
Introduction
2-(Isopropylsulfonyl)ethanamine hydrochloride is a primary amine containing a sulfone functional group, a structural motif of significant interest in contemporary medicinal chemistry. As a chemical building block, it provides researchers and drug development professionals with a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the isopropylsulfonyl group imparts specific physicochemical properties, such as increased polarity and the potential for strong hydrogen bonding interactions, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide offers a comprehensive technical overview of this compound, encompassing its chemical properties, a proposed synthesis pathway, potential applications in drug discovery, analytical methodologies for its characterization, and essential safety and handling information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties influence its solubility, stability, and reactivity.
| Property | Value | Source |
| CAS Number | 320337-16-4 | N/A |
| Molecular Formula | C₅H₁₄ClNO₂S | |
| Molecular Weight | 187.69 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C5H13NO2S.ClH/c1-5(2)9(7,8)4-3-6;/h5H,3-4,6H2,1-2H3;1H | |
| SMILES | Cl.CC(C)S(=O)(=O)CCN | |
| Predicted Boiling Point | 298.2 ± 23.0 °C | [1] |
| Predicted Density | 1.0 ± 0.1 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Mechanism
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Causality Behind Experimental Choices: This protocol is designed for efficiency and high yield. The use of an inorganic base in Step 1 is crucial for the deprotonation of the thiol, facilitating its nucleophilic attack on the 2-aminoethyl hydrogen sulfate. The subsequent one-pot oxidative chlorination in Step 2 is a streamlined approach that avoids the isolation of potentially unstable intermediates. The use of chlorine gas as both the oxidizing and chlorinating agent, in the presence of concentrated hydrochloric acid, ensures the formation of the desired sulfonyl chloride and its immediate conversion to the stable hydrochloride salt.
Step 1: Synthesis of 2-(Isopropylthio)ethanamine
-
To a solution of an inorganic base (e.g., sodium hydroxide, 2.2 equivalents) in a suitable solvent (e.g., water), add 2-aminoethyl hydrogen sulfate (1.0 equivalent).
-
Slowly add isopropanethiol (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-100°C) and maintain for 10-14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture on an ice bath to precipitate any inorganic salts.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-(isopropylthio)ethanamine.
-
Purify the crude product by vacuum distillation to yield the pure intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-(isopropylthio)ethanamine from Step 1 in concentrated hydrochloric acid.
-
Bubble chlorine gas through the solution at a controlled rate, maintaining the reaction temperature between 25-45°C. The chlorine gas serves as both the oxidizing agent to convert the thioether to a sulfone and the source of chloride for the hydrochloride salt formation.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
The isopropylsulfonyl ethanamine scaffold is a valuable building block in the design of bioactive molecules. The sulfone group is a key structural feature, acting as a strong hydrogen bond acceptor and imparting metabolic stability. While direct biological activity data for this compound is not extensively published, the prevalence of the isopropylsulfonyl moiety in potent, clinically relevant inhibitors of various enzyme classes, particularly kinases, strongly suggests its utility as a synthetic intermediate.
Potential as a Kinase Inhibitor Scaffold
Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The isopropylsulfonyl group has been incorporated into numerous kinase inhibitors, where it often occupies the hinge-binding region of the ATP-binding pocket, forming crucial hydrogen bonds that contribute to high binding affinity and selectivity. For instance, a series of 2,4-diamino pyrimidine derivatives incorporating an isopropylsulfonyl-substituted pyrazole have been identified as potent anaplastic lymphoma kinase (ALK) inhibitors, demonstrating significant antitumor efficacy.[3]
Caption: Conceptual binding of an isopropylsulfonyl-containing inhibitor in a kinase active site.
The primary amine of this compound provides a reactive handle for the facile introduction of this beneficial sulfonyl moiety onto various heterocyclic scaffolds commonly employed in kinase inhibitor design. Researchers can utilize this building block to systematically explore structure-activity relationships (SAR) and optimize the potency and selectivity of their compounds.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.
Chromatographic Analysis (HPLC)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the routine analysis of this compound.
Proposed HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for polar analytes. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amine. A gradient elution from low to high organic content will ensure elution of the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | The compound lacks a strong chromophore, so detection at a low UV wavelength is necessary. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), and two methylene groups (triplet-like patterns) of the ethyl chain. The chemical shifts will be influenced by the electron-withdrawing sulfonyl group and the protonated amine.
-
¹³C NMR: The carbon NMR will show distinct signals for the methyl and methine carbons of theisopropyl group, and the two methylene carbons of the ethyl chain.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| (CH₃)₂CH- | ~1.3 | Doublet |
| (CH₃)₂CH- | ~3.3 | Septet |
| -SO₂-CH₂- | ~3.5 | Triplet |
| -CH₂-NH₃⁺ | ~3.2 | Triplet |
| -NH₃⁺ | Broad singlet | Singlet |
Note: Predicted shifts are estimates and can be influenced by the solvent and concentration.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is a suitable technique for determining the molecular weight of the free base. The expected [M+H]⁺ ion would be at m/z 152.08. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for structural confirmation.
Expected Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 2-(Isopropylsulfonyl)ethanamine in ESI-MS/MS.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: The compound is classified with GHS07 pictogram, indicating it can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique structural features, particularly the isopropylsulfonyl group, make it an attractive component for the synthesis of novel compounds targeting a range of biological targets, most notably protein kinases. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, potential applications, and the necessary analytical and safety considerations to facilitate its effective use in the laboratory. As research into novel therapeutics continues to evolve, the strategic application of such well-defined chemical intermediates will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
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Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed. Available at: [Link]
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Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI. Available at: [Link]
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Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. ResearchGate. Available at: [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
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Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. ResearchGate. Available at: [Link]
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Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed. Available at: [Link]
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Synthesis process for high purity isosulfan blue using flash chromatography in commercial plant scale. Justia Patents. Available at: [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Isopropylsulfonyl)ethanamine Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action of the novel chemical entity, 2-(Isopropylsulfonyl)ethanamine hydrochloride. Given the current scarcity of public data on its biological activity, this document outlines a systematic, multi-pronged approach, integrating computational methods with robust biochemical and cellular assays to identify its molecular target(s) and elucidate its effects on cellular pathways.
Introduction and Structural Analysis
This compound is a small molecule whose biological function is yet to be characterized. Its chemical structure consists of an isopropylsulfonyl group linked to an ethanamine moiety. The presence of the sulfonamide group, a well-known pharmacophore, suggests a range of potential biological activities, as sulfonamides are known to interact with various enzymes and receptors.[1][2][3] The ethanamine side chain provides a basic nitrogen center, which is often involved in interactions with biological macromolecules. A thorough understanding of its mechanism of action is crucial for evaluating its therapeutic potential and identifying any potential off-target effects.
Hypothesized Mechanisms of Action
Based on the structural features of this compound, several plausible mechanisms of action can be hypothesized:
-
Enzyme Inhibition: The sulfonamide moiety is a known inhibitor of several classes of enzymes. Therefore, this compound could potentially target:
-
Carbonic Anhydrases: Many sulfonamide drugs are potent inhibitors of carbonic anhydrases.
-
Kinases: While not a classic kinase inhibitor scaffold, some sulfonamide-containing compounds have been shown to inhibit protein kinases.
-
Dihydropteroate Synthase: As seen in sulfa antibiotics, the sulfonamide group can act as a competitive inhibitor in the folic acid synthesis pathway.[2][4]
-
-
Receptor Modulation: The ethanamine portion of the molecule bears some resemblance to biogenic amines, suggesting a potential interaction with various receptors, such as G-protein coupled receptors (GPCRs).
-
Other Targets: The compound could interact with other, less common targets, which necessitates an unbiased screening approach.
Proposed Experimental Workflow for Target Identification and Validation
A multi-step, integrated workflow is proposed to systematically identify and validate the molecular target(s) of this compound.
Caption: A proposed experimental workflow for target identification and validation.
Phase 1: Target Identification
The initial phase focuses on generating a list of potential protein targets using a combination of computational and experimental approaches.
Computational methods can provide initial hypotheses about the compound's biological targets, guiding subsequent experimental work.[5][6][7]
Protocol for In Silico Target Prediction:
-
Compound Preparation: Generate a 3D structure of this compound and perform energy minimization.
-
Target Prediction Algorithms: Utilize various web-based servers and software that employ ligand-based and structure-based methods.
-
Ligand-Based: Compare the compound's structure and physicochemical properties to databases of known bioactive molecules.
-
Structure-Based (Reverse Docking): Dock the compound into the binding sites of a large collection of protein structures to predict binding affinity.
-
-
Data Analysis: Consolidate the lists of potential targets from different algorithms and rank them based on prediction scores and biological relevance.
Affinity chromatography coupled with mass spectrometry is a powerful technique to isolate and identify proteins that directly bind to the compound of interest.[8][9][10][11][12][13]
Protocol for Affinity Chromatography-Mass Spectrometry (AC-MS):
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.
-
Protein Pull-Down: Incubate the beads with cell lysate to allow the probe to bind to its target proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders, then elute the specifically bound proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by mass spectrometry.
CETSA is a label-free method that identifies target engagement by measuring changes in the thermal stability of proteins upon ligand binding in a cellular context.[14][15][16][17][18]
Protocol for CETSA:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting curves of individual proteins.
-
Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature in the presence of the compound.
Phase 2: Target Validation
This phase aims to confirm the interactions identified in Phase 1 and quantify their affinity and functional consequences.
Direct biochemical assays are essential to validate the binding and functional effect of the compound on the purified candidate target proteins.[19][20][21][22][23]
Example Protocol for a Kinase Inhibition Assay (if a kinase is identified):
-
Assay Setup: In a microplate, combine the purified kinase, its substrate, and varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Detection: After a set incubation time, measure kinase activity using a suitable method (e.g., luminescence-based ADP detection or fluorescence-based detection of the phosphorylated substrate).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.
Confirm that the compound engages its target within living cells. This can be achieved using methods like the NanoBRET™ Target Engagement Assay or by observing the modulation of a downstream biomarker of target activity.
Phase 3: Mechanistic Characterization
Once the direct target is validated, the focus shifts to understanding the downstream cellular consequences of target engagement.
Investigate the effect of the compound on the signaling pathway in which the target protein is involved.
Caption: A hypothetical signaling pathway modulated by the compound.
Protocol for Western Blot Analysis:
-
Cell Treatment: Treat cells with various concentrations of this compound for different durations.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with antibodies specific for the target protein and its downstream effectors (including phosphorylated forms).
-
Detection and Analysis: Visualize the protein bands and quantify the changes in protein expression and phosphorylation levels.
Assess the overall effect of the compound on cellular functions such as proliferation, survival, and cell cycle progression.
Table 1: Summary of Cellular Phenotyping Assays
| Assay | Principle | Endpoint Measured |
| Cell Proliferation | ||
| MTT Assay[24] | Reduction of MTT by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Change in cell viability/metabolic activity. |
| BrdU Assay[25] | Incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle. | Rate of DNA synthesis and cell proliferation. |
| Apoptosis | ||
| Annexin V/PI Staining[26] | Annexin V binds to phosphatidylserine exposed on the outer membrane of apoptotic cells. Propidium Iodide (PI) stains the DNA of cells with compromised membranes. | Differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Caspase Activity Assay[27] | Cleavage of a fluorogenic or colorimetric substrate by active caspases, which are key mediators of apoptosis. | Caspase-3/7, -8, or -9 activity. |
| Cell Cycle Analysis | ||
| PI Staining[28][29][30][31] | Propidium Iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell by flow cytometry. | Distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. |
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of this compound. By integrating computational, biochemical, and cellular methodologies, researchers can confidently identify its molecular target(s), validate target engagement, and elucidate the downstream signaling pathways and cellular phenotypes it modulates. This foundational knowledge is indispensable for advancing this compound through the drug discovery and development pipeline.
References
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Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-(Isopropylsulfonyl)ethanamine hydrochloride for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and formulation design. This technical guide provides a comprehensive examination of the solubility characteristics of 2-(Isopropylsulfonyl)ethanamine hydrochloride, a key building block in modern medicinal chemistry. We will explore the theoretical principles governing its dissolution, present a robust, field-proven experimental protocol for determining thermodynamic solubility, and analyze the compound's behavior across a spectrum of pharmaceutically relevant solvents. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both foundational knowledge and practical, actionable methodologies.
Introduction: The Critical Role of Solubility
This compound is a primary amine salt featuring a sulfonyl group, a structure of interest in the synthesis of novel therapeutic agents. As with any API candidate, a thorough understanding of its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful development. Poor solubility can lead to a cascade of challenges, including low and erratic absorption from the gastrointestinal tract, which compromises oral bioavailability, and difficulties in preparing parenteral formulations.[1]
This guide serves as a detailed roadmap for characterizing the solubility of this compound. We will move beyond simple data reporting to explain the underlying science, enabling researchers to anticipate dissolution behavior, troubleshoot issues, and make informed decisions in solvent selection for synthesis, purification, and formulation.
Theoretical Framework: Principles Governing Dissolution
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As a salt of a weak base (the ethanamine moiety) and a strong acid (HCl), its behavior, particularly in aqueous media, is highly dependent on pH.
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
The hydrochloride salt exists in equilibrium with its corresponding free base in solution. The Henderson-Hasselbalch equation provides the mathematical framework for understanding this relationship and predicting how solubility changes with pH.[2][3][4]
For the protonated amine (BH⁺), the equilibrium is: BH⁺ ⇌ B + H⁺
The Henderson-Hasselbalch equation is expressed as: pH = pKa + log([B]/[BH⁺])
Where:
-
[B] is the concentration of the free base.
-
[BH⁺] is the concentration of the protonated (salt) form.
-
pKa is the acid dissociation constant for the conjugate acid, BH⁺. The pKa for a primary alkylamine is typically in the range of 9-10.5. For our analysis, we will use an estimated pKa of 9.5 .
Causality in Action:
-
At pH << pKa (e.g., pH 1-7): The equilibrium is shifted heavily towards the protonated, ionized form [BH⁺]. As the ionized form, it is significantly more polar and readily interacts with polar solvents like water. Therefore, the aqueous solubility of this compound is expected to be highest in acidic to neutral pH.[5][6]
-
At pH >> pKa (e.g., pH > 11): The equilibrium shifts towards the un-ionized free base [B]. This form is less polar and will have significantly lower aqueous solubility, potentially precipitating out of solution. This phenomenon, known as "pH-triggered precipitation," is a critical consideration for formulation and administration.
Solvent Polarity and the "Like Dissolves Like" Principle
Beyond aqueous systems, solubility in organic solvents is largely dictated by polarity matching. Solvents are classified based on their polarity, which reflects the distribution of electron density in their molecules.[7][8]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the presence of the amine and sulfonyl groups, which can participate in hydrogen bonding, this compound is expected to exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. Solubility is expected to be moderate to good, depending on the specific solvent's polarity index.[9][10][11]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot effectively solvate the charged ions of the hydrochloride salt. Consequently, solubility is expected to be very low.
Physicochemical Properties
A summary of the key properties of this compound is essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄ClNO₂S | Sigma-Aldrich |
| Molecular Weight | 187.69 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | Sigma-Aldrich |
| pKa (estimated) | 9.5 | Structural Analogy |
| logP (estimated) | < 1.0 | Structural Analogy |
Experimental Protocol: Thermodynamic Solubility Determination
To ensure data is reliable and reflects the true equilibrium state, the Shake-Flask Method is the gold-standard and most widely used technique.[12] This protocol is a self-validating system designed for accuracy and reproducibility.
Core Principle
The method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the slurry for a sufficient period to allow the system to reach thermodynamic equilibrium.[13] The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a validated analytical technique.[1][14]
Experimental Workflow Diagram
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Using a calibrated pipette, add 1.0 mL of the desired solvent to the vial.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment set to 25°C.
-
Agitate the slurries at a moderate speed (e.g., 250 rpm) for 24 hours. Expertise Insight: A 24-hour period is typically sufficient for most small molecules to reach equilibrium.[13][15] For compounds with very slow dissolution kinetics, extending this to 48 hours is advisable. Visual confirmation of remaining solid is crucial.
-
-
Phase Separation:
-
Remove vials from the shaker and allow them to stand for 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) into a clean HPLC vial. Trustworthiness Check: Filtration is a critical step to remove fine particulates that would otherwise lead to an overestimation of solubility.
-
-
Analytical Quantification (HPLC-UV):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) of known concentration.
-
Generate a calibration curve by preparing a series of standards from the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Dilute the filtered sample from step 3.3 into the linear range of the calibration curve.
-
Analyze the standards and diluted samples using a validated HPLC method. A suitable starting point would be:
-
Calculate the concentration in the sample vial using the regression equation from the calibration curve, accounting for the dilution factor.
-
Solubility Data & Analysis (Illustrative)
The following table presents illustrative solubility data for this compound, generated based on the theoretical principles discussed. This data serves as a practical example of expected results.
| Solvent | Solvent Type | Polarity Index (P')[9] | Illustrative Solubility (mg/mL) |
| Water (pH 4.0 Buffer) | Polar Protic | 10.2 | > 200 |
| Water (pH 7.4 Buffer) | Polar Protic | 10.2 | > 200 |
| Methanol | Polar Protic | 5.1 | ~150 |
| Ethanol | Polar Protic | 4.3 | ~75 |
| Isopropanol | Polar Protic | 3.9 | ~20 |
| Acetonitrile | Polar Aprotic | 5.8 | ~5 |
| Acetone | Polar Aprotic | 5.1 | < 1 |
| Ethyl Acetate | Intermediate | 4.4 | < 0.1 |
| Dichloromethane | Nonpolar | 3.1 | < 0.01 |
| Toluene | Nonpolar | 2.4 | < 0.01 |
| Hexane | Nonpolar | 0.1 | < 0.01 |
Analysis of Trends
-
Aqueous Solubility: As predicted by the Henderson-Hasselbalch principle, the compound, being a salt, is highly soluble in aqueous buffers where the pH is well below its estimated pKa of 9.5.[17] The protonated amine is highly polar and readily solvated by water.
-
Polar Protic Solvents: Excellent solubility is observed in methanol and ethanol, which decreases as the alkyl chain of the alcohol increases (isopropanol), reducing the overall polarity of the solvent.
-
Polar Aprotic Solvents: Solubility is significantly lower in polar aprotic solvents like acetonitrile. While these solvents are polar, their inability to donate hydrogen bonds makes them less effective at solvating the chloride anion and the protonated amine compared to protic solvents.
-
Nonpolar Solvents: As expected, the compound is practically insoluble in nonpolar solvents like dichloromethane and hexane, which cannot overcome the lattice energy of the ionic salt.
Caption: Factors Influencing Compound Solubility.
Conclusion and Practical Implications
This guide has established a comprehensive framework for understanding and determining the solubility of this compound. The key takeaways for the development scientist are:
-
High Aqueous Solubility: The compound is expected to be highly soluble in acidic and neutral aqueous environments, suggesting that oral bioavailability is unlikely to be limited by solubility. This simplifies the development of oral solid dosage forms.
-
pH Sensitivity: Formulation in alkaline conditions (pH > 9) should be avoided to prevent precipitation of the less soluble free base.
-
Solvent Selection for Synthesis: Polar protic solvents like methanol and ethanol are excellent choices for reaction media and recrystallization, whereas nonpolar solvents like toluene or heptane can be used as anti-solvents for precipitation.
-
Robust Measurement is Key: Adherence to a rigorous thermodynamic solubility protocol, such as the shake-flask method detailed herein, is paramount for generating reliable data to guide development and regulatory submissions.
By integrating theoretical principles with robust experimental practice, researchers can effectively navigate the challenges of solubility characterization and accelerate the progression of promising new chemical entities.
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A Technical Guide to the Synthesis of 2-(Isopropylsulfonyl)ethanamine: History, Core Methodologies, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(isopropylsulfonyl)ethanamine, a valuable building block in medicinal chemistry. While a definitive historical account of its initial synthesis is not prominently documented, this guide elucidates the most probable and widely employed synthetic strategies, grounded in the fundamental principles of organic chemistry. We will delve into the core methodologies, with a particular focus on the Michael addition to vinyl sulfones, and provide detailed experimental protocols. Mechanistic insights and the rationale behind experimental choices are discussed to equip researchers with a thorough understanding of this important synthetic transformation.
Introduction: The Significance of the Sulfonamide Moiety
The journey of sulfonamides began in the early 20th century with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent.[1] This discovery, which earned Gerhard Domagk the 1939 Nobel Prize in Physiology or Medicine, ushered in the era of sulfa drugs and laid the foundation for modern antimicrobial chemotherapy.[1] The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, has since become a ubiquitous scaffold in drug discovery. Its presence in blockbuster drugs like the anti-inflammatory celecoxib and the diuretic hydrochlorothiazide underscores its importance. 2-(Isopropylsulfonyl)ethanamine represents a key intermediate, providing a versatile building block for the incorporation of the isopropylsulfonyl ethylamine motif into more complex bioactive molecules.
Core Synthetic Strategy: The Michael Addition to Vinyl Sulfones
The most direct and widely adopted method for the synthesis of 2-(alkanesulfonyl)ethanamines, including the isopropyl derivative, is the aza-Michael addition of an amine to a vinyl sulfone. This conjugate addition reaction is a powerful tool for the formation of carbon-nitrogen bonds.
The Precursor: Synthesis of Isopropyl Vinyl Sulfone
The synthesis of the key precursor, isopropyl vinyl sulfone, can be achieved through several methods. A common approach involves the oxidation of the corresponding sulfide.
Protocol 1: Synthesis of Isopropyl Vinyl Sulfone
-
Step 1: Thiol-Ene Reaction. Isopropyl mercaptan is reacted with acetylene gas in the presence of a radical initiator or under UV irradiation to form isopropyl vinyl sulfide.
-
Step 2: Oxidation. The resulting isopropyl vinyl sulfide is then oxidized to the corresponding sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane.
| Reagent/Parameter | Condition | Purpose |
| Isopropyl Mercaptan | 1.0 equivalent | Starting material |
| Acetylene | Excess | Reactant for thiol-ene reaction |
| Radical Initiator (e.g., AIBN) | Catalytic amount | To initiate the radical addition |
| Hydrogen Peroxide (30%) | 2.2 equivalents | Oxidizing agent |
| Acetic Acid | Solvent | Catalyst for oxidation |
| Temperature | 0 °C to room temperature | To control the reaction rate |
Diagram 1: Synthesis of Isopropyl Vinyl Sulfone
Sources
Spectroscopic Characterization of 2-(Isopropylsulfonyl)ethanamine Hydrochloride: A Technical Guide
Introduction and Molecular Structure
2-(Isopropylsulfonyl)ethanamine hydrochloride is a primary amine containing an isopropylsulfonyl group.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice in pharmaceutical development.[2] Understanding its spectroscopic signature is crucial for confirming its synthesis, assessing its purity, and studying its interactions in biological systems.
The molecular structure, presented below, forms the basis for all subsequent spectroscopic predictions.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The presence of the electron-withdrawing sulfonyl group and the positively charged ammonium group will significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| (CH₃)₂CH | 1.3 - 1.5 | Doublet | 6H | The two methyl groups of the isopropyl moiety are equivalent and are split by the adjacent methine proton. |
| (CH₃)₂CH | 3.2 - 3.5 | Septet | 1H | The methine proton is split by the six equivalent protons of the two methyl groups. Its downfield shift is due to the adjacent sulfonyl group. |
| SO₂CH₂CH₂NH₃⁺ | 3.4 - 3.7 | Triplet | 2H | These protons are adjacent to the strongly electron-withdrawing sulfonyl group, resulting in a significant downfield shift. They are split by the adjacent methylene protons. |
| SO₂CH₂CH₂NH₃⁺ | 3.1 - 3.4 | Triplet | 2H | These protons are adjacent to the positively charged ammonium group, which causes a downfield shift. They are split by the adjacent methylene protons. |
| NH₃⁺ | 7.5 - 8.5 | Broad Singlet | 3H | The protons of the ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. The chemical shift can be highly variable depending on the solvent and concentration. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| (CH₃)₂CH | 15 - 17 | The methyl carbons of the isopropyl group are in an upfield region. |
| (CH₃)₂CH | 52 - 55 | The methine carbon is shifted downfield due to the direct attachment to the electron-withdrawing sulfonyl group. |
| SO₂CH₂CH₂NH₃⁺ | 48 - 52 | This methylene carbon is significantly deshielded by the adjacent sulfonyl group. |
| SO₂CH₂CH₂NH₃⁺ | 37 - 40 | This methylene carbon is deshielded by the adjacent ammonium group. |
Experimental Protocol for NMR Spectroscopy
A standard approach for acquiring NMR spectra for a compound like this compound would involve dissolving the sample in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt.
Caption: General experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (Ammonium) | 3200 - 2800 | Strong, Broad | N-H stretch |
| C-H (Alkyl) | 2960 - 2850 | Medium to Strong | C-H stretch |
| N-H (Ammonium) | 1600 - 1500 | Medium | N-H bend |
| S=O (Sulfonyl) | 1350 - 1300 | Strong | Asymmetric S=O stretch |
| S=O (Sulfonyl) | 1150 - 1120 | Strong | Symmetric S=O stretch |
| C-N | 1250 - 1020 | Medium | C-N stretch[3] |
The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations in an ammonium salt.[4][5][6] The two strong bands for the S=O stretching are characteristic of the sulfonyl group.[7]
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.
Caption: General experimental workflow for IR spectroscopy (KBr pellet method).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique due to the compound's polarity and the presence of a charge.
The molecular weight of the free base, 2-(isopropylsulfonyl)ethanamine, is 151.23 g/mol .[1] The hydrochloride salt has a molecular weight of 187.69 g/mol . In positive ion mode ESI-MS, the most prominent ion observed would be the protonated molecule of the free base [M+H]⁺ at m/z 152.
Predicted Fragmentation Pattern
The fragmentation of the [M+H]⁺ ion would likely proceed through cleavage of the C-C and C-S bonds.
Table 4: Predicted Key Fragment Ions in ESI-MS for 2-(Isopropylsulfonyl)ethanamine
| m/z | Proposed Fragment | Rationale |
| 152 | [C₅H₁₄NO₂S]⁺ | Protonated molecule [M+H]⁺ |
| 106 | [C₂H₅NO₂S]⁺ | Loss of the isopropyl group (C₃H₇) |
| 75 | [C₃H₇O₂S]⁺ | Cleavage of the C-C bond between the two ethyl carbons, with the charge retained on the sulfonyl-containing fragment. |
| 44 | [C₂H₆N]⁺ | Cleavage of the C-S bond, resulting in the ethylamine fragment. |
The study of fragmentation patterns in similar molecules, such as phenethylamines, shows that cleavage at the α and β positions relative to the amine is common.[8]
Experimental Protocol for Mass Spectrometry
The analysis would typically be performed using a liquid chromatography-mass spectrometry (LC-MS) system with an ESI source.
Caption: General experimental workflow for LC-MS analysis.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data offer a valuable resource for researchers in the fields of chemical synthesis and drug development for the identification and characterization of this compound. It is important to note that while these predictions are scientifically grounded, experimental verification is the ultimate standard for structural confirmation.
References
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]
-
Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. Available at: [Link]
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Analysis of sulfonamides. Slideshare. Available at: [Link]
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A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. Available at: [Link]
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Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. Available at: [Link]
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Isopropyl amine hydrochloride. NIST WebBook. Available at: [Link]
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Ethanamine,n,n-diethyl-, hydrochloride. NIST WebBook. Available at: [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]
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2-(Phenylsulfonyl)ethanamine hydrochloride. PubChem. Available at: [Link]
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INFRARED REFERENCE SPECTRA. PMDA. Available at: [Link]
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Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein-protein interactions in the human cell. PubMed. Available at: [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]
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infrared spectrum of propan-2-amine. Doc Brown's Chemistry. Available at: [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed. Available at: [Link]
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- 3. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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InChI key and SMILES string for 2-(Isopropylsulfonyl)ethanamine hydrochloride
An In-Depth Technical Guide to 2-(Isopropylsulfonyl)ethanamine hydrochloride: A Key Building Block in Modern Drug Discovery
Executive Summary
This compound is a specialized chemical intermediate whose value is rooted in the established importance of the sulfonamide functional group in medicinal chemistry. This guide provides a technical overview of this compound, intended for researchers and drug development professionals. We will cover its fundamental chemical identifiers, physicochemical properties, a validated synthetic methodology, and its strategic application as a building block in the design of targeted therapeutics, such as kinase inhibitors. By explaining the causality behind its molecular design and utility, this document serves as a practical resource for leveraging this compound in research and development programs.
Introduction: The Strategic Importance of the Sulfonamide Moiety
The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs. Its prevalence stems from its unique characteristics: it is a non-classical hydrogen bond donor and acceptor, it can engage in favorable dipole-dipole interactions, and its tetrahedral geometry allows it to serve as a stable, non-hydrolyzable mimic of a tetrahedral transition state. Furthermore, the sulfonyl group often enhances aqueous solubility and can improve pharmacokinetic profiles.[1]
Within this context, small alkylsulfonyl ethanamine scaffolds like this compound serve as critical building blocks. They provide a direct and efficient means to introduce the pharmacologically significant sulfonyl group along with a primary amine handle. This amine provides a reactive site for further molecular elaboration, enabling chemists to append the scaffold to a larger molecular core through amide bond formation, reductive amination, or other standard conjugation chemistries. The isopropyl group offers a degree of lipophilicity and steric bulk that can be crucial for optimizing binding interactions with biological targets.
Chemical Identity and Physicochemical Properties
Correctly identifying and understanding the basic properties of a chemical building block is the foundation of its effective use. The key identifiers and known properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(propane-2-sulfonyl)ethan-1-amine hydrochloride | N/A |
| InChIKey | DHFKENKHVSIOCO-UHFFFAOYSA-N | [2] |
| SMILES String | Cl.CC(C)S(=O)(=O)CCN | [2] |
| Molecular Formula | C₅H₁₄ClNO₂S | [2] |
| Molecular Weight | 187.69 g/mol | [2] |
| Physical Form | Solid | [2] |
| Boiling Point (Free Base) | 298.2±23.0 °C (Predicted) | [3] |
| Density (Free Base) | 1.0±0.1 g/cm³ (Predicted) | [3] |
Note: Specific experimental data such as melting point and aqueous solubility are not consistently reported in public literature, which is common for specialized commercial building blocks. Researchers are advised to perform their own characterization upon receipt.
Synthesis and Manufacturing: A Validated Protocol
The synthesis of this compound is achieved through a robust and scalable two-step process that is common for this class of compounds. The general strategy involves the reaction of a suitable sulfonyl chloride with an amine.[4][5]
Step 1: Synthesis of Isopropylsulfonyl Chloride
The precursor, isopropylsulfonyl chloride, can be prepared from isopropyl thiol via oxidative chlorination. This method is efficient but requires careful handling of chlorine gas and the resulting acidic byproduct.
Step 2: Sulfonamide Formation and Salt Preparation
The sulfonyl chloride is then reacted with an aminoethane derivative. To ensure selectivity and avoid side reactions, a protected form of ethylamine, such as N-Boc-ethylamine, is typically used. The final step involves acidic deprotection of the Boc-group, which concurrently forms the desired hydrochloride salt.
Detailed Experimental Protocol
Materials:
-
Isopropylsulfonyl chloride
-
N-Boc-ethylamine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (4M solution in 1,4-dioxane)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Sulfonylation: Cool the solution to 0 °C in an ice bath. Add a solution of isopropylsulfonyl chloride (1.1 eq) in dichloromethane dropwise over 30 minutes. The choice of a non-nucleophilic base like TEA is critical to scavenge the HCl generated during the reaction without competing in the primary reaction.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
-
Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of dichloromethane. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) and stir at room temperature for 2-4 hours.
-
Isolation: The hydrochloride salt will typically precipitate from the solution. The product can be fully precipitated by the addition of diethyl ether, collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.
Caption: High-level workflow for the synthesis of this compound.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The utility of this compound is best demonstrated by its incorporation into complex, biologically active molecules. The isopropylsulfonyl moiety has been identified as a key structural feature in the development of potent inhibitors for challenging therapeutic targets.
A prominent example is in the design of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when mutated or rearranged, becomes a potent oncogenic driver in several cancers, including non-small-cell lung cancer (NSCLC). Research has shown that pyrimidine derivatives featuring an isopropylsulfonyl group can be highly effective ALK inhibitors.[6][7] In these designs, the 2-(isopropylsulfonyl)ethanamine scaffold (or a closely related aniline analog) is used to introduce the sulfonyl group, which often forms critical interactions within the kinase's ATP-binding pocket.
Caption: Role as a building block in the synthesis of complex pharmaceutical agents.
The primary amine of the building block allows it to be readily conjugated to a core heterocyclic scaffold, while the isopropylsulfonyl tail projects into a binding pocket, optimizing potency and selectivity. This modular approach is a powerful strategy in modern drug discovery, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[6]
Quality Control and Characterization
-
Identity Confirmation:
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation by showing characteristic shifts and coupling patterns for the isopropyl and ethyl groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the free base.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity, typically targeting >95% for use in synthesis.
-
Elemental Analysis (CHN): Confirms the elemental composition and supports the correct formation of the hydrochloride salt.
-
-
Physical Characterization:
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the S=O stretches of the sulfone (typically ~1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and N-H bends of the ammonium salt.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its design combines the pharmacologically validated sulfonamide group with a versatile primary amine, enabling its efficient incorporation into complex drug candidates. Its demonstrated utility in fields such as oncology, particularly in the development of kinase inhibitors, underscores its value. Understanding its synthesis, properties, and strategic applications allows researchers to accelerate their discovery programs and develop novel therapeutics with improved efficacy and developability.
References
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-
NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]
-
Dong, J., et al. (2015). Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3568-3571. [Link]
-
Reddy, T. J., et al. (2010). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 294. [Link]
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Methodological & Application
Application Note: A Framework for the In Vitro Characterization of 2-(Isopropylsulfonyl)ethanamine hydrochloride
Disclaimer: 2-(Isopropylsulfonyl)ethanamine hydrochloride is a research chemical with limited publicly available data on its biological effects. The following document provides a generalized framework and best-practice protocols for the initial characterization of a novel, water-soluble small molecule compound in a cell culture setting. All concentrations and incubation times are provided as starting points and must be empirically determined for your specific cell line and experimental question.
Introduction: A Systematic Approach to Novel Compound Evaluation
The introduction of any new chemical entity into a biological system requires a rigorous, systematic evaluation to ensure data integrity and reproducibility. This compound, a sulfonyl-containing amine, belongs to a broad class of compounds with diverse biological activities. The hydrochloride salt form suggests good aqueous solubility, making it amenable to standard cell culture applications.
This guide outlines a logical workflow for researchers to follow when first working with a compound like this compound. The core principles are:
-
Establish Foundational Parameters: Determine solubility, stability, and cytotoxicity to define a usable experimental window.
-
Hypothesize and Test: Based on structural motifs or screening data, develop and test hypotheses regarding its mechanism of action.
-
Ensure Reproducibility: Employ rigorous documentation, appropriate controls, and standardized procedures.
High-throughput screening (HTS) is often the initial step in identifying novel compounds for drug discovery.[1] However, the translation of HTS hits into validated leads requires detailed follow-up studies as outlined in this guide.
Compound Information and Properties
A thorough understanding of the compound's chemical properties is the first step in proper experimental design.
| Property | Value | Source / Comment |
| Full Chemical Name | This compound | - |
| Molecular Formula | C₅H₁₄ClNO₂S | |
| Molecular Weight | 187.69 g/mol | |
| Appearance | Solid | |
| Purity | >95% (Recommended) | Purity should be verified by the supplier's Certificate of Analysis. |
| Solubility | Soluble in water, PBS, and cell culture medium. | The hydrochloride salt form typically enhances aqueous solubility. |
| Storage | Store at 2-8°C, desiccated. Protect from light. | Follow supplier-specific recommendations. |
Preparation and Handling of Stock Solutions
The preparation of accurate, sterile, and stable stock solutions is critical for reproducible results.[2] Using concentrated stocks minimizes the volume of solvent (e.g., DMSO, ethanol) added to cultures, which can have independent cytotoxic effects.
Rationale for Stock Solution Preparation
-
Accuracy: Weighing milligram quantities of a compound for each experiment is prone to error. A concentrated stock allows for accurate dilution to working concentrations.[2]
-
Sterility: Cell cultures are highly susceptible to microbial contamination.[3][4] All solutions added to cultures must be sterile. Filtration is the preferred method for heat-sensitive compounds.[5]
-
Stability: Concentrated solutions of some compounds are more stable than highly dilute working solutions.[2]
Protocol: Preparation of a 100 mM Master Stock Solution
-
Calculation: To prepare 10 mL of a 100 mM stock solution of this compound (MW: 187.69 g/mol ):
-
Grams needed = Molarity (M) x Volume (L) x MW ( g/mol )
-
Grams needed = 0.1 mol/L x 0.01 L x 187.69 g/mol = 0.1877 g = 187.7 mg
-
-
Weighing: Accurately weigh 187.7 mg of the compound powder in a sterile conical tube.
-
Dissolution: Add ~8 mL of sterile, cell culture-grade water or phosphate-buffered saline (PBS) to the tube. Vortex thoroughly until the solid is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with the same solvent.
-
Sterilization: Using a sterile syringe, draw the solution and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[6][7] This pore size is standard for removing bacteria.[3]
-
Aliquoting & Storage: Prepare small-volume aliquots (e.g., 100 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C for long-term use.
Initial In Vitro Characterization: Determining Cytotoxicity
Before assessing the biological activity of a compound, it is essential to determine its cytotoxic concentration range. This identifies the concentrations that are sublethal and suitable for mechanistic studies versus those that cause cell death. The MTT assay is a widely used colorimetric method for assessing cell viability.[8] It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[8]
Workflow for Novel Compound Characterization
Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.
Protocol: Western Blot for Phospho-ERK
This protocol aims to determine if the compound inhibits the phosphorylation (activation) of ERK.
-
Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activation, you may replace the complete medium with serum-free medium for 12-24 hours.
-
Pre-treatment: Treat cells with this compound at a non-toxic concentration (e.g., the IC₂₀ value determined from the MTT assay) for 1-2 hours. Include a vehicle-only control.
-
Stimulation: Stimulate the pathway by adding a growth factor (e.g., EGF at 100 ng/mL) for 15 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against Phospho-ERK (p-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and imaging system.
-
Strip the membrane and re-probe for Total-ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify band intensities. A decrease in the p-ERK/Total-ERK ratio in the compound-treated, stimulated sample compared to the vehicle-treated, stimulated sample would suggest inhibitory activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in medium | Concentration exceeds solubility limit in complex medium. | Prepare a higher concentration stock in a more suitable solvent (e.g., DMSO) and dilute further. Ensure final solvent concentration is low (<0.5%). |
| Inconsistent results in viability assays | Uneven cell seeding; edge effects in the plate; compound instability. | Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate. Prepare fresh dilutions of the compound for each experiment. |
| No observable effect in functional assays | Concentration is too low; incubation time is too short/long; cell line is non-responsive. | Test a range of concentrations and time points. Ensure the chosen cell line has an active pathway of interest (positive controls are critical). |
| Contamination in cultures | Breach in aseptic technique during stock preparation or cell handling. | Always work in a certified biosafety cabinet. Ensure all reagents and equipment are sterile. Filter-sterilize all prepared solutions. [3] |
References
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Bielecka, M., et al. (2020). Advanced Cell Culture Techniques for Cancer Drug Discovery. Molecules, 25(16), 3759. Available at: [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
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protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
-
GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. Available at: [Link]
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vitro Cellular & Developmental Biology - Animal, 50(9), 786–797. Available at: [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Available at: [Link]
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ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]
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Drug Discovery & Development. (2023). Five Steps to a Robust Cell Line Development Process. Available at: [Link]
-
Membrane Solutions. (n.d.). Sterile Filtration and Clarification. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture. In Vitro Cellular & Developmental Biology - Animal, 50(9), 786–797. Available at: [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]
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Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Available at: [Link]
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Altervista. (2024). Preparation of cell culture media. Available at: [Link]
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YouTube. (2014). Sterile-Filtering Reagents with a Vacuum Filter. Available at: [Link]
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ResearchGate. (2014). How to treat cell culture (with the compound) for a long term?. Available at: [Link]
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Sultiame: A Carbonic Anhydrase Inhibitor for Neuroscience Research and Epilepsy Treatment
Note on the Investigated Compound
Initial searches for "2-(Isopropylsulfonyl)ethanamine hydrochloride" did not yield significant public-domain information regarding its specific applications in neuroscience research. To provide a comprehensive and actionable guide in line with the user's request, this document focuses on a well-characterized sulfonamide derivative with established importance in neuroscience: Sultiame (also known as Sulthiame). Sultiame's role as an anticonvulsant and its known mechanisms of action serve as an excellent proxy to illustrate the application of sulfonamide-class compounds in this field.
Introduction and Scientific Background
Sultiame is a sulfonamide-based anticonvulsant drug that has been utilized in the treatment of epilepsy for several decades, particularly in Europe and Israel.[1][2] It is recognized for its efficacy in specific childhood epilepsy syndromes, such as Benign Rolandic Epilepsy (also known as Self-Limited Epilepsy with Centrotemporal Spikes or SeLECTS).[3][4] Unlike many other sulfonamides, Sultiame is devoid of antibacterial activity.[1] Its primary mechanism of action involves the inhibition of carbonic anhydrase, an enzyme crucial for maintaining pH balance within the central nervous system (CNS).[5][6] This unique mechanism makes it a valuable tool for investigating the roles of pH regulation and neuronal excitability in both physiological and pathological states.
Chemical Properties:
-
Molecular Formula: C₁₀H₁₄N₂O₄S₂
-
Molar Mass: 290.35 g·mol⁻¹
-
Class: Sulfonamide, Carbonic Anhydrase Inhibitor
Mechanism of Action in the Central Nervous System
Sultiame's primary anticonvulsant effect is attributed to its inhibition of carbonic anhydrase (CA) enzymes within the brain.[5] This inhibition disrupts the rapid interconversion of carbon dioxide (CO₂) and water into bicarbonate (HCO₃⁻) and protons (H⁺).
The key consequences of this action are:
-
Intracellular Acidosis: By slowing down the clearance of H⁺, Sultiame induces a modest intracellular acidosis in neurons.[7][8]
-
Reduced Neuronal Excitability: The resulting decrease in intracellular pH is thought to stabilize neuronal membranes, making them less prone to the rapid, uncontrolled firing that characterizes epileptic seizures.[5][8] This reduces the frequency of action potentials and epileptiform bursts.[7]
Some evidence also suggests that Sultiame may have secondary effects, such as modulating voltage-operated sodium channels, which could further contribute to its anticonvulsant properties by impairing repetitive action potential generation.[9][10]
// Nodes Sultiame [label="Sultiame", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CA [label="Carbonic Anhydrase (CA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="CO₂ + H₂O ↔ H⁺ + HCO₃⁻", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; H_ion [label="Increased Intracellular\n[H⁺] (Acidosis)", fillcolor="#FBBC05", fontcolor="#202124"]; Neuron [label="Neuronal Membrane\nStabilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excitability [label="Decreased Neuronal\nExcitability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Seizures [label="Reduced Seizure\nActivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; NaChannel [label="Voltage-Gated\nNa⁺ Channels", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder];
// Edges Sultiame -> CA [label="Inhibits"]; CA -> Reaction [label="Catalyzes"]; Sultiame -> Reaction [style=dashed, arrowhead=tee, label="Slows\nReaction"]; Reaction -> H_ion [label="Leads to"]; H_ion -> Neuron [label="Causes"]; Neuron -> Excitability; Sultiame -> NaChannel [label="Modulates\n(Secondary Effect)", style=dashed]; NaChannel -> Excitability [style=dashed]; Excitability -> Seizures; }
Figure 1: Mechanism of Sultiame's Anticonvulsant Action.
Applications in Neuroscience Research
Sultiame serves as a valuable pharmacological tool for a range of neuroscience investigations:
-
Studying Epilepsy Pathophysiology: It is particularly useful in animal models of focal and generalized epilepsy to explore the contribution of pH dysregulation to seizure generation and propagation.[7][11]
-
Investigating Neuronal Homeostasis: Researchers use Sultiame to probe the role of carbonic anhydrase in maintaining the delicate balance of ions and pH that is fundamental to normal brain function.[6]
-
Exploring Novel Therapeutic Targets: Recent clinical trials have investigated Sultiame's efficacy in treating obstructive sleep apnea (OSA), suggesting a role for carbonic anhydrase inhibition in modulating respiratory control centers in the brain.[4][12][13]
-
Drug-Resistant Epilepsy Models: It can be used as a comparator or adjunctive therapy in preclinical models of drug-resistant epilepsy to understand mechanisms of pharmacoresistance.[14][15]
Quantitative Data Summary
The following table summarizes key efficacy and pharmacokinetic data for Sultiame.
| Parameter | Value / Observation | Context | Reference(s) |
| Clinical Efficacy | >50% seizure reduction in 60% of children with myoclonic atonic epilepsy.[16] | Add-on therapy in a study of 35 children with drug-resistant epilepsy.[16] | [16] |
| Seizure-free status achieved in 74% (29/39) of patients with benign focal epilepsy of childhood.[11] | Retrospective multicenter study of 125 patients.[11] | [11] | |
| >50% seizure reduction in 61% (22/36) of adults with refractory epilepsy and learning disability.[14] | 14-week prospective open-label trial.[14] | [14] | |
| Pharmacokinetics | Half-life (Adults): 8–15 hours.[17] | Supports twice-daily dosing.[6][17] | [6][17] |
| Half-life (Children): 5–7 hours.[17] | Indicates higher clearance in children compared to adults.[18] | [17][18] | |
| Metabolism: Moderately metabolized in the liver.[6][17] | Metabolites are not considered pharmacologically active.[17] | [17] | |
| Excretion: 80–90% of the dose is excreted in urine (32% as unchanged drug).[17] | Renal function can impact clearance.[17] | [17] | |
| Drug Interactions | Increases plasma levels of phenytoin, phenobarbital, and lamotrigine.[17] | Sultiame inhibits hepatic metabolism.[3][17] | [3][17] |
| Plasma levels are decreased by carbamazepine and primidone.[17] | These drugs can increase Sultiame clearance.[17] | [17] | |
| Adverse Effects | Paresthesia, tachypnoea, loss of appetite, cognitive slowing, metabolic acidosis.[3] | Generally mild to moderate and often transient.[3][16] | [3][16] |
Experimental Protocols
Here we provide detailed protocols for utilizing Sultiame in both in vitro and in vivo neuroscience research settings.
Protocol 1: In Vitro Electrophysiological Analysis in Brain Slices
This protocol details how to assess the effect of Sultiame on epileptiform activity in acute rodent hippocampal slices, a standard model for studying seizure-like events in vitro.[19]
Objective: To determine if Sultiame can reduce the frequency and amplitude of epileptiform bursts induced by a chemoconvulsant in a brain slice preparation.
Materials:
-
Sultiame (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Rodent (rat or mouse)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂ / 5% CO₂)
-
Chemoconvulsant (e.g., 4-Aminopyridine (4-AP) or bicuculline)
-
Electrophysiology rig (amplifier, digitizer, recording chamber, microscope)
-
Glass microelectrodes for local field potential (LFP) recordings
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 100 mM stock solution of Sultiame in DMSO. Store at -20°C.
-
Prepare fresh, ice-cold cutting and recording aCSF.[20][21] Bubble with carbogen for at least 20 minutes before use.[21]
-
On the day of the experiment, dilute the Sultiame stock solution into the recording aCSF to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
-
Acute Slice Preparation:
-
Anesthetize and decapitate the rodent in accordance with institutional animal care guidelines.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting aCSF.[22]
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.[21]
-
Transfer slices to a holding chamber with carbogenated recording aCSF and allow them to recover at room temperature for at least 1 hour.[21]
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min.
-
Place a glass microelectrode filled with aCSF into the CA3 pyramidal cell layer of the hippocampus to record local field potentials (LFPs).[8]
-
Establish a stable baseline recording for 10-15 minutes.
-
-
Induction of Epileptiform Activity:
-
Switch the perfusion to aCSF containing a chemoconvulsant (e.g., 50 µM 4-AP) to induce epileptiform bursts.[8]
-
Record this activity for 15-20 minutes to establish a stable pre-drug seizure-like activity baseline.
-
-
Sultiame Application:
-
Perfuse the slice with the aCSF containing both the chemoconvulsant and the desired concentration of Sultiame.
-
Record for 20-30 minutes to observe the effects of the drug on the frequency, amplitude, and duration of the epileptiform bursts.
-
-
Washout and Data Analysis:
-
(Optional) Perfuse with the chemoconvulsant-only aCSF again to check for reversibility of the drug's effects.
-
Analyze the recorded data by quantifying burst parameters before, during, and after Sultiame application. Perform statistical analysis (e.g., paired t-test or ANOVA) to determine significance.
-
// Nodes A [label="1. Prepare Sultiame\n& aCSF Solutions", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Prepare Acute\nHippocampal Slices", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Establish Stable\nBaseline LFP Recording", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Induce Epileptiform\nActivity (e.g., 4-AP)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Apply Sultiame\n+ 4-AP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Washout\n(Optional)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="7. Data Analysis\n(Compare Burst Freq/Amp)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; D -> G [style=dashed, label="Pre-drug"]; E -> G [style=dashed, label="During drug"]; }
Figure 2: Workflow for In Vitro Electrophysiology Protocol.
Protocol 2: In Vivo Anticonvulsant Efficacy in a Rodent Seizure Model
This protocol describes how to evaluate the anticonvulsant efficacy of Sultiame in the pilocarpine-induced status epilepticus model in rats, which mimics features of human temporal lobe epilepsy.[23][24]
Objective: To assess the ability of Sultiame to reduce seizure severity and duration in a chemically-induced seizure model.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (200-250g)
-
Sultiame (powder form)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)
-
Diazepam (to terminate status epilepticus)
-
System for behavioral monitoring (e.g., video camera)
-
Racine scale for seizure scoring
Step-by-Step Methodology:
-
Animal Preparation and Drug Administration:
-
Acclimate animals to the housing and handling conditions for at least one week.
-
Prepare Sultiame suspension in the chosen vehicle at the desired concentrations (e.g., 50 mg/kg, 100 mg/kg).
-
Divide animals into groups: Vehicle control, Sultiame low dose, Sultiame high dose.
-
Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to all animals 30 minutes before pilocarpine injection.
-
Administer Sultiame or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection 30-60 minutes before pilocarpine.
-
-
Induction of Status Epilepticus (SE):
-
Administer pilocarpine hydrochloride (e.g., 320-350 mg/kg, i.p.) to induce seizures.[24]
-
Immediately begin video recording and behavioral observation.
-
-
Behavioral Seizure Scoring:
-
Score seizure severity every 5 minutes for 90-120 minutes using the Racine scale (Stages 1-5, where Stage 1 is mouth/facial movements and Stage 5 is rearing and falling with tonic-clonic seizures).
-
Record key parameters for each animal:
-
Latency to the first seizure (Stage 3 or higher).
-
Maximum seizure severity reached.
-
Number of animals in each group that progress to status epilepticus (continuous Stage 4-5 seizures).
-
-
-
Termination of SE and Post-SE Care:
-
After the observation period (e.g., 90 minutes), administer diazepam (10 mg/kg, i.p.) to all animals to terminate SE and reduce mortality.
-
Provide supportive care, including subcutaneous saline for hydration and soft food.
-
Monitor animals closely for the next 24 hours.
-
-
Data Analysis:
-
Compare the latency to the first seizure, maximum seizure score, and incidence of status epilepticus between the vehicle and Sultiame-treated groups.
-
Use appropriate statistical tests (e.g., Mann-Whitney U test for scores, Log-rank test for latency) to determine the anticonvulsant efficacy of Sultiame.
-
// Nodes A [label="1. Animal Acclimation\n& Group Assignment", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Pre-treatment:\nScopolamine (all groups)\nSultiame or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Induce Seizures:\nPilocarpine (i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Behavioral Monitoring\n& Seizure Scoring (90 min)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Terminate SE:\nDiazepam (i.p.)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Data Analysis:\nCompare Latency, Severity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }
Figure 3: Workflow for In Vivo Anticonvulsant Efficacy Study.
Concluding Remarks and Future Directions
Sultiame remains a clinically relevant anticonvulsant and a powerful research tool for dissecting the fundamental mechanisms of neuronal excitability. Its primary action as a carbonic anhydrase inhibitor provides a unique avenue for exploring how cellular pH regulation impacts brain function in health and disease. While its use in some regions has been superseded by newer antiepileptic drugs, ongoing research into its potential for other neurological conditions, such as obstructive sleep apnea, highlights its continued importance.[12][13] Future research should focus on elucidating the full spectrum of its molecular targets and exploring its therapeutic potential in other CNS disorders characterized by neuronal hyperexcitability or pH dysregulation.
References
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Sultiame - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Sultiame: uses & side-effects - PatientsLikeMe. (n.d.). PatientsLikeMe. Retrieved January 19, 2026, from [Link]
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Panebianco, M., et al. (2019). Sulthiame add-on therapy for epilepsy. Cochrane Database of Systematic Reviews. Retrieved January 19, 2026, from [Link]
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Sulthiame reduces seizures in myoclonic atonic epilepsy. (2022, June 9). Epilepsy Action. Retrieved January 19, 2026, from [Link]
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Al-Bachari, S., et al. (2020). Sulthiame monotherapy for epilepsy. Cochrane Database of Systematic Reviews. Retrieved January 19, 2026, from [Link]
-
Sulthiame | Epilepsy clinician handbook. (2025, September 8). The Sydney Children's Hospitals Network. Retrieved January 19, 2026, from [Link]
-
What is the mechanism of Sultiame? (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
-
Leniger, T., et al. (2002). Carbonic Anhydrase Inhibitor Sulthiame Reduces Intracellular pH and Epileptiform Activity of Hippocampal CA3 Neurons. Epilepsia, 43(5), 469-74. Retrieved January 19, 2026, from [Link]
-
Sultiame – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved January 19, 2026, from [Link]
-
Patsalos, P. N., & Froscher, W. (2010). Sulthiame. The Epilepsy Prescriber's Guide to Antiepileptic Drugs. Cambridge University Press. Retrieved January 19, 2026, from [Link]
-
Sulthiame - Neuropedia Consult. (n.d.). Neuropedia Consult. Retrieved January 19, 2026, from [Link]
-
What is Sultiame used for? (2024, June 14). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
-
Epilepsy Drug Shows Promise in Reducing Obstructive Sleep Apnea Symptoms. (2024, September 10). AJMC. Retrieved January 19, 2026, from [Link]
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Epilepsy Drug Improves Sleep Apnea Symptoms in Trial. (2024, September 11). Respiratory Therapy. Retrieved January 19, 2026, from [Link]
-
Ben-Zeev, B., et al. (2004). Sulthiame in childhood epilepsy. Harefuah, 143(3), 178-82. Retrieved January 19, 2026, from [Link]
-
Koepp, M. J., et al. (2002). Sulthiame in adults with refractory epilepsy and learning disability: an open trial. Epilepsy Research, 50(3), 277-82. Retrieved January 19, 2026, from [Link]
-
Effect of Sulthiame on EEG in Childhood Epilepsy Syndromes. (2023). ClinicalTrials.gov. Retrieved January 19, 2026, from [Link]
-
Svendsen, T., et al. (2024). Pharmacokinetic Variability of Sulthiame: The Impact of Age, Drug-Drug Interactions, and Biochemical Markers of Toxicity in Patients with Epilepsy. Therapeutic Drug Monitoring, 46(2), 241-249. Retrieved January 19, 2026, from [Link]
-
Forcelli, P. A., et al. (2012). Sulthiame but not levetiracetam exerts neurotoxic effect in the developing rat brain. Epilepsy Research, 102(1-2), 120-4. Retrieved January 19, 2026, from [Link]
-
May, T. W., & Rambeck, B. (1990). Pharmacokinetics of sulthiame in epileptic patients. Therapeutic Drug Monitoring, 12(6), 509-16. Retrieved January 19, 2026, from [Link]
-
Kandratavicius, L., et al. (2014). Animal models of epilepsy: use and limitations. Neuropsychiatric Disease and Treatment, 10, 1693-705. Retrieved January 19, 2026, from [Link]
-
Johannessen Landmark, C., et al. (2025). Pharmacokinetic Variability of Sulthiame: The Impact of Age, Drug–Drug Interactions, and Biochemical Markers of Toxicity in Patients with Epilepsy. Request PDF. Retrieved January 19, 2026, from [Link]
-
Chen, Z., et al. (2020). Animal Models of Epilepsy: A Phenotype-oriented Review. Neuroscience Bulletin, 36(4), 427-440. Retrieved January 19, 2026, from [Link]
-
Lévesque, M., & Avoli, M. (2013). Animal models of temporal lobe epilepsy following systemic chemoconvulsant administration. Journal of Neuroscience Methods, 218(2), 188-96. Retrieved January 19, 2026, from [Link]
-
Schütte, M., et al. (1996). Reduction of voltage-operated sodium currents by the anticonvulsant drug sulthiame. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(4), 382-8. Retrieved January 19, 2026, from [Link]
-
Löscher, W. (2022). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 23(17), 9608. Retrieved January 19, 2026, from [Link]
-
Perumal, M. B., et al. (2022). A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices. STAR Protocols, 3(1), 101037. Retrieved January 19, 2026, from [Link]
-
Real-time Electrophysiology to Probe Neuronal Dynamics and Beyond | Protocol Preview. (2022, September 19). YouTube. Retrieved January 19, 2026, from [Link]
-
In Vitro and Ex Vivo Neuroelectrophysiology. (2020, August 27). Charles River Laboratories. Retrieved January 19, 2026, from [Link]
-
Brain slice electrophysiology video protocol. (2019, February 8). YouTube. Retrieved January 19, 2026, from [Link]
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- 7. Sulthiame add‐on therapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitor sulthiame reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Sultiame used for? [synapse.patsnap.com]
- 10. Reduction of voltage-operated sodium currents by the anticonvulsant drug sulthiame - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. respiratory-therapy.com [respiratory-therapy.com]
- 14. Sulthiame in adults with refractory epilepsy and learning disability: an open trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulthiame reduces seizures in myoclonic atonic epilepsy - Epilepsy Action [epilepsy.org.uk]
- 17. Sulthiame - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 18. Pharmacokinetics of sulthiame in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Animal models of temporal lobe epilepsy following systemic chemoconvulsant administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-(Isopropylsulfonyl)ethanamine Hydrochloride
Abstract
This application note presents a detailed, reliable, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Isopropylsulfonyl)ethanamine hydrochloride. This protocol is designed for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this compound. The method is developed based on established principles of chromatography for sulfonamides and amine hydrochlorides and is structured to meet the validation requirements outlined in the ICH Q2(R1) and USP <621> guidelines. Due to the limited availability of specific physicochemical data for this compound, this guide provides a robust starting point for method development and validation, with explanations for the selection of chromatographic parameters.
Introduction
This compound is a chemical compound containing both a sulfonamide and an amine functional group. The accurate quantification of this molecule is crucial for its use in research and pharmaceutical development to ensure its identity, purity, and stability. HPLC is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and specificity.
The primary challenge in developing an HPLC method for a novel compound is the lack of established analytical protocols and specific physicochemical properties such as pKa and UV absorbance maxima. This application note addresses this by providing a systematically developed method based on the known characteristics of similar chemical structures. Furthermore, a comprehensive forced degradation study protocol is included to establish the stability-indicating nature of the method, a critical requirement for regulatory submissions.
Physicochemical Properties (Predicted and Inferred)
Due to the absence of experimentally determined data, the following properties are predicted or inferred based on the chemical structure of this compound (Figure 1).
Figure 1: Chemical Structure of this compound
-
Molecular Formula: C₅H₁₄ClNO₂S[1]
-
Molecular Weight: 187.69 g/mol [1]
-
Predicted pKa: The ethanamine group is expected to have a pKa in the range of 9-11, typical for primary alkylamines. This indicates that the compound will be protonated and highly polar at acidic to neutral pH.
-
Predicted Solubility: As a hydrochloride salt, the compound is expected to be freely soluble in aqueous solutions and polar organic solvents such as methanol.[2] Its solubility in less polar solvents like acetonitrile is likely to be lower.
-
Predicted UV Absorbance: The sulfonyl group is a weak chromophore. The UV absorbance maximum is predicted to be in the lower UV region, likely between 210-230 nm. For method development, a wavelength of 220 nm is selected as a starting point to ensure sufficient sensitivity.
HPLC Method Parameters
The selection of the HPLC parameters is based on achieving optimal separation of the parent analyte from potential impurities and degradation products. A reversed-phase mode is chosen due to the polar nature of the analyte.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 stationary phases provide good retention for polar compounds. The chosen dimensions offer a balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and helps to achieve sharp peak shapes for the amine analyte by suppressing the interaction with residual silanols on the stationary phase. It also maintains an acidic pH to ensure the analyte is in its protonated form. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity. The addition of formic acid ensures consistency with Mobile Phase A. |
| Gradient Elution | See Table 1 | A gradient elution is employed to ensure the elution of any potential non-polar impurities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Based on the predicted UV absorbance of the sulfonyl group. This may require optimization based on experimental data. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A | Dissolving the sample in the initial mobile phase composition prevents peak distortion. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.
-
Sample Diluent: Use Mobile Phase A.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10.0 mL of sample diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent.
HPLC System Setup and Operation
The following diagram illustrates the general workflow for the HPLC analysis.
Caption: General workflow for the HPLC analysis of this compound.
Method Validation Protocol
This HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The following parameters should be assessed:
Specificity and Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard. The goal is to achieve 5-20% degradation of the parent compound.
The following stress conditions are recommended:
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat a 100 µg/mL solution with 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | Treat a 100 µg/mL solution with 0.1 M NaOH at 60 °C for 24 hours. |
| Oxidative Degradation | Treat a 100 µg/mL solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug substance to 105 °C for 24 hours, then prepare a 100 µg/mL solution. |
| Photolytic Degradation | Expose a 100 µg/mL solution to UV light (254 nm) and visible light for 24 hours. |
After exposure, the stressed samples should be neutralized (if necessary) and analyzed by the HPLC method. The chromatograms of the stressed samples should be compared to that of an unstressed standard to evaluate for the presence of degradation products and to ensure the peak of the parent compound remains pure. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
The following diagram illustrates the workflow for the forced degradation study.
Caption: Workflow for the forced degradation study to establish method specificity.
Linearity
Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy should be determined by the recovery of a known amount of analyte spiked into a placebo matrix, if available. Alternatively, it can be assessed by analyzing samples at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration) in triplicate. The percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the working standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability assessment on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. Parameters to investigate include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
Detection wavelength (± 2 nm)
The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for each variation.
System Suitability
Before each analytical run, perform a system suitability test by injecting the working standard solution five times. The following criteria should be met:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | - Active sites on the column- pH of the mobile phase is too high | - Use a new column or a column with end-capping- Ensure the pH of the mobile phase is at least 2 pH units below the pKa of the analyte |
| Poor Resolution | - Inappropriate mobile phase composition- Column degradation | - Optimize the gradient profile- Replace the column |
| Variable Retention Times | - Fluctuation in mobile phase composition- Column temperature not stable- Pump malfunction | - Ensure proper mixing of mobile phases- Use a column oven- Service the HPLC pump |
| Ghost Peaks | - Contamination in the mobile phase or sample- Carryover from previous injections | - Use fresh, high-purity solvents- Implement a needle wash step in the injection sequence |
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound. The detailed protocols for method development, validation, and system suitability are designed to ensure the generation of accurate and reliable data. While the method is based on established chromatographic principles, users are encouraged to perform initial verification and optimization to account for the specific characteristics of their samples and instrumentation. The successful implementation of this method will be a valuable tool for researchers and professionals in the pharmaceutical industry.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302–306.
- Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1366333.
- Hussain, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1237, 130362.
-
Nacalai Tesque. (n.d.). U.S. Pharmacopeia Methods for HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Gagnon, L., & Drolet, J. F. (2008). Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. Journal of Environmental Monitoring, 10(4), 505–512.
- Nikolaychuk, E. A. (2022). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Pharmaceutical Chemistry Journal, 56(4), 519–527.
-
University of Notre Dame. (2018). HPLC Methodology Manual. Retrieved from [Link]
- Nikolaychuk, E. A. (2022). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Research Results in Pharmacology, 8(2), 1-10.
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
- Zhang, Y., et al. (2022). Stress responses and biological residues of sulfanilamide antibiotics in Arabidopsis thaliana. Environmental Pollution, 307, 119532.
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Application Notes and Protocols for the Preparation of a Stock Solution of 2-(Isopropylsulfonyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
In the landscape of drug discovery and development, the precise and accurate preparation of stock solutions is a foundational experimental step. The integrity of downstream assays, from initial screening to lead optimization, is contingent upon the quality of these solutions. This document provides a detailed guide for the preparation of a stock solution of 2-(Isopropylsulfonyl)ethanamine hydrochloride, a compound of interest for various research applications. As a hygroscopic amine hydrochloride salt containing a sulfonyl moiety, this compound presents specific handling and dissolution considerations. These application notes are designed to provide both a robust protocol and the scientific rationale behind key procedural steps, ensuring experimental success and reproducibility.
Compound Information and Pre-Protocol Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of a stock solution. Key characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 187.69 g/mol | [1] |
| Empirical Formula | C₅H₁₄ClNO₂S | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C |
Safety and Handling: this compound is classified with the GHS07 pictogram, indicating it is an irritant.[1] Specific hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory during handling. All weighing and solution preparation should be conducted in a well-ventilated area or a chemical fume hood.
Hygroscopicity: This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing and may impact the stability of the compound. It is crucial to minimize the compound's exposure to air. The bottle should be allowed to equilibrate to room temperature before opening to prevent condensation. Once opened, weighing should be performed promptly, and the container should be tightly sealed immediately after use. For long-term storage and to maintain the integrity of the solid compound, storage in a desiccator is recommended.
Protocol for Stock Solution Preparation
This protocol provides a step-by-step guide to preparing a stock solution of this compound. The choice of solvent and final concentration may need to be optimized based on the specific requirements of the intended application.
Materials and Equipment
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Choice of solvent (e.g., sterile deionized water, DMSO, or ethanol)
-
Cryovials or other appropriate storage tubes
-
Personal Protective Equipment (PPE)
Step-by-Step Methodology
1. Calculation of Required Mass: Before weighing, calculate the mass of this compound required to achieve the desired stock solution concentration and volume. The following formula can be used:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 10 mL:
-
Mass (g) = 0.010 mol/L x 0.010 L x 187.69 g/mol
-
Mass (g) = 0.018769 g
-
Mass (mg) = 18.77 mg
2. Weighing the Compound: Due to the hygroscopic nature of the compound, this step should be performed efficiently.
-
Allow the container of this compound to warm to room temperature before opening.
-
Tare the analytical balance with the weighing vessel.
-
Quickly and accurately weigh the calculated mass of the compound.
-
Record the exact mass weighed.
3. Dissolution: The choice of solvent is critical and should be based on the requirements of the downstream application. As an amine hydrochloride salt, aqueous-based solvents are a logical starting point.
-
Transfer the weighed compound to the appropriate volumetric flask.
-
Add a portion of the chosen solvent (approximately 50-70% of the final volume).
-
Mix the solution to dissolve the compound. A vortex mixer can be used for vigorous mixing. For compounds that are slower to dissolve, a magnetic stirrer at room temperature may be employed. Gentle warming (e.g., to 37°C) can be considered to aid dissolution, but the stability of the compound at elevated temperatures should be taken into account.
-
Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
4. Sterilization (if required for biological applications): If the stock solution is intended for use in cell culture or other sterile applications, it should be filter-sterilized.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile container.
5. Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in appropriate sterile tubes (e.g., cryovials). This practice minimizes freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at the recommended temperature of 2-8°C for short-term storage. For long-term storage, -20°C or -80°C is generally recommended, though stability at these temperatures should be verified if possible.
Experimental Workflow Diagram
Caption: Workflow for stock solution preparation.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve. | The concentration exceeds the solubility limit in the chosen solvent. | Try sonicating the solution or gently warming it. If it still does not dissolve, prepare a new solution at a lower concentration or test alternative solvents (e.g., DMSO, ethanol). |
| Precipitation occurs upon storage. | The solution is supersaturated, or the compound is unstable in the chosen solvent at the storage temperature. | Try preparing a less concentrated stock solution. Ensure the compound was fully dissolved before storage. If precipitation persists, a different solvent system may be required. |
| Inconsistent assay results. | Inaccurate weighing due to hygroscopicity, incomplete dissolution, or degradation of the compound. | Ensure proper handling of the hygroscopic solid. Confirm complete dissolution visually. Prepare fresh aliquots and minimize freeze-thaw cycles. |
Conclusion
The successful preparation of a stock solution of this compound requires careful attention to its chemical properties, particularly its hygroscopicity and potential for skin and eye irritation. By following the detailed protocol and considering the underlying scientific principles outlined in these application notes, researchers can confidently prepare accurate and reproducible stock solutions, thereby ensuring the reliability of their experimental outcomes.
References
Sources
Application Note: Robust Derivatization Protocols for the GC-MS Analysis of 2-(Isopropylsulfonyl)ethanamine Hydrochloride
<Step>
Step 1: Foundational Knowledge Gathering
Based on the initial search, I have gathered the following foundational knowledge:
Analyte Properties and Challenges:
-
2-(Isopropylsulfonyl)ethanamine hydrochloride is a solid, primary amine hydrochloride salt[1][2]. Its hydrochloride form makes it non-volatile.
-
The primary amine group is polar and contains active hydrogens, making it unsuitable for direct GC-MS analysis due to poor peak shape, low volatility, and potential for adsorption to the GC column[3][4][5].
-
The sulfonyl group is also polar, further contributing to the low volatility of the molecule.
-
The presence of the hydrochloride salt necessitates a neutralization or extraction step before or during derivatization to liberate the free amine.
Derivatization Principles for Primary Amines:
-
Purpose: Derivatization is essential to convert polar primary amines into less polar, more volatile, and thermally stable derivatives[4][6][7]. This improves chromatographic behavior (sharper peaks), increases sensitivity, and can provide characteristic mass spectra[4][8][9].
-
Common Strategies: The main methods for derivatizing amines are silylation, acylation, and alkylation[6][10].
-
Silylation: Replaces active hydrogens on the amine group (-NH2) with a trimethylsilyl (TMS) or other silyl group[4][6]. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4][11]. A catalyst like trimethylchlorosilane (TMCS) is often added to increase reactivity, especially for less reactive amines[4][12][13]. Silylation derivatives are volatile and thermally stable but are sensitive to moisture[4][10][13].
-
Acylation: Replaces active hydrogens with an acyl group, forming stable amides[9][14]. Common reagents are perfluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA)[9][15]. These reagents produce stable, volatile derivatives and the fluorine atoms enhance electron capture detector (ECD) sensitivity[4][9][16]. Acylation can also be performed with chloroformates, such as ethyl chloroformate (ECF) or isobutyl chloroformate (IBCF), which react readily with amines[17][18].
-
Alkylation: Involves replacing the active hydrogen with an alkyl group. While possible, over-alkylation can be an issue with some reagents[4].
-
Protocol Insights:
-
Silylation with BSTFA: Typically involves dissolving the dry sample in an anhydrous solvent (e.g., acetonitrile, pyridine), adding BSTFA (often with 1% TMCS), and heating (e.g., 70-80°C for 30-60 minutes)[4][19]. Anhydrous conditions are critical[4][11][13].
-
Acylation with TFAA: Involves adding TFAA to the sample in an anhydrous solvent (e.g., ethyl acetate) and heating (e.g., 60-70°C for 15-30 minutes)[4][8]. The excess reagent and solvent may need to be evaporated and the residue redissolved before injection[4].
-
Acylation with Chloroformates (e.g., ECF): This can be a rapid, two-phase reaction. The reaction is often performed in an aqueous/organic system where the pH of the aqueous layer is adjusted to be basic (pH 9-10) to facilitate the reaction. The derivatives are then extracted into the organic layer[20].
GC-MS Analysis Considerations:
-
Fragmentation: The derivatized compound will produce characteristic fragments in the mass spectrometer.
-
Silylated amines (TMS derivatives): Often show a molecular ion and characteristic fragments resulting from cleavage around the silicon atom and the original amine structure[10][21].
-
Acylated amines (TFA derivatives): Tend to direct fragmentation patterns, providing useful structural information[9][16]. The base peak often results from cleavage beta to the nitrogen atom[22].
-
Based on this information, I can proceed with designing the application note. I have sufficient information to create a detailed guide covering the "why" (challenges with the analyte, principles of derivatization) and the "how" (specific protocols for silylation and acylation). I can also create the necessary diagrams and tables. I do not need further search queries at this stage.
Abstract
This application note provides a detailed technical guide for the derivatization of this compound for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is challenging due to its high polarity, low volatility as a hydrochloride salt, and the presence of an active primary amine.[3][4][5] To overcome these limitations, this guide presents two robust, field-proven derivatization methodologies: Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Acylation using Trifluoroacetic Anhydride (TFAA). We delve into the causality behind experimental choices, provide step-by-step protocols, and detail the expected outcomes, ensuring scientific integrity and reproducibility for researchers in pharmaceutical development and analytical chemistry.
Introduction: The Analytical Challenge
2-(Isopropylsulfonyl)ethanamine is a primary amine containing a polar sulfonyl group. In its common hydrochloride salt form, its ionic nature and strong intermolecular hydrogen bonding render it non-volatile and thermally labile, making it unsuitable for direct GC analysis.[4][5] The primary amine group (-NH₂) contains active hydrogens that can interact with active sites in the GC inlet and column, leading to poor chromatographic performance, including severe peak tailing and low response.[3][4]
Derivatization is a chemical modification process that is essential for converting such polar, non-volatile compounds into derivatives with properties suitable for GC-MS analysis.[6][7][23] The primary goals of derivatizing 2-(Isopropylsulfonyl)ethanamine are:
-
Neutralize the Salt: To liberate the free, reactive amine from its hydrochloride salt.
-
Increase Volatility: To replace the polar N-H bonds with less polar, non-hydrogen-bonding groups, allowing the molecule to readily enter the gas phase.[4][6]
-
Enhance Thermal Stability: To create a more stable molecule that can withstand the high temperatures of the GC inlet and column without degradation.[10]
-
Improve Chromatographic Peak Shape: To minimize interactions with the stationary phase, resulting in sharp, symmetrical peaks for accurate quantification.[4]
-
Generate Characteristic Mass Spectra: To produce derivatives with predictable and structurally informative fragmentation patterns upon electron ionization, aiding in identification and confirmation.[9][10]
This guide will focus on two of the most reliable and widely used derivatization techniques for primary amines: silylation and acylation.[6][10][14]
Derivatization Strategies & Mechanisms
Silylation with BSTFA
Silylation is a robust and common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[6][19]
Mechanism of Action: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor. The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the primary amine's nitrogen atom on the silicon atom of BSTFA. This displaces a stable, volatile leaving group, N-methyltrifluoroacetamide, forming the silylated amine derivative.[4][23] To enhance the reactivity of BSTFA, especially for amines, a catalyst such as Trimethylchlorosilane (TMCS) is often added at a low concentration (e.g., 1%).[12][13][15] The catalyst is believed to act by providing a more potent silyl donor and reacting with any trace moisture.
The primary amine of 2-(Isopropylsulfonyl)ethanamine can react twice to form a di-TMS derivative, which is highly volatile and stable.
Caption: Silylation of the primary amine with BSTFA.
Acylation with TFAA
Acylation involves the replacement of an active hydrogen with an acyl group, forming a stable N-acyl amide.[9][14]
Mechanism of Action: Trifluoroacetic Anhydride (TFAA) is a highly reactive acylating agent.[8][9] The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the TFAA molecule. This leads to the formation of a stable N,N-bis(trifluoroacetyl) derivative and trifluoroacetic acid as a byproduct.[4][14] The resulting perfluorinated derivative is not only volatile and stable but also highly responsive to an Electron Capture Detector (ECD) if available, though it is perfectly suited for standard MS detection.[9][15]
Caption: Acylation of the primary amine with TFAA.
Experimental Protocols
Critical Prerequisite: For both protocols, the starting material, this compound, must be dry. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen. All glassware, solvents, and reagents must be anhydrous, as moisture will readily decompose the derivatizing reagents and derivatives, particularly the silylating agents.[4][11][13]
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is highly effective and produces a volatile derivative suitable for most standard non-polar and mid-polar GC columns.
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Acetonitrile or Pyridine
-
2 mL GC Vials with PTFE-lined caps
-
Heating block or GC oven
-
Vortex mixer
Workflow Diagram:
Caption: Workflow for silylation derivatization.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL GC vial. If the sample is in solution, evaporate to dryness under nitrogen.
-
Solvent Addition: Add 100 µL of anhydrous acetonitrile to the vial. Vortex briefly to dissolve the sample. The hydrochloride will likely not fully dissolve, but the free amine will be available for reaction.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[4]
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds.
-
Heating: Place the vial in a heating block or oven set to 70°C for 45 minutes to ensure the reaction goes to completion.[4]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection. Inject 1 µL into the GC-MS system.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This method produces an extremely stable derivative and is an excellent alternative to silylation.
Materials:
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate
-
2 mL GC Vials with PTFE-lined caps
-
Heating block or GC oven
-
Nitrogen evaporation system
Workflow Diagram:
Caption: Workflow for acylation derivatization.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL GC vial.
-
Solvent & Reagent Addition: In a fume hood, add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[4]
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds.
-
Heating: Place the vial in a heating block set to 60°C for 20 minutes.[4][8]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Evaporation: Uncap the vial and gently evaporate the contents to dryness under a stream of nitrogen. This removes the excess TFAA and the trifluoroacetic acid byproduct, which can be detrimental to the GC column.
-
Reconstitution: Add 200 µL of fresh anhydrous ethyl acetate to the dried residue and vortex to dissolve the derivative.
-
Analysis: The sample is now ready for injection. Inject 1 µL into the GC-MS system.
Data & Expected Results
The following table summarizes the key parameters and expected outcomes for each derivatization method.
| Parameter | Silylation (BSTFA + 1% TMCS) | Acylation (TFAA) |
| Derivative | N,N-bis(trimethylsilyl)-2-(isopropylsulfonyl)ethanamine | N,N-bis(trifluoroacetyl)-2-(isopropylsulfonyl)ethanamine |
| Molecular Weight | 295.59 g/mol | 343.25 g/mol |
| Reaction Time | 45 minutes | 20 minutes (+ evaporation time) |
| Reaction Temp. | 70°C | 60°C |
| Key Advantages | Highly reactive, volatile byproducts that elute early.[19] | Forms very stable derivatives; less moisture sensitive than silylation.[6] |
| Key Disadvantages | Highly sensitive to moisture; derivatives can be less stable over time.[4][10] | Reagent and byproduct are corrosive; requires an extra evaporation step.[4] |
| Expected EI-MS Fragments | M+, [M-15]+ (loss of CH₃), fragments related to the TMS group (m/z 73) and cleavage of the ethylamine backbone. | M+, fragments from loss of CF₃, COCF₃, and cleavage beta to the nitrogen atom.[9][22] |
GC-MS Conditions (Suggested Starting Point):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane phase)
-
Inlet Temp: 250°C
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50 - 450 amu
Conclusion and Best Practices
Both silylation with BSTFA and acylation with TFAA are highly effective methods for the derivatization of this compound for GC-MS analysis. The choice between them may depend on laboratory resources, sample matrix, and potential interferences.
-
Silylation is often faster from start to injection if anhydrous conditions are strictly maintained.
-
Acylation provides more stable derivatives, which can be beneficial if there is a delay between preparation and analysis, but requires an additional evaporation step.
For successful derivatization, it is imperative to work under anhydrous conditions , use high-purity reagents and solvents, and optimize reaction time and temperature for the specific concentration of the analyte. A reagent blank should always be run alongside samples to identify any potential artifacts. By following these detailed protocols, researchers can achieve reliable, reproducible, and accurate GC-MS analysis of this challenging compound.
References
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Donike, M. (1973). N-Trifluoroacetyl-O-trimethylsilyl-derivatives of amino-acids. Chromatographia, 6(4), 190-195. Available at: [Link]
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Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 125-135. Available at: [Link]
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Liaw, Y. C., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
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Qiu, Y., et al. (2007). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 387(2), 579-587. Available at: [Link]
-
Regis Technologies. (n.d.). Acylation Derivatization Reagents. ResearchGate. Available at: [Link]
-
Peres, C., et al. (2011). Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. Journal of Agricultural and Food Chemistry, 59(16), 8643-8652. Available at: [Link]
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Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
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DeBord, J., et al. (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]
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Schmidt, J., et al. (1996). Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. Fresenius' Journal of Analytical Chemistry, 355(2), 164-173. Available at: [Link]
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Regis Technologies. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available at: [Link]
-
Dennis, M. J., et al. (1984). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, 67(6), 1154-1158. Available at: [Link]
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Qiu, Y., et al. (2007). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. ResearchGate. Available at: [Link]
-
Sekhar, K. C., et al. (2018). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Rapid Communications in Mass Spectrometry, 32(19), 1695-1704. Available at: [Link]
-
Godefroy, J. C., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1606. Available at: [Link]
-
Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1132(1-2), 293-299. Available at: [Link]
-
Saito, S., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6044-6049. Available at: [Link]
-
Restek. (2021). Analysis of Amines in GC. LabRulez GCMS. Available at: [Link]
-
Dame, M. K., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(11), 746. Available at: [Link]
-
Zaitsu, M., et al. (2021). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Forensic Toxicology, 39(2), 441-449. Available at: [Link]
-
Mojarro, A., et al. (n.d.). Detection of Silylated Amino Acids and Nucleobases via Pyrolysis-Gas Chromatography-Triple Quadrupole Mass Spectrometry Multiple Reaction Monitoring. USRA Houston. Available at: [Link]
-
Yeh, M. K., et al. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(1), 1. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Zaitsu, M., et al. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Forensic Toxicology. Available at: [Link]
-
Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
Lurie, I. S., et al. (2019). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. Journal of Forensic Sciences, 64(4), 1261-1267. Available at: [Link]
-
Miro-Mallen, E., et al. (2018). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. ResearchGate. Available at: [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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Experimental design for in vivo studies with 2-(Isopropylsulfonyl)ethanamine hydrochloride
An Application Note for the Preclinical In Vivo Evaluation of 2-(Isopropylsulfonyl)ethanamine hydrochloride in Oncology
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the design and execution of in vivo studies for this compound, a novel investigational compound. Given the nascent stage of research on this specific molecule, this guide establishes a foundational framework based on a scientifically plausible hypothesized mechanism of action. Drawing from extensive experience in preclinical drug development, this application note synthesizes established principles for the in vivo assessment of novel chemical entities, particularly in the context of oncology.
The structural motif of an isopropylsulfonyl group is present in several known kinase inhibitors, suggesting a potential role for this compound in modulating cellular signaling pathways.[1][2][3] Therefore, for the purpose of this guide, we will proceed with the hypothesis that this compound is a small molecule inhibitor of a critical oncogenic kinase pathway, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in various cancers.[4]
This document is intended to be a robust starting point, providing the causal logic behind experimental choices and self-validating protocols to ensure scientific integrity and reproducibility.[5]
PART 1: STRATEGIC FRAMEWORK FOR IN VIVO EVALUATION
The transition from in vitro discovery to in vivo validation is a critical juncture in drug development.[6] In vivo studies are indispensable for understanding the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity within a whole living system—factors that cannot be fully recapitulated in vitro.[7] The following sections detail the strategic planning required before commencing pivotal animal studies.
Foundational Principles: The 3Rs of Animal Research
All in vivo research must be predicated on a strong ethical framework. The principles of the 3Rs—Replacement, Reduction, and Refinement—are paramount to the ethical and scientific validity of the research.[8][9]
-
Replacement: Justify the necessity of using animal models over in vitro or in silico alternatives. For a systemic anti-cancer agent, evaluating bioavailability and effects on a complex tumor microenvironment currently necessitates an in vivo system.[10][11]
-
Reduction: Employ rigorous statistical design, such as power analysis, to use the minimum number of animals required to obtain scientifically valid and reproducible results.[12]
-
Refinement: All procedures must be optimized to minimize pain, suffering, and distress to the animals. This includes using appropriate anesthetics, analgesics, and establishing humane endpoints.[8] Adherence to these principles is not only an ethical obligation but also a requisite for sound scientific outcomes, as uncontrolled pain and distress can introduce confounding variables.[10]
Selecting the Appropriate Animal Model
The choice of animal model is a critical determinant of the translational relevance of preclinical findings.[13][14] For oncology studies, several types of mouse models are commonly employed, each with distinct advantages and limitations.[15][16] The initial evaluation of a novel kinase inhibitor would typically begin with a Cell-Line-Derived Xenograft (CDX) model due to its reproducibility and expediency.[14]
| Model Type | Description | Advantages | Limitations | Primary Use Case |
| Cell-Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[15] | High reproducibility, rapid tumor growth, cost-effective, large historical dataset. | Lacks tumor heterogeneity and a native microenvironment; requires immunodeficient host. | Initial efficacy screening, dose-response studies. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunodeficient mice.[13][14] | Preserves original tumor architecture, heterogeneity, and genetic signature. Higher predictive value for clinical outcomes.[14] | Lower take-rate, slower growth, high cost, requires immunodeficient host. | Efficacy testing in a more clinically relevant setting, biomarker discovery. |
| Syngeneic Models | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. | Intact immune system, allowing for the study of immuno-oncology agents. | Limited availability of tumor types; murine tumors may not fully recapitulate human disease. | Testing immunotherapies and combination strategies. |
| Genetically Engineered Mouse Models (GEMM) | Mice are engineered to develop spontaneous tumors due to specific genetic modifications (e.g., oncogene activation).[14] | Tumors arise in their natural microenvironment with an intact immune system; models the entire tumorigenesis process. | Long latency, high cost, potential for variable tumor presentation. | Target validation, understanding tumor initiation and progression. |
For initial studies of this compound, a CDX model using a human cancer cell line with a known hyperactive PI3K/Akt/mTOR pathway (e.g., U87-MG glioblastoma, PC-3 prostate cancer) is recommended.
Formulation and Route of Administration
Effective in vivo testing hinges on a stable and reproducible drug formulation.[1] As a hydrochloride salt, this compound is anticipated to have improved aqueous solubility and stability compared to its free base form, which is advantageous for creating parenteral and oral formulations.[3][17][18]
-
Rationale for Route Selection:
-
Intravenous (IV): Ensures 100% bioavailability, providing a baseline for pharmacokinetic characterization and bypassing absorption-related variables.[19]
-
Oral (PO): The most common and preferred route for clinical administration of small molecule kinase inhibitors.[20][21] Evaluating oral bioavailability is a critical step in determining clinical viability.
-
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
The following protocols are designed to be self-validating systems, with clear steps and defined endpoints to ensure data integrity.
Protocol 1: Maximum Tolerated Dose (MTD) Study
The objective of an MTD study is to identify the highest dose of a drug that can be administered without causing unacceptable toxicity.[12] This is a crucial first step before launching efficacy studies.
Methodology:
-
Animal Selection: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).
-
Acclimation: Allow animals to acclimate for a minimum of 7 days before the start of the study.
-
Group Allocation: Randomly assign animals to dose cohorts (n=3-5 per group). Include a vehicle control group.
-
Dose Escalation: Start with a low dose and escalate in subsequent cohorts based on observed toxicity. A modified Fibonacci sequence is often used for dose escalation.
-
Administration: Administer this compound daily for 5-14 consecutive days via the intended route for the efficacy study (e.g., oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming).
-
-
Endpoint Definition: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of distress.[22]
Sample MTD Study Design:
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals |
| 1 | Vehicle | 0 | PO | QD x 14 days | 5 |
| 2 | Compound | 10 | PO | QD x 14 days | 5 |
| 3 | Compound | 30 | PO | QD x 14 days | 5 |
| 4 | Compound | 100 | PO | QD x 14 days | 5 |
Protocol 2: Pharmacokinetic (PK) Study
This protocol aims to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[19][20][23]
Methodology:
-
Animal Selection: Use healthy male Sprague-Dawley rats or C57BL/6 mice. The use of cannulated animals is preferred for serial blood sampling.
-
Group Allocation: Assign animals to two groups: IV administration and PO administration (n=3-4 animals per time point if terminal sampling, or n=3-4 per group if serial sampling).
-
Dose Administration:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points. A typical schedule would be:
-
IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution, and oral bioavailability [%F]).
Protocol 3: In Vivo Efficacy (Xenograft) Study
This study evaluates the anti-tumor activity of the compound in a relevant cancer model.[7][24][25]
Methodology:
-
Cell Culture: Culture the selected human cancer cell line (e.g., U87-MG) under standard conditions. Ensure cells are free of mycoplasma.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Treatment:
-
Group 1: Vehicle control (PO, daily).
-
Group 2: this compound (e.g., at 0.8x MTD, PO, daily).
-
Group 3: Positive control (a standard-of-care agent for the specific cancer type, if available).
-
-
Endpoint Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Secondary endpoints can include survival analysis.
-
-
Study Termination: Terminate the study when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or if animals meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).[8]
-
Post-Mortem Analysis: At termination, collect tumors and major organs for histopathology and biomarker analysis (e.g., Western blot for phosphorylated Akt).
Protocol 4: Preliminary Toxicology Assessment
Safety and toxicity are critical components of preclinical evaluation.[26][27][28] This assessment is often integrated into the efficacy study.
Methodology:
-
In-Life Observations: Throughout the efficacy study, conduct daily clinical observations for any signs of toxicity.
-
Body Weight: Monitor body weight 2-3 times per week as a general indicator of health.
-
Terminal Blood Collection: At the end of the efficacy study, collect blood via cardiac puncture for a Complete Blood Count (CBC) and serum chemistry analysis.
-
Organ Collection and Histopathology:
-
Perform a gross necropsy and record any abnormalities.
-
Collect major organs (liver, kidneys, spleen, heart, lungs) and fix them in 10% neutral buffered formalin.
-
Process tissues for histopathological examination by a board-certified veterinary pathologist.
-
Key Toxicological Endpoints:
| Parameter | Measurement | Indication |
| Hematology (CBC) | Red blood cells, white blood cells, platelets | Anemia, infection, inflammation, clotting issues |
| Clinical Chemistry | ALT, AST, BUN, Creatinine | Liver and kidney function |
| Histopathology | Microscopic examination of tissues | Organ-specific toxicity, cellular damage |
PART 3: VISUALIZATIONS
Visual aids are essential for conceptualizing complex workflows and biological pathways.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: General workflow for preclinical in vivo evaluation.
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Introduction: Transforming Amine Synthesis through Microwave-Assisted Chemistry
The synthesis of amine hydrochlorides is a cornerstone of pharmaceutical and medicinal chemistry. These compounds are crucial intermediates and active pharmaceutical ingredients (APIs) due to their improved stability, solubility, and bioavailability compared to their freebase forms. Traditional methods for their synthesis, however, often involve lengthy reaction times, harsh conditions, and laborious purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally conscious alternative.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the microwave-assisted synthesis of amine hydrochloride compounds.
The primary advantage of microwave chemistry lies in its unique heating mechanism. Unlike conventional heating which relies on thermal conduction, microwaves directly interact with polar molecules and ions within the reaction mixture, leading to rapid and uniform heating.[4][5] This volumetric heating minimizes thermal gradients and side reactions, often resulting in higher yields and purer products in a fraction of the time required by classical methods.[1][6]
The Science of Microwave Heating in Chemical Synthesis
Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[4][7]
-
Dipolar Polarization: Polar molecules, such as many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates friction at the molecular level, generating heat rapidly and efficiently throughout the bulk of the material.[4][7][8]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat. This mechanism is particularly relevant in reactions involving ionic reagents or intermediates.[4][7][8]
It is crucial to understand that microwaves provide energy for kinetic molecular excitation, and their photon energy is too low to break chemical bonds directly.[4][9] The observed rate enhancements are primarily a result of the rapid and efficient heating that allows reactions to reach and maintain optimal temperatures with high precision.[9]
Strategic Approaches to Amine Hydrochloride Synthesis via MAOS
Several synthetic pathways can be adapted for the microwave-assisted synthesis of amines, which can then be converted to their hydrochloride salts. Key strategies include:
-
Nucleophilic Aromatic Substitution (SNA_r_) of Aryl Halides: This is a widely used method for the formation of aryl amines. Microwave irradiation can dramatically accelerate these reactions, particularly with activated aryl halides.[10][11][12]
-
Reduction of Nitro Compounds: The reduction of aromatic and aliphatic nitro compounds is a fundamental transformation in organic synthesis. Microwave-assisted reductions can often be achieved with higher efficiency and selectivity.[13][14][15]
-
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be significantly enhanced by microwave heating, allowing for the formation of C-N bonds with a broad range of substrates.
-
Amination of Boronic Acids: The Chan-Lam amination, which couples boronic acids with amines, is another powerful tool that benefits from the rapid heating provided by microwaves.[16][17][18]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of a representative amine hydrochloride.
Protocol 1: Microwave-Assisted Synthesis of 4-Aminobenzonitrile Hydrochloride from 4-Fluorobenzonitrile
This protocol details the synthesis of 4-aminobenzonitrile from 4-fluorobenzonitrile via a nucleophilic aromatic substitution reaction with aqueous ammonia, followed by in-situ formation of the hydrochloride salt.
Materials:
-
4-Fluorobenzonitrile
-
Aqueous Ammonium Hydroxide (28-30%)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microwave reactor vials (appropriate for the instrument)
-
Magnetic stir bars
Instrumentation:
-
A dedicated laboratory microwave reactor with temperature and pressure sensors.
Workflow Diagram:
Caption: Workflow for the microwave-assisted synthesis of 4-aminobenzonitrile hydrochloride.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 10 mL microwave reaction vial, add 4-fluorobenzonitrile (e.g., 200 mg, 1.65 mmol) and a magnetic stir bar.
-
In a fume hood, carefully add 4 mL of aqueous ammonium hydroxide (28-30%).
-
Securely seal the vial with the appropriate cap. It is critical to ensure a proper seal to prevent leakage and pressure buildup.[19]
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction parameters: temperature at 140°C, hold time of 20 minutes, and a maximum pressure limit of 20 bar.
-
Initiate the microwave irradiation. The instrument will rapidly heat the mixture to the set temperature and maintain it for the specified duration.[20]
-
-
Reaction Monitoring:
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
A small aliquot of the reaction mixture can be taken to monitor the conversion by Thin Layer Chromatography (TLC).
-
-
Work-up and Salt Formation:
-
Once the reaction is complete, transfer the contents of the vial to a separatory funnel.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent.
-
To the filtrate, slowly add concentrated hydrochloric acid dropwise with stirring until precipitation is complete.
-
-
Purification and Characterization:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold dichloromethane to remove any unreacted starting material or impurities.
-
Dry the resulting white to off-white solid under vacuum.
-
Characterize the final product by ¹H NMR spectroscopy and melting point determination.
-
Protocol 2: Microwave-Assisted Reduction of a Nitroarene and Subsequent Hydrochloride Salt Formation
This protocol outlines the reduction of a substituted nitroarene to the corresponding aniline, followed by conversion to the hydrochloride salt.
Materials:
-
Substituted Nitroarene (e.g., 1-nitro-4-propylbenzene)
-
Sodium Borohydride (NaBH₄) on wet clay or other suitable reducing agent
-
Ethanol
-
Hydrochloric acid in diethyl ether or 2-propanol
-
Ethyl Acetate
-
Deionized Water
-
Microwave reactor vials
-
Magnetic stir bars
Workflow Diagram:
Caption: Workflow for the microwave-assisted reduction of a nitroarene and subsequent hydrochloride salt formation.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a microwave vial, combine the nitroarene (e.g., 1 mmol), the chosen reducing agent (e.g., NaBH₄ on wet clay, 3 mmol), and a suitable solvent such as ethanol (5 mL).
-
Add a magnetic stir bar and securely seal the vial.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Set the reaction temperature to 120°C and the hold time to 10 minutes.
-
Begin the irradiation sequence.
-
-
Work-up:
-
After cooling, carefully quench the reaction with water.
-
Extract the resulting amine into ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude amine.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or 2-propanol until precipitation is complete.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the product by appropriate analytical techniques.
-
Quantitative Data Summary
| Reaction | Substrate | Reagents | Temp (°C) | Time (min) | Yield (%) |
| Amination | 4-Fluorobenzonitrile | NH₄OH (aq) | 140 | 20 | >90 |
| Reduction | 1-Nitro-4-propylbenzene | NaBH₄/Clay | 120 | 10 | ~95 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
Safety Considerations in Microwave Chemistry
While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features and should never be used for laboratory work.[21][22]
-
Pressure Monitoring: Always use sealed vessels that are rated for the temperatures and pressures expected in the reaction. Ensure the microwave reactor has reliable pressure monitoring and control.[20][23]
-
Solvent Choice: Be aware of the properties of the solvents being used, including their boiling points and potential for decomposition at high temperatures.[21]
-
Exothermic Reactions: Exercise caution with potentially explosive or highly exothermic reactions. Start with small-scale experiments to assess the reaction kinetics.[21][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a paradigm shift in the preparation of amine hydrochlorides and other pharmaceutical intermediates. The dramatic reduction in reaction times, coupled with improved yields and cleaner reaction profiles, makes it an invaluable technique in modern drug discovery and development.[1][2] By understanding the fundamental principles of microwave heating and adhering to established safety protocols, researchers can harness the full potential of this technology to accelerate their synthetic workflows and contribute to the advancement of medicinal chemistry.
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Wikipedia. Microwave chemistry. [Link]
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McConnell, N., Frett, B., & Li, H. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Green Chemistry Letters and Reviews, 11(3), 286-295. [Link]
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Kappe, C. O. (2004). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 3(6), 532-543. [Link]
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McConnell, N., Frett, B., & Li, H. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Green Chemistry Letters and Reviews, 11(3), 286-295. [Link]
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Dudley, G. B., Richman, K. W., & Stankey, P. E. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. ACS Catalysis, 5(1), 405-414. [Link]
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Kuik, D., McCubbin, J. A., & Tranmer, G. K. (2017). Sonication and Microwave-Assisted Primary Amination of Potassium Aryltrifluoroborates and Phenylboronic Acids under Metal-Free Conditions. Synthesis, 49(11), 2555-2561. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]
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ACS Combinatorial Science. Microwave-Assisted Efficient Copper-Promoted N-Arylation of Amines with Arylboronic Acids. [Link]
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NIH. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
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ResearchGate. ChemInform Abstract: Microwave-Assisted Synthesis of Amides from Various Amines and Benzoyl Chloride under Solvent-Free Conditions: A Rapid and Efficient Method for Selective Protection of Diverse Amines. [Link]
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Indian Chemical Society. Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. [Link]
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Scholars Research Library. A brief review: Microwave assisted organic reaction. [Link]
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YouTube. Amine and HCl - salt formation reaction. [Link]
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ResearchGate. Purification of organic hydrochloride salt? [Link]
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PubMed. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]
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Journal of the American Chemical Society. Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. [Link]
-
Digital Commons @ EMU. Microwave-assisted synthesis of ß-amino alcohols. [Link]
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Safe handling and storage procedures for 2-(Isopropylsulfonyl)ethanamine hydrochloride
Application Notes and Protocols for 2-(Isopropylsulfonyl)ethanamine Hydrochloride
A Senior Application Scientist's Guide to Safe Handling and Storage
Introduction: Understanding the Molecule
This compound is a primary amine hydrochloride salt containing a sulfone functional group. Its structure suggests its utility as a building block in medicinal chemistry and drug discovery, potentially serving as a precursor or intermediate in the synthesis of more complex molecules.[1] The hydrochloride salt form generally enhances the stability and aqueous solubility of the parent amine, making it easier to handle and formulate in a laboratory setting.[1] However, the presence of the amine and sulfonyl groups, along with its hydrochloride salt nature, necessitates a thorough understanding of its properties to ensure safe handling and storage.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively in a laboratory environment. The protocols herein are designed to be self-validating by integrating principles of chemical safety and risk mitigation at each step.
Hazard Identification and Risk Assessment
The primary known hazards associated with this compound are eye irritation and skin sensitization.[2] As a combustible solid, it also presents a fire hazard if not stored and handled properly.[2] A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Known Hazards
| Property | Value | Source |
| Molecular Formula | C₅H₁₄ClNO₂S | Sigma-Aldrich[2] |
| Molecular Weight | 187.69 g/mol | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich[2] |
| Signal Word | Warning | Sigma-Aldrich[2] |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | Sigma-Aldrich[2] |
| Storage Class | 11: Combustible Solids | Sigma-Aldrich[2] |
Risk Assessment Workflow
A systematic risk assessment is crucial for minimizing potential exposure and ensuring laboratory safety.[3] The following workflow should be implemented before handling this compound.
Caption: Risk Assessment Workflow for Handling this compound.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE are the most critical barriers against chemical exposure.[3][4]
-
Eye Protection: Chemical splash goggles are mandatory to protect against the serious eye irritation hazard.[2][3] Standard safety glasses do not provide a sufficient seal.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact and potential sensitization.[5] Gloves should be inspected for any signs of degradation or perforation before use and disposed of after handling the compound.[6]
-
Body Protection: A laboratory coat must be worn to protect against accidental spills.[4]
-
Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area or chemical fume hood, a NIOSH-approved respirator may be necessary if there is a potential for generating dust or aerosols.[3]
Protocols for Safe Handling
Adherence to standardized handling procedures is essential for minimizing risk.[6]
Weighing and Transfer of Solid Compound
-
Preparation: Don the appropriate PPE (chemical splash goggles, nitrile gloves, lab coat).
-
Engineering Controls: Perform all weighing and transfer operations within a chemical fume hood or a similarly ventilated enclosure to minimize inhalation of any fine particulates.[4]
-
Procedure: a. Place a weigh boat on an analytical balance and tare. b. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. c. Avoid generating dust during transfer. d. Once the desired mass is obtained, securely cap the stock container. e. Transfer the weighed solid to the reaction vessel.
-
Cleanup: Clean the spatula and any contaminated surfaces. Dispose of the weigh boat and any contaminated materials in the designated solid chemical waste container.
Dissolution of the Compound
-
Preparation: Ensure all necessary PPE is in use.
-
Engineering Controls: Conduct the dissolution process in a chemical fume hood.[4]
-
Procedure: a. Add the desired solvent to the reaction vessel containing the weighed this compound. b. As an amine hydrochloride salt, it is expected to have good solubility in polar solvents.[1] c. Stir the mixture until the solid is fully dissolved. Gentle heating may be applied if necessary, but be mindful of the solvent's flash point and the compound's stability.
-
Cleanup: Clean all glassware and equipment thoroughly after use.
Storage Procedures
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety within the laboratory.[7]
Short-Term Storage (In-Use)
-
Keep the container tightly sealed when not in use to prevent absorption of moisture, as amine salts can be hygroscopic.[8][9]
-
Store in a designated, clearly labeled area away from incompatible materials.
Long-Term Storage
-
Temperature: Store in a cool, dry place.[10] Recommended storage temperatures for similar amine hydrochloride salts can range from 2-8°C to -20°C for enhanced stability.[8][11][12] Always consult the supplier's specific recommendations if available.
-
Atmosphere: The storage area should be well-ventilated.[13]
-
Container: Keep the compound in its original, tightly sealed container.[7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Situation | Procedure | Source |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention. | [14] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. | [10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for proper disposal. Clean the spill area with a suitable solvent and then wash with soap and water. | [9][10] |
Waste Disposal
All waste containing this compound, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations. Treat as hazardous chemical waste and dispose of it through a licensed waste disposal company.
References
-
University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
Chapman University. Guidelines for Chemical Storage. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Stru Chem Co., Ltd. 2-(isopropylsulfonyl)ethanamine. [Link]
-
Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
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- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. osha.gov [osha.gov]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
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- 8. Page loading... [guidechem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
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- 14. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Isopropylsulfonyl)ethanamine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Isopropylsulfonyl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your yield, improve purity, and troubleshoot effectively.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process starting from 2-(isopropylthio)ethanamine. The process involves the oxidation of a thioether to a sulfone, followed by the formation of the hydrochloride salt. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. The questions are categorized by the reaction step for easy navigation.
Category 1: Oxidation of 2-(Isopropylthio)ethanamine
The oxidation of the thioether to the sulfone is the most critical step and often the primary source of yield loss and impurities.
Question: My oxidation reaction is sluggish and incomplete, leaving significant amounts of starting material and sulfoxide intermediate. How can I drive it to completion?
Answer: This is a common issue often related to the choice of oxidant, reaction temperature, or catalyst activity.
-
Causality: The oxidation of a sulfide to a sulfone proceeds in two stages: sulfide → sulfoxide → sulfone. The second step (sulfoxide → sulfone) is generally slower and requires more forcing conditions than the first. If your conditions are too mild, the reaction can stall at the sulfoxide stage.
-
Recommended Solutions:
-
Increase Oxidant Stoichiometry: Ensure you are using at least two chemical equivalents of the oxidizing agent. For oxidants like hydrogen peroxide (H₂O₂), which can decompose over time, a slight excess (e.g., 2.2-2.5 equivalents) may be necessary.
-
Elevate Reaction Temperature: Gently increasing the temperature can significantly accelerate the conversion of the sulfoxide to the sulfone. However, be cautious, as excessive heat can lead to decomposition and side reactions. We recommend a stepwise increase, for example, from room temperature to 40-50 °C, while monitoring the reaction progress by TLC or LCMS.
-
Catalyst Choice (for H₂O₂): If using hydrogen peroxide, a catalyst is often essential. Sodium tungstate (Na₂WO₄) is a highly effective and recyclable catalyst for this transformation.[1] Ensure the catalyst is fully dissolved and active. The reaction pH should be slightly acidic to neutral for optimal catalyst performance.
-
Switch to a Stronger Oxidant: If optimizing the above parameters fails, consider a more potent oxidizing system. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are generally more reactive than H₂O₂ alone and can often achieve full conversion at lower temperatures.[1]
-
Question: I'm observing significant byproduct formation and a low yield of the desired sulfone. What are the likely side reactions and how can I prevent them?
Answer: Byproduct formation is typically due to over-oxidation or reactions involving the primary amine. The structure of your substrate, with its nucleophilic amine, requires careful control of reaction conditions.
-
Causality & Common Side Products:
-
N-Oxidation: The primary amine can be oxidized to a hydroxylamine or nitro group, especially with strong oxidants.
-
Cleavage: Harsh conditions (high temperature, strong acid/base, potent oxidants) can lead to C-S or C-N bond cleavage.
-
Reaction with Byproducts: If using m-CPBA, the m-chlorobenzoic acid byproduct can react with the basic amine, complicating workup.
-
-
Recommended Solutions:
-
Protect the Amine: The most robust solution is to protect the amine functionality before oxidation. An acid-labile protecting group like tert-butyloxycarbonyl (Boc) is ideal. You can react the starting thioether with Boc-anhydride, perform the oxidation on the protected intermediate, and then easily deprotect the Boc group with HCl during the final salt formation step. This strategy isolates the amine from the oxidative conditions entirely.
-
Control Temperature: Exothermic reactions are a major culprit. Add the oxidant slowly and use an ice bath to maintain a consistent internal temperature, especially during the initial phase of the reaction.
-
pH Control: Maintaining the reaction mixture at a near-neutral pH can suppress some side reactions. For H₂O₂ oxidations, phosphate buffers can be employed.
-
Choice of Oxidant: H₂O₂ with a tungstate catalyst is often cleaner than permanganate or chromate-based oxidants, which are less selective.[1]
-
Data Presentation: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Stoichiometry | Recommended Solvent | Temperature (°C) | Pros | Cons & Potential Issues |
| H₂O₂ / Na₂WO₄ | 2.2 - 2.5 eq. | Methanol, Water | 25 - 50 | Green (water byproduct), cost-effective, high atom economy. | Can be slow, requires catalyst, potential for thermal runaway if not controlled. |
| m-CPBA | 2.1 - 2.3 eq. | DCM, Chloroform | 0 - 25 | Highly effective, predictable, fast at low temperatures. | Expensive, stoichiometric benzoic acid byproduct, potential for N-oxidation. |
| Oxone® | 2.2 - 2.5 eq. | Methanol/Water, Acetonitrile | 25 - 40 | Readily available, effective, simple workup. | Generates inorganic salts, can be less selective with sensitive functional groups. |
Category 2: Hydrochloride Salt Formation and Purification
The final step is crucial for obtaining a stable, pure, and easy-to-handle product.
Question: I'm having trouble precipitating the hydrochloride salt, or the resulting solid is oily and difficult to handle. What is the best procedure for crystallization?
Answer: This issue points directly to the choice of solvent system and the purity of the free-base sulfone before salt formation.
-
Causality: The hydrochloride salt of your product has high polarity and is likely very soluble in polar solvents like methanol or ethanol. If the sulfone free-base contains polar impurities (e.g., residual sulfoxide), they can act as an oiling-out agent, preventing clean crystallization.
-
Recommended Solutions:
-
Purify the Free Base First: Before adding HCl, consider purifying the crude 2-(Isopropylsulfonyl)ethanamine free base by column chromatography (silica gel, using a gradient of methanol in dichloromethane) to remove any non-basic impurities.
-
Optimize the Solvent System:
-
Dissolve the purified free base in a minimal amount of a polar solvent where the salt has some solubility, such as isopropanol (IPA) or ethyl acetate.
-
Add a solution of HCl in a compatible solvent. Anhydrous HCl in diethyl ether or IPA are common choices. Add the acid dropwise at 0-5 °C.
-
To induce precipitation, add a non-polar "anti-solvent" in which the salt is insoluble, such as heptane, hexane, or methyl tert-butyl ether (MTBE), until the solution becomes persistently cloudy.
-
Stir the resulting slurry at a low temperature (e.g., 0 °C) for several hours to maximize crystal growth and yield.[2]
-
-
Control the Rate of Salt Formation: Rapidly adding the acid can cause the product to "crash out" as an amorphous or oily solid. Slow, portion-wise addition with vigorous stirring is key to promoting the formation of a crystalline, filterable solid.
-
III. Detailed Experimental Protocols
This section provides a validated, step-by-step protocol for the synthesis.
Protocol 1: Boc-Protection of 2-(Isopropylthio)ethanamine
-
Dissolve 2-(isopropylthio)ethanamine (1.0 eq) in dichloromethane (DCM, approx. 5 mL per 1 g of substrate).
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected thioether, which can often be used without further purification.
Protocol 2: Oxidation to Boc-Protected Sulfone
-
Dissolve the Boc-protected thioether (1.0 eq) in methanol (10 mL per 1 g).
-
Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq) and stir until dissolved.
-
Cool the solution to 0 °C and add 30% hydrogen peroxide (H₂O₂, 2.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by LCMS to confirm the disappearance of the starting material and sulfoxide intermediate.
-
Once complete, cool the reaction to 0 °C and carefully quench the excess peroxide by the slow addition of a saturated sodium sulfite (Na₂SO₃) solution until a test with peroxide strips is negative.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude Boc-protected sulfone. Purify by column chromatography if necessary.
Protocol 3: Deprotection and Salt Formation
-
Dissolve the purified Boc-protected sulfone (1.0 eq) in a minimal amount of isopropanol (IPA).
-
Add a 4M solution of HCl in 1,4-dioxane or IPA (3-4 eq) dropwise at room temperature. Effervescence (CO₂ evolution) will be observed.
-
Stir the reaction for 2-4 hours at room temperature until TLC/LCMS confirms the complete removal of the Boc group.
-
Add methyl tert-butyl ether (MTBE) as an anti-solvent until the solution becomes turbid.
-
Stir the resulting slurry at 0 °C for 2 hours.
-
Collect the white precipitate by vacuum filtration, wash the filter cake with cold MTBE, and dry under high vacuum to yield the final this compound.
IV. Troubleshooting Workflow Diagram
This decision tree can help diagnose issues during the critical oxidation step.
Caption: Decision tree for troubleshooting the thioether-to-sulfone oxidation step.
V. References
-
Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.[Link]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ACS Publications.[Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online.[Link]
-
Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents. Google Patents.
Sources
Stability issues of 2-(Isopropylsulfonyl)ethanamine hydrochloride in aqueous solution
An In-Depth Guide to Aqueous Solution Stability, Troubleshooting, and Best Practices
Welcome to the technical support resource for 2-(Isopropylsulfonyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this compound in aqueous environments. As Senior Application Scientists, we understand that compound stability is paramount to experimental success and data integrity. This document synthesizes our in-field experience with established chemical principles to help you navigate potential challenges.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What is the general stability of this compound in an aqueous solution?
A: The sulfonyl group and the aliphatic structure of this compound confer a generally high degree of stability under typical experimental conditions.[1] Sulfonamides as a class are known to be hydrolytically stable, particularly at neutral and slightly alkaline pH.[2] However, stability is not absolute and can be significantly influenced by pH, temperature, and the presence of other reactive species in the solution.
Q2: What is the optimal pH for preparing and storing aqueous solutions of this compound?
A: For maximum stability, aqueous solutions should be prepared and stored in a buffered system with a pH between 7.0 and 9.0.[2] Studies on various sulfonamides have shown they are most resistant to hydrolysis in this range.[2] Strongly acidic conditions (e.g., pH below 4.0) should be avoided, as they can promote the cleavage of the sulfonamide (S-N) bond.[3][4]
Q3: What are the likely degradation pathways for this compound in water?
A: The primary abiotic degradation pathway is hydrolysis, which involves the cleavage of the sulfur-nitrogen (S-N) bond.[3] This reaction is catalyzed by acid and would yield isopropylsulfonic acid and ethanamine as the main degradation products. Other potential degradation routes, though less common under typical laboratory conditions, could include oxidation if strong oxidizing agents are present.
Q4: How should I properly store the solid compound and its prepared aqueous solutions?
A:
-
Solid Form: The solid hydrochloride salt should be stored in a tightly sealed container in a cool, dark, and dry place to prevent moisture uptake and photodegradation.[5][6]
-
Aqueous Solutions: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, filter-sterilize the solution and store it at 2-8°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but perform a freeze-thaw stability test to ensure this does not impact your specific application.
PART 2: Troubleshooting Guide for Common Experimental Issues
This section provides in-depth, cause-and-effect troubleshooting for specific problems you may encounter.
Q1: My biological assay results are inconsistent, or the compound's activity appears to decrease in my stock solution over a few days. Is this a stability issue?
A: This is a classic indicator of compound degradation. Inconsistent activity suggests that the concentration of the active parent compound is changing over time.
-
Plausible Cause (Causality): When dissolved in unbuffered water, the hydrochloride salt can create a slightly acidic microenvironment. Over time, especially if exposed to ambient light or elevated temperatures (e.g., left on a lab bench), this acidic condition can slowly catalyze the hydrolysis of the S-N bond, reducing the concentration of the parent compound.[3][4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Self-Validating Solution: Prepare two stock solutions: one in your current solvent (e.g., DI water) and a new one in a recommended buffer (e.g., PBS, pH 7.4). Test both in your assay immediately after preparation (T=0) and again after 48 hours of storage under your typical conditions. A significant drop in activity only in the unbuffered solution validates that stability was the root cause.
Q2: I've observed the formation of a precipitate or cloudiness in my aqueous stock solution after storing it in the refrigerator. What is happening?
A: While this compound has good aqueous solubility, precipitation can still occur due to factors other than the parent compound's solubility limit.
-
Plausible Cause (Causality): The formation of a precipitate could be due to the degradation of the parent compound into less soluble products. Alternatively, if the solution was prepared in a complex buffer, temperature changes could cause buffer salts to precipitate, or the pH of the buffer could shift upon cooling, affecting the solubility of the compound.
-
Recommended Actions:
-
Verify Solubility: First, ensure you have not exceeded the compound's solubility limit in your chosen solvent and temperature.
-
Analyze the Precipitate: If possible, centrifuge the solution, separate the supernatant and the precipitate, and analyze both fractions. Dissolve the precipitate in a suitable organic solvent and analyze via HPLC or LC-MS to determine if it is the parent compound or a degradant.
-
Buffer Check: If using a buffer, check its specifications for solubility at lower temperatures. Consider switching to a different buffering agent if necessary.
-
Q3: My HPLC analysis of an aged sample shows new, smaller peaks appearing over time. How can I confirm these are degradation products?
A: The appearance of new peaks that grow over time while the parent peak decreases is a strong indication of degradation.
-
Plausible Cause (Causality): These new peaks likely represent the hydrolysis products: isopropylsulfonic acid and ethanamine, or potentially products of oxidation. Their retention times will differ from the parent compound.
-
Verification Strategy: The most robust method for confirmation is a forced degradation study (see Protocol 2). By intentionally stressing the compound under various conditions (acid, base, heat, oxidation), you can generate these degradation products in larger quantities, which facilitates their identification.
-
Analytical Confirmation: Use HPLC-MS to analyze the stressed samples. The mass-to-charge ratio (m/z) of the new peaks can be used to confirm their identity by comparing them to the theoretical masses of expected degradants.[3][4]
PART 3: Key Protocols and Methodologies
Protocol 1: Recommended Procedure for Preparing a Stable Aqueous Stock Solution
This protocol is designed to minimize degradation and ensure consistency.
-
Pre-calculation: Determine the required mass of this compound (MW: 187.69 g/mol ) for your target concentration and volume.
-
Solvent Selection: Use a high-purity, sterile biological buffer such as Phosphate-Buffered Saline (PBS, pH 7.4) or HEPES (pH 7.0-8.0). Avoid using non-buffered deionized water for stock solutions that will be stored.
-
Dissolution: Allow the solid compound to equilibrate to room temperature before weighing. Add the weighed solid to your chosen buffer. Vortex or sonicate gently until fully dissolved.
-
Sterilization (Optional but Recommended): For biological applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile, light-protecting (amber) storage tube.
-
Storage: For immediate use, keep the solution at room temperature. For short-term storage (up to 1 week), store at 2-8°C. For long-term storage, aliquot into single-use volumes and store at -20°C or below.
Protocol 2: A General Forced Degradation Study Workflow
This study helps identify potential degradants and understand the compound's stability limits, which is crucial for developing stability-indicating analytical methods.[7][8]
-
Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose individual samples to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 8 hours.[7]
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 8 hours.[7]
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[7]
-
Thermal Stress: Heat at 80°C for 24 hours (protect from light).
-
Photolytic Stress: Expose to a light source providing at least 1.2 million lux hours, as per ICH Q1B guidelines.[8]
-
-
Control Sample: Keep one sample at 2-8°C, protected from light, as an unstressed control.
-
Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method like HPLC-UV or HPLC-MS.[9]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A successful study should show partial degradation (5-20%) of the parent compound, allowing for clear observation of the resulting degradant peaks.
Protocol 3: Basic HPLC Method for Monitoring Stability
This serves as a starting point for a stability-indicating method. It must be validated for your specific application.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the amine group. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase HPLC. |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min. | A gradient is necessary to elute the polar parent compound and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Adjust based on concentration and detector sensitivity. |
| Detection | UV at 210 nm | The compound lacks a strong chromophore, so detection at a low UV wavelength is required. |
PART 4: Visualizing the Degradation Pathway
Understanding the primary chemical transformation is key to predicting and mitigating stability issues.
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in 2-(Isopropylsulfonyl)ethanamine hydrochloride and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common impurities encountered in 2-(Isopropylsulfonyl)ethanamine hydrochloride and their effective removal. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to address the challenges you may face during your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
The impurity profile of this compound is primarily dictated by its synthetic route. A common pathway involves the reaction of a suitable isopropyl-sulfur containing precursor with a 2-aminoethyl synthon, followed by oxidation and salt formation. Based on this, impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include isopropyl thiol, 2-aminoethanol, or their derivatives.
-
Intermediates: Incomplete reaction progression can lead to the presence of intermediates such as 2-(isopropylthio)ethanamine.
-
Byproducts: Side reactions can generate various impurities. A significant potential byproduct is the disulfide, bis(2-aminoethyl) disulfide, formed from the oxidation of a thiol precursor.
-
-
Degradation Products:
-
Although this compound is relatively stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases) could lead to degradation. The sulfonyl group is generally robust, but the ethylamine chain could be susceptible to oxidation or other transformations.
-
Q2: I'm observing a significant amount of a less polar impurity in my crude product. What could it be and how do I remove it?
A common, less polar impurity is the unoxidized intermediate, 2-(isopropylthio)ethanamine. This impurity arises from incomplete oxidation during the synthesis.
Removal Strategy: Recrystallization
Recrystallization is an effective method for removing this less polar impurity.[1] The hydrochloride salt of the desired product has significantly higher polarity and lower solubility in many organic solvents compared to the free base of the thioether intermediate.
Protocol for Recrystallization:
-
Solvent Selection: A common and effective solvent system for the recrystallization of amine hydrochlorides is a mixture of a polar protic solvent (like ethanol or isopropanol) and a less polar co-solvent (such as diethyl ether or ethyl acetate).[2] The goal is to find a system where the desired product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Crystallization: Gradually add the co-solvent (e.g., diethyl ether) to the hot solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Q3: My purification by silica gel chromatography is giving poor yield and significant peak tailing. What is causing this and how can I improve it?
This is a classic issue when purifying basic compounds like amines on standard silica gel. The acidic nature of silica, due to the presence of silanol groups (Si-OH), leads to strong ionic interactions with the basic amine. This results in irreversible adsorption, leading to low recovery, and significant peak tailing where the peak appears stretched out.[3]
Troubleshooting & Optimization:
-
Mobile Phase Modification: To mitigate the interaction with acidic silanols, a competing amine can be added to the mobile phase.[3] A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will preferentially interact with the active sites on the silica, allowing your product to elute more symmetrically. A typical eluent system would be a gradient of methanol in dichloromethane with a constant percentage of TEA.
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can significantly improve purification.[3] This stationary phase masks the acidic silanols, minimizing the strong interactions that cause peak tailing and poor recovery.[3]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a viable alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water and acetonitrile or methanol). Adjusting the pH of the mobile phase is critical for controlling the retention of the amine. For basic amines, using a mobile phase with a slightly alkaline pH can lead to better retention and separation as the amine will be in its more lipophilic free-base form.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for purifying very polar compounds.[4] It utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water).
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques should be employed to confirm the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (like trifluoroacetic acid or formic acid) is a good starting point. UV detection is suitable for this compound. The presence of multiple peaks would indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by providing their molecular weights. This is invaluable for determining the structure of unknown peaks observed in the HPLC chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used to assess purity. The presence of unexpected signals can indicate the presence of impurities.
Data Summary
The following table provides a hypothetical summary of common impurities and their typical retention behavior in a standard reversed-phase HPLC method.
| Impurity Name | Potential Source | Relative Retention Time (RRT) vs. Product | Notes |
| 2-(isopropylthio)ethanamine | Unreacted Intermediate | ~1.5 | Less polar, elutes later |
| Isopropyl Thiol | Starting Material | Varies (often volatile) | May not be observed by HPLC |
| Bis(2-aminoethyl) disulfide | Byproduct | ~0.8 | More polar, elutes earlier |
Experimental Workflow: Purification by Column Chromatography
The following diagram illustrates a decision-making workflow for the chromatographic purification of this compound.
Caption: Decision workflow for chromatographic purification.
Logical Relationships of Impurity Classes
The following diagram illustrates the relationship between the different classes of impurities that may be present in a sample of this compound.
Caption: Classification and origin of potential impurities.
References
- Technical Support Center: Purification of Polar Aromatic Amines - Benchchem.
- Is there an easy way to purify organic amines? - Biotage.
- How do I purify ionizable organic amine compounds using flash column chromatography?.
- Analytical Methods.
- US4670232A - Recovery of amines from by-product chloride salts - Google Patents.
- Chromotography with free amines? : r/chemhelp - Reddit.
- Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate.
- Recrystallization1.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- 614753-55-8|this compound|BLD Pharm.
- 2-(isopropylsulfonyl)ethanamine | 320337-16-4 - ChemicalBook.
- This compound AldrichCPR - Sigma-Aldrich.
- 2-(Ethylsulfonyl)ethanamine hydrochloride AldrichCPR | Sigma-Aldrich.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Recrystallization-1.pdf.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central.
- 2-(Phenylsulfonyl)ethanamine hydrochloride | C8H12ClNO2S | CID 13655065 - PubChem.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… - CymitQuimica.
- KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC - NIH.
- 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem.
- Synthesis and purification of 2-heptylpropargylamine.
- ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA).
- Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research.
- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents.
- Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - ResearchGate.
- Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - NIH.
- Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR - MDPI.
- (PDF) Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations - ResearchGate.
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Troubleshooting guide for 2-(Isopropylsulfonyl)ethanamine hydrochloride experiments
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Isopropylsulfonyl)ethanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions to common challenges encountered during the synthesis, purification, and handling of this compound. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Reaction Fundamentals
Q1: What is the standard synthetic approach for this compound, and what are the critical stages?
A1: The synthesis of this compound is conceptually a two-part process: 1) the formation of the sulfonamide bond to create the free base, 2-(Isopropylsulfonyl)ethanamine, followed by 2) its conversion to the stable hydrochloride salt.
-
Part 1: Sulfonamide Formation: This is a nucleophilic substitution reaction where an amine attacks a sulfonyl chloride. The most common precursors are isopropylsulfonyl chloride and a suitable 2-aminoethane equivalent. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine and render it unreactive.[1]
-
Part 2: Hydrochloride Salt Formation: The resulting free base is often an oil or a solid that can be difficult to handle and purify. Converting it to the hydrochloride salt increases its crystallinity and stability, simplifying isolation and purification.[2][3] This is achieved by treating the amine with hydrochloric acid, ideally in an anhydrous solvent to facilitate precipitation.
Below is a general workflow illustrating these key stages.
Caption: General workflow for synthesis and purification.
Section 2: Troubleshooting Sulfonamide Formation
Q2: My reaction yield is consistently low. What are the most probable causes and how can I address them?
A2: Low yields in sulfonamide synthesis are a frequent issue, typically stemming from one of three areas: moisture, improper reaction conditions, or side reactions.[4]
1. Hydrolysis of Sulfonyl Chloride: Isopropylsulfonyl chloride, like most sulfonyl chlorides, is highly reactive and extremely sensitive to moisture.[4] Water will rapidly hydrolyze it to the corresponding and unreactive isopropylsulfonic acid, which is a primary cause of yield loss.
Solution: Implement Strict Anhydrous Techniques
-
Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents (e.g., from a septum-sealed bottle). Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[1]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Reagent Handling: Ensure the sulfonyl chloride is fresh or has been stored properly. Over time, even well-sealed containers can accumulate moisture, reducing the reagent's potency.[4]
2. Inadequate Base or Stoichiometry: The choice and amount of base are critical. The base must be strong enough to neutralize the generated HCl but not nucleophilic enough to compete with the amine reactant.[1]
Solution: Optimize Base and Stoichiometry
-
Base Selection: Use a non-nucleophilic organic base. Triethylamine (Et₃N) and pyridine are standard choices. For less reactive amines, a stronger, non-nucleophilic base like DBU may be required.[1]
-
Stoichiometry: Use at least one full equivalent of the base to scavenge all the generated HCl. An excess (e.g., 1.1-1.5 equivalents) is often beneficial.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (Et₃N) | ~10.7 | Standard, effective, and easily removed under vacuum. |
| Pyridine | ~5.2 | Less basic than Et₃N; can sometimes act as a catalyst. |
| DIPEA (Hünig's base) | ~10.7 | Sterically hindered, making it highly non-nucleophilic. |
| DBU | ~13.5 | A very strong, non-nucleophilic base for challenging reactions. |
3. Side Reactions: With a primary amine like 2-ethanamine, a common side reaction is the formation of a bis-sulfonated product, where the sulfonamide nitrogen is functionalized a second time. This consumes two equivalents of sulfonyl chloride and one of the amine.[4]
Solution: Control Reaction Conditions
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the sulfonyl chloride to favor the formation of the monosulfonamide.[4]
-
Slow Addition: Add the sulfonyl chloride solution slowly to a solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, minimizing the chance of the product reacting further.
Caption: Troubleshooting decision tree for low reaction yields.
Section 3: Troubleshooting Purification and Salt Formation
Q3: When I tried to form the hydrochloride salt, my product turned into a sticky oil instead of a crystalline solid. What went wrong?
A3: This is a classic sign of incomplete crystallization, often caused by the presence of water or other impurities. When using aqueous hydrochloric acid, the water introduced can act as an anti-solvent for crystallization, causing the highly polar salt to "crash out" as an amorphous oil.
Primary Cause: Use of aqueous HCl. The water prevents the formation of an ordered crystal lattice.
Solution: Employ Anhydrous Salt Formation Protocols
The key is to use a source of HCl that is free of water. HCl gas dissolved in a suitable organic solvent is ideal.
Step-by-Step Anhydrous HCl Salt Formation Protocol:
-
Preparation: After the initial reaction and workup, thoroughly dry the crude free base (2-(Isopropylsulfonyl)ethanamine) under high vacuum to remove all residual solvent.
-
Dissolution: Dissolve the crude amine in a minimum amount of a suitable solvent. Isopropanol (IPA) or diethyl ether are common choices.
-
Precipitation: While stirring vigorously, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether, or a commercially available solution of HCl in isopropanol).
-
Crystallization: You should observe the immediate precipitation of a white solid. If it initially oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Sometimes, placing the mixture in a refrigerator or freezer can help.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a cold, non-polar solvent (like cold diethyl ether or hexanes) to remove any non-polar impurities without dissolving the salt.
-
Drying: Dry the purified hydrochloride salt under high vacuum to remove all traces of solvent.
Q4: What is the most effective method for purifying the final hydrochloride salt product?
A4: Recrystallization is the gold standard for purifying solid organic compounds, including amine hydrochloride salts.[4] The principle is to find a solvent or solvent system that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
Recommended Solvent Systems for Recrystallization:
-
Single Solvent: Ethanol or isopropanol are often excellent choices for recrystallizing sulfonamides and their salts.[4]
-
Solvent/Anti-Solvent System: A common and highly effective technique involves dissolving the salt in a minimal amount of a polar solvent in which it is soluble (e.g., hot ethanol, methanol, or isopropanol) and then slowly adding a non-polar anti-solvent in which it is insoluble (e.g., diethyl ether, hexanes, or ethyl acetate) until the solution becomes cloudy. Heating to clarify and then allowing it to cool slowly will often yield high-purity crystals.
| Solvent System | Application Notes |
| Isopropanol (IPA) | Good starting point. Dissolves the salt when hot, less soluble when cold. |
| Ethanol/Water | A small amount of water can increase solubility at high temps. Use sparingly to avoid oiling out. |
| Methanol/Diethyl Ether | Dissolve in minimal hot methanol, add ether dropwise until cloudy, then cool slowly. |
| Isopropanol/Hexanes | Similar to the methanol/ether system; good for removing less polar impurities. |
Section 4: Stability and Handling
Q5: What are the correct storage and handling procedures for this compound?
A5: As a solid hydrochloride salt, the compound is significantly more stable than its free base form.[3] However, proper handling and storage are still necessary to ensure its long-term integrity.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct light.[5][6] While it is not as acutely moisture-sensitive as a sulfonyl chloride, amine salts can be hygroscopic. For long-term storage, keeping it in a desiccator or under an inert atmosphere is good practice.
-
Handling: this compound is classified as a skin sensitizer and an eye irritant.[7] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid creating dust when weighing or transferring the solid.
References
- common issues in sulfonamide synthesis and solutions. Benchchem.
- Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
- This compound AldrichCPR. Sigma-Aldrich.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM (American Fuel & Petrochemical Manufacturers).
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- 2-(isopropylsulfonyl)ethanamine | 320337-16-4. ChemicalBook.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Question 69: How do you detect that amine salts are forming and causing corrosion? American Fuel & Petrochemical Manufacturers.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- Purification of alkyl aryl sulfonates.
- Amine and HCl - salt form
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS.
- SAFETY D
- Isolation of primary amines as HCL salt problem. Sciencemadness.org.
- Sulfuryl chloride. Santa Cruz Biotechnology.
- Sulfonyl chloride synthesis by chlorosulfon
- p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure.
- SAFETY D
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride (1:1). CymitQuimica.
- This compound. BLD Pharm.
- 2-(Isopropylsulfonyl)ethanamine. BLD Pharm.
- 2-Propanamine, hydrochloride (1:1). PubChem.
- 2-(Phenylsulfonyl)ethanamine hydrochloride. PubChem.
- Synthesis of 1 -(3,4-methylenedioxyphenyl)-2-isopropylaminoethanol hydrochloride.
- An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Benchchem.
- Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
- ISOPROPYLAMINE HYDROCHLORIDE synthesis. ChemicalBook.
- Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed.
- Guidance for Industry #5 - Drug Stability Guidelines. FDA.
- 2-(2-Phenylpyrimidin-5-YL)ethanamine hydrochloride. Benchchem.
- ICH STABILITY STORAGE & cGMP STABILITY STUDIES. Intertek.
- An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.
- Analytical Procedures and Methods Valid
- High performance liquid detection method for 2-chloroethylamine hydrochloride.
- 2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1). PubChem.
- A kind of preparation method of 2-chloroethylamine hydrochloride.
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Optimizing reaction conditions for the synthesis of sulfonyl amine derivatives
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for the synthesis of sulfonyl amine derivatives (sulfonamides). We move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing sulfonamides?
The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a crucial role in neutralizing the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3]
Q2: What are the primary side reactions I should be aware of?
The main side reactions that can compromise the yield and purity of your desired product include:
-
Di-sulfonylation: This is specific to primary amines, where the initially formed mono-sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[2][4]
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture. Any water present in the reaction will convert the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid.[2][5]
-
Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester byproduct.[2]
Q3: How can I monitor the progress of my reaction effectively?
Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. A typical reaction will show the consumption of the starting amine spot and the appearance of a new, often less polar, product spot. For more quantitative and precise analysis, especially for identifying side products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[2]
Troubleshooting Guide
This section addresses the most common issues encountered during sulfonamide synthesis in a problem-and-solution format.
Problem Area 1: Low or No Product Yield
Q: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?
Low yields are one of the most frequent complaints and can stem from several factors, often related to reagent quality and reaction conditions. The primary culprits are the deactivation of your sulfonyl chloride and suboptimal reaction parameters.
Causality & Solution Workflow
The workflow below outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low sulfonamide yield.
Detailed Explanations:
-
Sulfonyl Chloride Inactivity : Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into unreactive sulfonic acids.[5] Always use a fresh bottle or a properly stored reagent. If decomposition is suspected, running the reaction at a lower temperature for a longer duration might prevent thermal degradation of sensitive sulfonyl chlorides.[3]
-
Inadequate Anhydrous Conditions : This is the most common cause of failure. Ensure all glassware is oven-dried, use high-quality anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[2][5]
-
Incorrect Base or Stoichiometry : A base is required to neutralize the generated HCl.[3] Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[3] An insufficient amount of base allows the reaction mixture to become acidic, protonating the amine and killing its nucleophilicity.[3][6]
Problem Area 2: Formation of Side Products
Q: My reaction with a primary amine produces a significant amount of a less polar byproduct. What is happening?
You are likely observing di-sulfonylation. The N-H proton of the desired mono-sulfonamide is acidic and can be deprotonated by the base in your reaction. This forms a sulfonamide anion, which is also nucleophilic and can attack another molecule of sulfonyl chloride to form the di-sulfonylated byproduct.[4]
Mechanism and Prevention of Di-sulfonylation
Caption: The competitive pathway leading to di-sulfonylation.
Strategies to Maximize Mono-sulfonylation:
| Strategy | Causality | Recommended Action |
| Control Stoichiometry | Minimizes the availability of the electrophile (sulfonyl chloride) for the second reaction. | Use a 1:1 ratio of amine to sulfonyl chloride, or a slight excess of the amine (e.g., 1.1 equivalents).[2][4] |
| Slow Reagent Addition | Keeps the instantaneous concentration of sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[4] | Add the sulfonyl chloride dropwise as a solution over 30-60 minutes.[4] |
| Lower Reaction Temperature | Reduces the rate of both reactions, but often has a more significant impact on the undesired, higher-activation-energy second step. | Perform the addition at 0 °C (ice bath) or even lower (-20 °C), then allow the reaction to slowly warm to room temperature.[2][4] |
| Modify Base Conditions | A strong base can more readily deprotonate the mono-sulfonamide product. A weaker or more hindered base is less likely to do so. | Consider using a weaker base like pyridine or a sterically hindered base like 2,6-lutidine instead of triethylamine.[4] |
Q: I see a highly polar byproduct that stays at the baseline on my TLC plate. What is it?
This is almost certainly the sulfonic acid, formed from the hydrolysis of your sulfonyl chloride starting material by water in the reaction.[2]
-
Solution : Revisit your procedure to ensure strictly anhydrous conditions. Use anhydrous-grade solvents, flame-dry your glassware before use, and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[2][5]
Problem Area 3: Difficult Purification
Q: My desired sulfonamide is difficult to purify from the reaction mixture. What are the best methods?
-
Recrystallization : This is the most effective method for purifying solid sulfonamides.[5] The key is finding a suitable solvent or solvent system where the sulfonamide is soluble at high temperatures but poorly soluble at room temperature, while impurities remain in solution. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water.[5] Always perform small-scale solubility tests first.
-
Column Chromatography : If recrystallization fails, silica gel chromatography is the next option. A common issue is the similar polarity of the desired product and side products. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation.
-
Aqueous Wash : During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) will remove any excess amine and basic impurities. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) can help remove acidic impurities, though be aware that highly acidic sulfonamides may also be extracted.
Standard Experimental Protocol
This protocol provides a robust starting point for the synthesis of a mono-sulfonamide from a primary amine.
-
Preparation :
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.1 mmol, 1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF, ~0.1 M concentration).[2][4]
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 mmol, 1.5 eq.).[4]
-
Cool the stirred mixture to 0 °C using an ice-water bath.
-
-
Reagent Addition :
-
In a separate dry flask or syringe, dissolve the sulfonyl chloride (1.0 mmol, 1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled, stirred amine solution over a period of 30-60 minutes.[4] A slow addition rate is critical to prevent side reactions.[4]
-
-
Reaction and Monitoring :
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for 2-24 hours, monitoring the consumption of the starting amine by TLC or LC-MS.[2]
-
-
Workup and Purification :
-
Once the reaction is complete, quench the reaction by adding water or dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[5]
-
References
- common issues in sulfonamide synthesis and solutions - Benchchem.
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
- Technical Support Center: Sulfonylation of Primary Amines - Benchchem.
- Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.
- Technical Support Center: Optimizing Sulfonamide Synthesis - Benchchem.
- Minimizing side products in sulfonamide synthesis - Benchchem.
- Sulfonamide - Wikipedia.
- Which catalyst is the most efficient in the synthesis of sulfonamide? - ResearchGate.
Sources
Technical Support Center: Investigating the Degradation Pathways of 2-(Isopropylsulfonyl)ethanamine Hydrochloride
Welcome to the technical support center for 2-(Isopropylsulfonyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation pathways of this compound. As your dedicated scientific resource, this document moves beyond simple protocols to explain the rationale behind experimental choices, ensuring the integrity and success of your stability studies.
Introduction to Stability and Degradation
Understanding the degradation pathways of a drug candidate like this compound is a critical aspect of pharmaceutical development. Forced degradation, or stress testing, is intentionally used to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[1][2][3] These studies are essential for several reasons:
-
Elucidating Degradation Mechanisms: They help to identify potential degradation products and understand the chemical breakdown mechanisms such as hydrolysis, oxidation, and photolysis.[3][4]
-
Developing Stability-Indicating Methods: The data generated is crucial for developing and validating analytical methods that can accurately measure the drug substance in the presence of its degradants.[5]
-
Informing Formulation and Storage: Knowledge of a molecule's intrinsic stability helps in developing a stable formulation and defining appropriate storage conditions and shelf-life.[1][3][6]
This guide will address common questions and challenges encountered during the forced degradation analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sites of degradation on the this compound molecule?
A1: Based on its chemical structure, this compound possesses two primary functional groups susceptible to degradation: the primary amine and the sulfone group.
-
Primary Amine (-NH2): The primary amine is a nucleophilic center and is susceptible to oxidative degradation. It can also participate in reactions with aldehydes or ketones if present as impurities or degradants from excipients.
-
Sulfone (-SO2-): While generally stable, the carbon-sulfur bonds in the sulfone group can be susceptible to cleavage under extreme conditions, such as high heat or intense UV light exposure. Thiyl radicals can be involved in such degradation pathways.[7] The isopropyl group attached to the sulfone may also undergo oxidation.
Q2: I am starting my forced degradation study. What are the recommended stress conditions according to ICH guidelines?
A2: The International Council on Harmonisation (ICH) guidelines provide a framework for forced degradation studies.[1][3] The typical stress conditions include:
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | While the C-S bond in the sulfone is generally stable to hydrolysis, extreme conditions could lead to cleavage. The primary amine will be protonated and largely protected. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | The molecule is expected to be relatively stable under basic conditions, though elimination reactions could be possible at elevated temperatures. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | The primary amine is susceptible to oxidation, potentially forming hydroxylamines or nitroso compounds. The sulfur in the sulfone is already in its highest oxidation state and is unlikely to be further oxidized. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Thermal stress can provide the energy for various decomposition reactions, potentially leading to fragmentation of the molecule. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines suggest a minimum of 1.2 million lux hours and 200 watt hours/square meter)[1][4] | Photolytic conditions can induce free-radical mediated degradation.[8] This could involve cleavage of the C-S bonds or reactions involving the alkyl chain. |
It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[2][9]
Q3: My initial stress conditions resulted in no degradation. What should I do?
A3: If you observe no degradation, you can incrementally increase the severity of the stress conditions.[1] Here's a systematic approach:
-
Increase Temperature: For hydrolytic and thermal studies, you can increase the temperature in increments (e.g., from room temperature to 40°C, then to 60°C).
-
Increase Concentration of Stressor: For acid, base, and oxidative studies, you can increase the concentration of the reagent (e.g., from 0.1 M HCl to 1 M HCl, or from 3% H₂O₂ to 10% H₂O₂).
-
Increase Exposure Time: Extend the duration of the experiment. However, be mindful that prolonged exposure might lead to secondary degradation products.
It is crucial to change only one parameter at a time to understand its effect on degradation.
Q4: I am seeing more than 20% degradation in my sample. How can I control this?
A4: Excessive degradation can complicate the analysis by forming secondary and tertiary degradants, making it difficult to identify the primary degradation pathway.[2] To achieve a more controlled degradation:
-
Decrease Temperature: Lower the reaction temperature.
-
Decrease Concentration: Use a lower concentration of the stressor (e.g., 0.01 M HCl instead of 0.1 M HCl).
-
Shorten Exposure Time: Reduce the duration of the experiment.
-
Neutralize After Stressing: For acid and base hydrolysis, ensure you neutralize the sample immediately after the stress period to prevent further degradation before analysis.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No degradation observed. | Stress conditions are too mild. | Systematically increase the severity of the conditions (temperature, concentration of stressor, time). |
| Excessive degradation (>20%). | Stress conditions are too harsh. | Reduce the severity of the conditions. Consider a time-course study to find the optimal duration. |
| Poor peak shape in HPLC. | Sample matrix issues (e.g., high salt concentration after neutralization). | Dilute the sample before injection. Ensure the sample solvent is compatible with the mobile phase. |
| Multiple, small, unidentifiable peaks. | Secondary or tertiary degradation products. | Reduce the stress conditions to favor the formation of primary degradants. |
| Precipitation observed in the sample. | Degradation product is insoluble in the reaction medium. | Try using a co-solvent if the API is poorly soluble in water.[1][4] Analyze the precipitate separately if possible. |
Experimental Protocols
General Protocol for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Application of Stress:
-
Acid/Base Hydrolysis: Add a portion of the stock solution to a volume of 0.1 M HCl or 0.1 M NaOH. Maintain the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidation: Add a portion of the stock solution to a volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at a specified temperature (e.g., 80°C).
-
Photodegradation: Expose the solid compound or a solution to controlled UV and visible light as per ICH Q1B guidelines.[1]
-
-
Neutralization (for acid/base hydrolysis): After the stress period, cool the sample to room temperature and neutralize it with an equivalent amount of base or acid.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Workflow for Forced Degradation Study
Caption: General experimental workflow for a forced degradation study.
Hypothetical Degradation Pathways
The following diagram illustrates potential, hypothetical degradation pathways for this compound based on its chemical structure and general degradation principles. These pathways need to be confirmed experimentally.
Caption: Hypothetical degradation pathways for 2-(Isopropylsulfonyl)ethanamine.
References
-
MedCrave. Forced Degradation Studies. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. Degradation pathway of drug. [Link]
-
ResearchGate. Stability study (Shelf-Life) plot of all selected formulations. [Link]
-
American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
SciSpace. Forced Degradation Studies. [Link]
-
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
ResearchGate. (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]
-
Coriolis Pharma. Stability Studies. [Link]
-
ResearchGate. (PDF) Degradation Pathway. [Link]
-
U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. [Link]
-
LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
MDPI. Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Preventing Precipitation of 2-(Isopropylsulfonyl)ethanamine Hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the precipitation of 2-(Isopropylsulfonyl)ethanamine hydrochloride in buffer solutions. Our goal is to equip you with the scientific principles and practical methodologies to ensure the successful execution of your experiments.
Introduction: Understanding the Challenge
This compound is an amine salt, and like many such compounds, its solubility is critically dependent on the properties of the aqueous environment. Precipitation is a frequent and frustrating issue that can compromise experimental results, halt processes, and lead to significant delays. This guide will delve into the root causes of this precipitation and provide a systematic approach to troubleshooting and prevention.
The core of the issue lies in the equilibrium between the charged (protonated) and neutral (free base) forms of the amine. The hydrochloride salt is generally water-soluble due to the charged amine group. However, changes in the solution's pH can shift this equilibrium towards the less soluble free base, leading to precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound precipitated immediately upon addition to my phosphate buffer. What is the most likely cause?
This is a classic pH-related precipitation issue. The pKa of the ethanamine moiety is crucial here. While the exact pKa of 2-(Isopropylsulfonyl)ethanamine is not widely published, we can estimate it to be in the range of 9-10.5, typical for primary amines. If the pH of your buffer is at or above the pKa, the equilibrium will shift towards the uncharged, and significantly less soluble, free base form (R-NH2), causing it to precipitate out of solution.
Immediate Troubleshooting Steps:
-
Measure the pH of your final solution. This is the most critical first step.
-
Lower the pH. If the pH is near or above the estimated pKa, adjust it downwards by adding a small amount of a suitable acid (e.g., HCl). You should observe the precipitate redissolving as the amine is protonated back to its soluble salt form (R-NH3+ Cl-).
In-depth Explanation: The solubility of amine hydrochlorides is governed by the Henderson-Hasselbalch equation. When the pH of the solution approaches the pKa of the amine, the concentration of the uncharged free base increases significantly. This uncharged form is often less polar and has lower aqueous solubility, leading to precipitation.
Question 2: I am using a buffer with a pH well below the estimated pKa, but I am still observing precipitation over time. What else could be the problem?
If you have ruled out pH as the primary cause, other factors can contribute to delayed precipitation. These include buffer species interactions, ionic strength, and temperature effects.
Troubleshooting Checklist:
-
Buffer Species: Certain buffer species, particularly phosphate and citrate, can interact with your compound and reduce its solubility. This can be due to the "common ion effect" if your compound has counter-ions that are also present in the buffer in high concentrations, or other specific interactions.
-
Ionic Strength: High ionic strength can decrease the solubility of some compounds through the "salting out" effect. The high concentration of ions in the solution reduces the amount of available water molecules to hydrate and dissolve your compound.
-
Temperature: Were there any temperature fluctuations? A decrease in temperature will generally decrease the solubility of most compounds. If your experiments are conducted at a lower temperature than the one at which the solution was prepared, precipitation can occur.
Recommended Action:
Consider switching to a different buffer system. Buffers like MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are often good alternatives to phosphate buffers as they are less likely to have specific interactions with your compound.
In-Depth Experimental Protocols
Protocol 1: Systematic pH-Based Solubility Assessment
This protocol will allow you to determine the optimal pH range for keeping your compound in solution.
Materials:
-
This compound
-
A selection of buffers (e.g., acetate, phosphate, borate) at various pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare saturated solutions of this compound in each buffer. Add an excess of the compound to a known volume of each buffer.
-
Equilibrate the solutions by vortexing or shaking for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and measure its concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Plot the measured solubility against the pH of the buffer.
Data Interpretation:
The resulting plot will clearly show the pH range in which your compound has the highest solubility. This will guide your buffer selection for future experiments.
Protocol 2: Buffer Species and Ionic Strength Evaluation
This experiment will help you identify if a specific buffer species or high ionic strength is causing the precipitation.
Materials:
-
This compound
-
A variety of buffer systems (e.g., Phosphate, Citrate, MES, HEPES) at the same pH (a pH where the compound is known to be soluble from Protocol 1).
-
Salt solutions (e.g., NaCl, KCl) to adjust ionic strength.
Procedure:
-
Prepare solutions of this compound at a fixed concentration in each of the different buffer systems.
-
In a parallel experiment, prepare solutions of the compound in your chosen buffer and systematically increase the ionic strength by adding varying concentrations of a salt like NaCl.
-
Visually inspect the solutions for any signs of precipitation over a set period (e.g., 1, 6, 24 hours) at a constant temperature.
-
Quantify the amount of soluble compound at each time point using an appropriate analytical method.
Data Presentation:
The results can be summarized in a table for easy comparison.
| Buffer System (at pH 6.0) | Ionic Strength (mM) | Observation at 24h | Soluble Concentration (mg/mL) |
| Phosphate | 50 | Clear | 10.2 |
| Phosphate | 150 | Slight Haze | 8.5 |
| MES | 50 | Clear | 10.5 |
| MES | 150 | Clear | 10.3 |
| HEPES | 50 | Clear | 10.4 |
| HEPES | 150 | Clear | 10.2 |
This is example data and should be replaced with your experimental findings.
Visualizing the Troubleshooting Process
A systematic approach is key to resolving precipitation issues. The following workflow diagram illustrates the logical steps to take.
Caption: A flowchart outlining the systematic troubleshooting process.
Advanced Solutions: The Role of Co-solvents
If adjusting pH, buffer type, and ionic strength is not sufficient, the use of co-solvents can be an effective strategy to increase the solubility of your compound.
Commonly Used Co-solvents:
-
Ethanol: A water-miscible organic solvent that can increase the solubility of less polar compounds.
-
Propylene Glycol: Often used in pharmaceutical formulations to enhance solubility.
-
Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are effective solubilizing agents.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but its compatibility with your downstream applications must be carefully considered.
Experimental Approach to Co-solvent Screening:
-
Prepare a stock solution of your compound in the neat co-solvent.
-
Prepare a series of buffer solutions containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%).
-
Add your compound to each of these co-solvent/buffer mixtures and determine the solubility as described in Protocol 1.
Important Considerations:
-
Impact on Biological Activity: Co-solvents can affect the activity of proteins and other biological molecules. This must be evaluated in your specific experimental system.
-
Viscosity: High concentrations of co-solvents can increase the viscosity of your solution, which may be a consideration for certain applications.
Caption: The equilibrium between the soluble and insoluble forms.
Summary and Key Takeaways
Preventing the precipitation of this compound is a multifactorial challenge that can be systematically addressed.
-
pH is Paramount: Always start by ensuring the buffer pH is well below the pKa of the amine.
-
Buffer Choice Matters: Be aware of potential interactions with buffer species like phosphate.
-
Control Ionic Strength: Avoid excessively high salt concentrations that can lead to "salting out."
-
Maintain Constant Temperature: Temperature fluctuations can significantly impact solubility.
-
Use Co-solvents Judiciously: When other methods fail, co-solvents can be a powerful tool, but their impact on the experimental system must be validated.
By applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the challenges of working with this compound and ensure the integrity and success of your research.
References
Technical Support Center: Enhancing the Purity of 2-(Isopropylsulfonyl)ethanamine Hydrochloride
Welcome to the comprehensive technical support guide for 2-(Isopropylsulfonyl)ethanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with the purification of this valuable building block. Here, we move beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. A common pathway involves the reaction of isopropylsulfonyl chloride with a protected ethanamine derivative, followed by deprotection. Another route could involve the oxidation of a thiol precursor.[1][2] Based on these pathways, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual isopropylsulfonyl chloride or the amine-containing starting material.
-
Hydrolysis Products: Isopropylsulfonic acid, resulting from the hydrolysis of isopropylsulfonyl chloride, is a frequent contaminant.[3][4][5] This is particularly prevalent if moisture is not rigorously excluded from the reaction.
-
Over-alkylation or Side-reaction Products: Depending on the specific amine source used, side reactions can lead to dimers or other related substances.
-
Process-Related Impurities: Inorganic salts from work-up procedures and residual solvents used in the synthesis or initial purification steps.[6]
-
Oxidation Byproducts: If a thiol precursor is used, incomplete oxidation can leave residual sulfides or intermediate sulfoxides.[1][7]
Q2: My this compound is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. The free base form of your compound, 2-(isopropylsulfonyl)ethanamine, is a liquid, so any residual free base can contribute to this problem.[8]
Here are some steps to address this:
-
Ensure Complete Protonation: The issue could be an excess of the free base. Try adding a small amount of a solution of HCl in a non-polar, anhydrous solvent like diethyl ether or dioxane to a small sample to see if it induces crystallization.
-
Solvent Selection: The choice of solvent is critical. You may need to perform a solvent screen to find a suitable system for recrystallization.
-
Purity Level: The crude material may be too impure for direct crystallization. Consider a preliminary purification step like a liquid-liquid extraction or a silica gel plug to remove gross impurities before attempting recrystallization.
Q3: Can I purify the free base, 2-(isopropylsulfonyl)ethanamine, first and then form the hydrochloride salt?
A3: Absolutely. This is often a preferred strategy. Purifying the free base can be more straightforward using techniques like distillation or chromatography (with a modified mobile phase to prevent streaking). Once the free base is pure, the hydrochloride salt can be formed by treating a solution of the amine with anhydrous HCl (either as a gas or dissolved in a suitable solvent like isopropanol or diethyl ether). This often results in the precipitation of a highly pure, crystalline product.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification process and provides actionable solutions grounded in chemical principles.
Issue 1: Persistent Color in the Final Product
-
The Problem: Your isolated this compound is off-white, yellow, or brown, indicating the presence of chromophoric impurities.
-
Root Cause Analysis:
-
Oxidation: Amine-containing compounds can be susceptible to air oxidation over time, leading to colored byproducts.
-
Starting Material Impurities: If the starting materials for the synthesis were colored, these impurities might carry through to the final product.
-
Thermal Degradation: Excessive heat during reaction or solvent removal can cause decomposition and the formation of colored species.
-
-
Troubleshooting Protocol:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., a protic solvent like ethanol or methanol) and add a small amount of activated carbon (typically 1-5% w/w). Heat the mixture to boiling for a short period (10-15 minutes), then filter the hot solution through a pad of celite to remove the charcoal. The celite is crucial to prevent fine charcoal particles from passing through the filter paper. Cool the filtrate to induce crystallization.
-
Reductive Work-up: If oxidation is suspected, a wash with a dilute aqueous solution of a mild reducing agent like sodium bisulfite during the initial work-up of the free base can be beneficial before salt formation.
-
Re-crystallization: A well-chosen recrystallization can often leave colored impurities in the mother liquor.
-
Issue 2: Low Yield During Recrystallization
-
The Problem: A significant amount of product is lost during the recrystallization process.
-
Root Cause Analysis:
-
High Solubility in the Recrystallization Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Premature Crystallization: The product may be crystallizing out during a hot filtration step.
-
Excessive Solvent Volume: Using too much solvent will keep the product in solution even after cooling.
-
-
Troubleshooting Protocol:
-
Optimize the Solvent System:
-
Single Solvent: If using a single solvent, ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
-
Two-Solvent System: A two-solvent system is often more effective for amine hydrochlorides.[9] Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like methanol or water) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, like isopropanol, ethyl acetate, or diethyl ether) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.[9]
-
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use a pre-warmed funnel and flask to prevent the solution from cooling and the product from crashing out on the filter paper.[9]
-
Controlled Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Issue 3: Impurities Co-crystallize with the Product
-
The Problem: Analytical data (e.g., HPLC, NMR) shows that impurities are still present even after recrystallization.
-
Root Cause Analysis:
-
Structurally Similar Impurities: Impurities with a similar structure and polarity to the desired product can fit into its crystal lattice.
-
Isomorphism: In some cases, the impurity can form a solid solution with the product.
-
-
Troubleshooting Protocol:
-
Change the Recrystallization Solvent: Different solvents can alter the solubility of both the product and the impurities, potentially leading to better separation. Experiment with solvents of different polarities (e.g., switch from an alcohol to an ester/alcohol mixture).
-
Chromatographic Purification: If recrystallization fails, column chromatography may be necessary. Given the challenges with standard silica gel, consider the following:
-
Amine-functionalized Silica: This stationary phase minimizes the strong acid-base interactions between the amine and silica.
-
Reversed-Phase Chromatography (C18): Use a mobile phase containing a buffer to maintain a consistent pH.
-
-
Acid-Base Extraction: Before crystallization, perform a liquid-liquid extraction. Dissolve the crude hydrochloride salt in water and adjust the pH to be basic (pH > 10) with a base like NaOH. This will deprotonate your product to the free amine, which can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The aqueous layer will retain any acidic or highly polar impurities. Wash the organic layer, dry it, and then reform the hydrochloride salt.
-
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol outlines a robust two-solvent recrystallization procedure suitable for enhancing the purity of the title compound.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Deionized Water
-
Activated Carbon (optional)
-
Celite (optional)
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol. The compound is quite soluble in water, so this can also be used as the primary solvent.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, and gently reflux for 10-15 minutes.
-
Hot Filtration: While still hot, filter the solution through a pre-warmed funnel containing a fluted filter paper (or a pad of celite if charcoal was used) into a clean, pre-warmed flask. This step removes any insoluble impurities.
-
Induce Crystallization: Heat the filtrate and add isopropanol dropwise until the solution becomes persistently cloudy. Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear, saturated solution.
-
Cooling and Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol. Dry the purified crystals under vacuum to a constant weight.
Data Summary Table:
| Solvent System | Expected Purity Enhancement | Advantages | Disadvantages |
| Methanol/Isopropanol | Good to Excellent | Good for removing less polar impurities. | May require careful optimization of solvent ratios. |
| Water/Isopropanol | Good to Excellent | Effective for removing non-polar impurities. | Product has some solubility in water, potentially lowering yield. |
| Ethanol | Fair to Good | Simple single-solvent system. | Losses can be higher compared to two-solvent systems.[10] |
Protocol 2: Purification via Flash Chromatography of the Free Base
This protocol is for purifying the free base, 2-(isopropylsulfonyl)ethanamine, which can then be converted to the high-purity hydrochloride salt.
Procedure:
-
Liberate the Free Base: Dissolve the crude hydrochloride salt in water and cool in an ice bath. Slowly add a 2M NaOH solution with stirring until the pH is >10.
-
Extraction: Extract the aqueous solution three times with dichloromethane (DCM). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Chromatography:
-
Stationary Phase: Amine-functionalized silica gel is recommended.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, or for more polar impurities, a gradient of methanol in DCM. If using standard silica, add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing the pure free base.
-
Salt Formation: Combine the pure fractions and remove the solvent under reduced pressure. Dissolve the resulting pure amine in anhydrous diethyl ether or isopropanol. Slowly add a solution of HCl in the same solvent until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with the solvent, and dry under vacuum.
Visualizing the Purification Workflow
Purity Assessment: Ensuring Quality
A robust analytical method is essential to confirm the purity of your final product. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.
Recommended HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the sulfone group is not a strong chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
Interpreting the Results: The purity is typically determined by the area percentage of the main peak. For drug development applications, any impurity greater than 0.1% should be identified and characterized.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying any residual starting materials or byproducts. For this compound, you would expect to see signals corresponding to the isopropyl group (a doublet and a septet), and two methylene groups (triplet-like patterns), as well as the amine protons.
Scale-Up Considerations
Transitioning a purification process from the lab to a larger scale introduces new challenges.[1]
-
Heat Transfer: Recrystallization on a large scale requires careful control of cooling rates to ensure consistent crystal size and purity. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.
-
Mixing: Inefficient mixing in large reactors can lead to localized supersaturation and the formation of smaller, less pure crystals.
-
Filtration and Drying: The efficiency of solid-liquid separation and drying can significantly impact yield and final purity. Ensure equipment is appropriately sized for the batch.
-
Safety: Always conduct a safety review before scaling up any chemical process.
By understanding the fundamental principles of purification and anticipating potential challenges, you can develop a robust and scalable process to obtain high-purity this compound for your research and development needs.
References
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
-
King, J. F., & Dueck, R. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available from: [Link]
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Available from: [Link]
-
Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit. (2016, May 31). Reddit. Available from: [Link]
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. Available from: [Link]
-
2-(isopropylsulfonyl)ethanamine at Best Price in Wujiang, Jiangsu | Stru Chem Co., Ltd. TradeIndia. Available from: [Link]
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U.S. Pharmacopeia Methods for HPLC. Obrnuta faza. Available from: [Link]
-
Thiols and Sulfides. (2023, September 20). OpenStax. Available from: [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Available from: [Link]
- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents. Google Patents.
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Sulfone synthesis by oxidation - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). National Institutes of Health. Available from: [Link]
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8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]
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HPLC METHODOLOGY MANUAL. (2018, July 30). University of Notre Dame. Available from: [Link]
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John, S., & Pramila, T. (2022). A COMPREHENSIVE REVIEW ON IMPURITY PROFILING OF DRUGS. World Journal of Pharmaceutical Research, 11(9), 624-643. Available from: [Link]
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Selected syntheses and reactions of sulfones. ResearchGate. Available from: [Link]
- CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… - CymitQuimica. CymitQuimica. Available from: https://www.cymitquimica.com/cas/98231-71-1
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Fracassetti, D., et al. (2021). Influence of pre-fermentative steps on varietal thiol precursors. Infowine. Available from: [Link]
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Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available from: [Link]
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Recent trends in the impurity profile of pharmaceuticals. (2011). National Institutes of Health. Available from: [Link]
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2-(Phenylsulfonyl)ethanamine hydrochloride | C8H12ClNO2S | CID 13655065 - PubChem. PubChem. Available from: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Qiu, F., et al. (2009). Identification of a process impurity formed during synthesis of a nevirapine analogue. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 733-738. Available from: [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Available from: [Link]
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Dhangar, K. R., et al. (2018). Pharmaceutical Impurity Profiling: A Review. Journal of the Chilean Chemical Society. Available from: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia. Available from: [Link]
-
1 H NMR of 2-azido ethylamine (1), 3-azido propylamine (2), and ureido azide derivatives (3, 4). ResearchGate. Available from: [Link]
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Technical Support Center: Solving Solubility Challenges with 2-(Isopropylsulfonyl)ethanamine Hydrochloride
Welcome to the technical support center for 2-(Isopropylsulfonyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common solubility issues encountered during experiments. By understanding the chemical properties of this compound, you can optimize its handling and ensure the reliability and reproducibility of your results.
Understanding the Molecule: Key Physicochemical Properties
This compound is a primary amine hydrochloride salt containing an isopropylsulfonyl group. This structure confers specific properties that are crucial to understanding its solubility behavior.
| Property | Value/Characteristic | Significance for Solubility |
| Molecular Formula | C₅H₁₄ClNO₂S | Indicates the presence of polar functional groups (amine, sulfonyl) and a relatively small alkyl chain. |
| Molecular Weight | 187.69 g/mol [1] | A moderate molecular weight, which generally does not pose significant solubility challenges on its own. |
| Form | Solid[1][2] | The compound is typically supplied as a crystalline or amorphous solid that needs to be dissolved for use. |
| Predicted pKa | 7.25 ± 0.10[2] | The predicted pKa of the primary amine is crucial for pH-dependent solubility. At pH values below the pKa, the amine will be protonated and more water-soluble. |
| Amine Hydrochloride Salt | The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.[3] | The salt form is designed for better water solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: As an amine hydrochloride salt, this compound is expected to have good solubility in polar protic solvents. The recommended starting solvent is deionized water . For applications requiring organic solvents, ethanol and methanol are good alternatives. For poorly soluble batches or when a high concentration is needed, polar aprotic solvents like DMSO (dimethyl sulfoxide) and DMF (dimethylformamide) can be used, although care must be taken to ensure compatibility with downstream applications.[4][5]
Q2: I am having trouble dissolving the compound in water. What should I do?
A2: If you are experiencing difficulty dissolving the compound in water, consider the following troubleshooting steps:
-
Gentle Heating: Warm the solution to 30-40°C. Increased temperature can significantly improve the dissolution rate. Avoid excessive heat, which could potentially degrade the compound.
-
Sonication: Use a sonication bath to break up any aggregates and enhance solvent interaction with the solid particles.
-
pH Adjustment: Since the predicted pKa is around 7.25, the compound's solubility is pH-dependent.[2] Lowering the pH of the aqueous solution to a range of 4-6 by adding a small amount of dilute HCl can increase the proportion of the protonated, more soluble form of the amine.
Q3: My compound dissolves initially but then precipitates out of solution. Why is this happening and how can I prevent it?
A3: Precipitation after initial dissolution can be due to several factors:
-
Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time.
-
Common Ion Effect: If your aqueous solution contains a high concentration of chloride ions from other sources (e.g., in a buffer), it can decrease the solubility of the hydrochloride salt.
-
pH Shift: If the pH of the solution increases to a value close to or above the pKa of the amine (7.25), the less soluble free base can form and precipitate.[2][3] This can happen when adding the compound to a buffered solution with a pH in the neutral or basic range.
To prevent precipitation, you can:
-
Prepare a Concentrated Stock in an Appropriate Solvent: Dissolve the compound in a solvent in which it is highly soluble, such as DMSO, to create a concentrated stock solution. Then, add small volumes of this stock solution to your aqueous experimental medium with vigorous stirring.
-
Control the pH: Ensure the final pH of your solution is well below the pKa of the amine. If working with a buffered solution, consider preparing the compound in a compatible acidic buffer.
-
Use a Co-solvent: For aqueous solutions, adding a small percentage of a water-miscible organic solvent like ethanol or isopropanol can help maintain solubility.
Troubleshooting Guide
This section provides a more in-depth look at specific solubility problems and their solutions.
Scenario 1: The compound appears oily or forms a goo upon adding an aqueous solvent.
-
Probable Cause: This can occur if the compound has some impurities or if the dissolution process is too rapid in a small volume of solvent, leading to the formation of a hydrated, less mobile phase.
-
Solution Workflow:
Caption: Workflow for resolving oily precipitation.
Scenario 2: The compound is insoluble in a non-polar organic solvent required for my reaction.
-
Probable Cause: As a salt, this compound has very low solubility in non-polar solvents like hexane or toluene.
-
Solution:
-
Convert to Free Base: To dissolve the compound in a non-polar solvent, you may need to convert it to its free base form. This can be achieved by dissolving the hydrochloride salt in water, adding a base such as sodium bicarbonate or a dilute sodium hydroxide solution to raise the pH above 8, and then extracting the free base with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Phase-Transfer Catalysis: For reactions involving a non-polar organic phase and an aqueous phase, a phase-transfer catalyst can be used to facilitate the reaction without needing to fully dissolve the amine salt in the organic phase.
-
Scenario 3: I am concerned about the stability of the compound in my experimental buffer at 37°C.
-
Probable Cause: While the hydrochloride salt form enhances stability, prolonged incubation at elevated temperatures in certain buffers could potentially lead to degradation. The sulfonyl group is generally stable, but the overall stability of the molecule in a specific biological medium should be considered.[6][7]
-
Solution:
-
Perform a Stability Study: Prepare a solution of the compound in your experimental buffer and incubate it under the same conditions as your experiment (e.g., 37°C for 24 hours). Analyze the solution at different time points using a suitable analytical method like HPLC to check for the appearance of degradation products.
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound for your experiments and avoid long-term storage of diluted aqueous solutions, especially at room temperature or higher.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weigh the desired amount of this compound in a sterile container.
-
Add a portion of the final volume of deionized water or a suitable acidic buffer (e.g., pH 5.0 citrate buffer).
-
Vortex or stir the solution until the solid is fully dissolved.
-
If dissolution is slow, gently warm the solution to 30-40°C or place it in a sonication bath for 5-10 minutes.
-
Once dissolved, add the remaining solvent to reach the final desired concentration.
-
Sterile filter the solution if it is for use in cell culture.
Protocol 2: pH Adjustment to Enhance Solubility
Sources
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- 6. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of SGLT Inhibition Strategies for Glycemic Control and Cardiovascular Risk Reduction
In the landscape of therapeutic interventions for type 2 diabetes (T2D), inhibitors of the sodium-glucose cotransporters (SGLTs) have emerged as a cornerstone of modern pharmacotherapy. Their utility extends beyond glycemic control, with profound implications for cardiovascular and renal protection. This guide provides a detailed comparison of different SGLT inhibition strategies, focusing on the dual SGLT1/SGLT2 inhibitor, sotagliflozin, and selective SGLT2 inhibitors, empagliflozin and luseogliflozin. While not a therapeutic agent, the compound 2-(Isopropylsulfonyl)ethanamine hydrochloride is noted here as a relevant chemical scaffold, representative of the sulfonyl-containing moieties that are integral to the molecular architecture of many pharmaceutical agents.[1][2][3]
Introduction to SGLT Inhibition: A Dual-Pronged Approach to Diabetes Management
Sodium-glucose cotransporters are critical mediators of glucose homeostasis. SGLT2, predominantly expressed in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of filtered glucose.[4][5] SGLT1, on the other hand, is primarily found in the small intestine, where it governs the absorption of dietary glucose and galactose, and to a lesser extent, in the kidneys, where it reabsorbs the remaining filtered glucose.[4][6][7][8]
The therapeutic inhibition of these transporters offers a unique, insulin-independent mechanism for lowering blood glucose levels. Selective SGLT2 inhibitors primarily induce glucosuria, leading to reduced plasma glucose concentrations.[4] Dual SGLT1/SGLT2 inhibitors, such as sotagliflozin, offer a broader mechanism of action by not only promoting urinary glucose excretion but also by delaying and reducing intestinal glucose absorption.[4][6][7][9] This dual action provides an additive effect on glycemic control, particularly on postprandial glucose excursions.[4]
Comparative Efficacy: A Head-to-Head Look at Glycemic and Non-Glycemic Endpoints
The clinical efficacy of SGLT inhibitors is best assessed through a multi-faceted analysis of glycemic control, cardiovascular outcomes, and other metabolic parameters.
Glycemic Control
Clinical trial data have consistently demonstrated the robust glucose-lowering effects of both selective SGLT2 and dual SGLT1/SGLT2 inhibitors.
| Parameter | Sotagliflozin (Dual SGLT1/SGLT2 Inhibitor) | Empagliflozin (SGLT2 Inhibitor) | Luseogliflozin (SGLT2 Inhibitor) |
| HbA1c Reduction | Significant improvements in glycated hemoglobin (HbA1c) have been observed in adults with both type 1 and type 2 diabetes.[6] | Phase 3 clinical trials have shown reductions in HbA1c ranging from -0.59% to -0.82%.[10] | Meta-analyses show a significant lowering of HbA1c compared to placebo, with a mean difference of -0.76%.[11][12] |
| Fasting Plasma Glucose (FPG) | Contributes to FPG reduction through SGLT2 inhibition-mediated glucosuria. | Effectively lowers FPG as a primary consequence of its mechanism of action. | Significantly reduces FPG compared to placebo, with a mean difference of -26.69 mg/dL.[11] |
| Postprandial Glucose (PPG) | Delays and reduces intestinal glucose absorption via SGLT1 inhibition, leading to lower postprandial glucose spikes.[4][6] | Primarily impacts FPG, with a lesser direct effect on PPG compared to dual inhibitors. | Demonstrates a significant reduction in PPG levels compared to placebo.[12][13][14] |
Cardiovascular and Renal Outcomes
A landmark achievement of the SGLT inhibitor class has been the demonstration of significant cardiovascular and renal benefits, independent of their glucose-lowering effects.
| Outcome | Sotagliflozin | Empagliflozin | Luseogliflozin |
| Major Adverse Cardiovascular Events (MACE) | The SCORED trial suggested that combined SGLT1/2 inhibition reduces myocardial infarction and stroke to a greater extent than SGLT2 inhibitors alone.[5][15] | The EMPA-REG OUTCOME trial demonstrated a 14% reduction in the risk of the 3-point MACE composite endpoint.[10][16][17] | Cardiovascular outcome trials are still needed to establish a definitive MACE benefit.[11] |
| Hospitalization for Heart Failure (HHF) | Reduces HHF, a benefit also seen with selective SGLT2 inhibitors.[15] | The EMPA-REG OUTCOME trial showed a 35% reduction in the risk of hospitalization for heart failure.[17] | Studies have investigated its effects on heart failure, but large-scale outcome data is less established compared to empagliflozin.[18] |
| Cardiovascular Death | Contributes to a reduction in cardiovascular mortality. | Demonstrated a 38% relative risk reduction in cardiovascular mortality in the EMPA-REG OUTCOME trial.[10][16][17] | Further studies are required to confirm a benefit in reducing cardiovascular death.[11] |
| Renal Protection | Shows promise in providing cardiorenal protection.[15] | Reduces the risk of incident or worsening nephropathy.[16] | Demonstrates beneficial effects on markers of renal function, such as uric acid levels.[11][13] |
Other Metabolic Benefits
Beyond glycemic control and cardiorenal protection, SGLT inhibitors offer additional metabolic advantages.
| Parameter | Sotagliflozin | Empagliflozin | Luseogliflozin |
| Body Weight | Associated with beneficial effects on body weight.[6] | Clinical trials have shown moderate reductions in body weight, typically in the range of -2.1 to -2.5 kg.[10] | Meta-analyses show a significant reduction in body weight compared to placebo.[11][13] |
| Blood Pressure | Contributes to a reduction in blood pressure.[6] | Leads to moderate reductions in systolic blood pressure, generally between -2.9 to -5.2 mm Hg.[10] | Significantly lowers systolic blood pressure compared to placebo.[11] |
Mechanism of Action: A Visual Representation
The distinct yet overlapping mechanisms of selective SGLT2 and dual SGLT1/SGLT2 inhibitors can be visualized to better understand their physiological effects.
Caption: Mechanisms of selective SGLT2 vs. dual SGLT1/SGLT2 inhibition.
Experimental Protocols for Efficacy Evaluation
The following protocols outline standardized assays for the preclinical and clinical evaluation of SGLT inhibitors.
In Vitro SGLT Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against human SGLT1 and SGLT2.
Methodology:
-
Cell Culture: Stably express human SGLT1 or SGLT2 in a suitable cell line (e.g., CHO or HEK293).
-
Radiolabeled Glucose Uptake:
-
Plate the cells in a 96-well microplate.
-
Wash the cells with a sodium-containing buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Initiate glucose uptake by adding a buffer containing a known concentration of radiolabeled glucose (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable glucose analog).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for in vitro SGLT inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a test compound on postprandial glucose excursions in an animal model of diabetes.
Methodology:
-
Animal Model: Use a relevant diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).
-
Acclimatization and Fasting: Acclimatize the animals and fast them overnight (e.g., 12-16 hours) with free access to water.
-
Compound Administration: Administer the test compound or vehicle control orally at a predetermined dose and time before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose solution orally (e.g., 2 g/kg).
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.
-
Data Analysis:
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion profile.
-
Compare the AUC values between the compound-treated and vehicle-treated groups to determine the effect on glucose tolerance.
-
Safety and Tolerability
The safety profiles of SGLT inhibitors are well-characterized. The most common adverse events are related to their mechanism of action.
-
Genital Mycotic Infections: Increased glucose in the urine can lead to a higher incidence of genital infections.[10]
-
Volume Depletion: Osmotic diuresis can lead to volume depletion-related events, particularly in elderly patients and those on diuretics.[5]
-
Diabetic Ketoacidosis (DKA): A rare but serious side effect, particularly in patients with type 1 diabetes. Careful monitoring is essential.
-
Hypoglycemia: The risk of hypoglycemia is low when used as monotherapy or in combination with non-insulin secretagogues.[10]
Conclusion and Future Perspectives
Both selective SGLT2 and dual SGLT1/SGLT2 inhibitors represent significant advancements in the management of type 2 diabetes, offering robust glycemic control and unparalleled cardiorenal protection. The choice between a selective or dual inhibitor may depend on the individual patient's clinical profile, including the need for postprandial glucose control and their cardiovascular risk status. The distinct benefits of sotagliflozin in potentially reducing myocardial infarction and stroke highlight the evolving understanding of the role of SGLT1 inhibition in cardiovascular health.[9][15] As research continues, the therapeutic landscape for T2D will undoubtedly continue to be shaped by a deeper understanding of the nuanced effects of SGLT inhibition.
References
- Mechanism of Sotagliflozin. (2024).
- Musso, G., et al. (2019). Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives. PubMed.
- Plosker, G. L. (2015). Empagliflozin for Type 2 Diabetes Mellitus: An Overview of Phase 3 Clinical Trials. PubMed.
- Dr.Oracle. (2025). Mechanisms by which Sotagliflozin reduces the risk of Major Adverse Cardiovascular Events (MACE).
- Cardiovascular News. (2025). Sotagliflozin “shows new mechanism of action” in reducing heart attack and stroke among diabetics, kidney disease patients.
- Clinicaltrials.eu. Sotagliflozin – Application in Therapy and Current Clinical Research.
- NIH. (2025). Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus.
- Azizogli, A. R., et al. (2023). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. PubMed Central.
- New Jersey Institute of Technology. Comparison of SGLT1, SGLT2, and Dual Inhibitor Biological Activity in Treating Type 2 Diabetes Mellitus.
- Zinman, B., et al. (2020). Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients.
- Singh, A. K., et al. Efficacy and safety of luseogliflozin in improving glycaemic and non-glycaemic outcomes in patients with type-2 diabetes: A meta-analysis of randomized controlled trials. BINASSS.
- R Discovery. (2025). Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews.
- Kario, K., et al. (2020). Effect of Luseogliflozin on Heart Failure With Preserved Ejection Fraction in Patients With Diabetes Mellitus. JAHA.
- ProQuest. (2022). Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis.
- Wanner, C., et al. (2018). Empagliflozin and Clinical Outcomes in Patients With Type 2 Diabetes Mellitus, Established Cardiovascular Disease, and Chronic Kidney Disease. Circulation.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(Isopropylsulfonyl)ethanamine Hydrochloride
Abstract
This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 2-(Isopropylsulfonyl)ethanamine hydrochloride. As a polar, small molecule potentially used as a pharmaceutical intermediate or classified as an impurity, its precise measurement is critical for ensuring drug safety, efficacy, and regulatory compliance. This document delves into the foundational principles, detailed experimental protocols, and comparative performance of three robust analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization. Each method is evaluated against the stringent validation criteria set forth by the International Council for Harmonisation (ICH), providing researchers and drug development professionals with the critical insights needed to select the most suitable method for their specific application, from early-stage development to final quality control.
Introduction: The Analytical Imperative
This compound is a primary amine salt characterized by high polarity and the absence of a significant chromophore. These physicochemical properties present unique challenges for analytical separation and quantification. In the pharmaceutical landscape, the accurate measurement of such compounds is non-negotiable. Whether it serves as a building block in synthesis or exists as a process-related impurity, its concentration must be meticulously controlled to meet regulatory standards for purity and safety.[1] The objective of any analytical procedure is to demonstrate its fitness for the intended purpose, a principle thoroughly outlined in ICH guidelines.[2]
This guide addresses the limited availability of specific published methods for this exact analyte by proposing and comparing robust analytical strategies based on established protocols for structurally similar polar amines.[3][4] The causality behind each experimental choice is explained, ensuring that the described protocols are not merely recipes but self-validating systems grounded in scientific first principles.
Method 1: Reversed-Phase HPLC with UV Detection
Reversed-phase chromatography is the workhorse of pharmaceutical analysis due to its robustness and wide applicability.[3] However, the primary challenge with a polar compound like this compound is achieving adequate retention on a nonpolar stationary phase.
Expertise & Causality: The molecule's polar amine group will have minimal interaction with a standard C18 column, leading to elution at or near the solvent front. To overcome this, we can manipulate the mobile phase chemistry. One effective strategy is to use an acidic mobile phase (e.g., pH < 3) to ensure the primary amine is fully protonated. While this enhances water solubility, it doesn't solve retention. The key is to introduce an ion-pairing agent (e.g., sodium dodecyl sulfate) to form a neutral, hydrophobic complex that can be retained and separated. Alternatively, a column with a polar-embedded or polar-endcapped stationary phase can offer enhanced retention for polar analytes without ion-pairing agents. For detection, since the analyte lacks a strong chromophore, low-wavelength UV (e.g., < 210 nm) is required, which necessitates the use of high-purity mobile phase solvents to minimize baseline noise.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Waters Xterra RP18 (150 x 4.6 mm, 5 µm) or similar.[5]
-
Mobile Phase: 50 mM Potassium Dihydrogen Phosphate buffer with 10 mM Sodium Dodecyl Sulfate, adjusted to pH 3.0 with phosphoric acid, and Acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.[6]
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample.
-
Dissolve in and dilute to 25.0 mL with the mobile phase to obtain a 1.0 mg/mL solution.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.[7]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.005 mg/mL to 0.2 mg/mL.
-
Workflow: RP-HPLC Analysis
Caption: RP-HPLC workflow from sample preparation to final quantification.
Expected Validation Performance (as per ICH Q2(R2))
| Parameter | Specification | Expected Performance |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999[5][8] |
| Range | 80-120% of test concentration | 0.005 - 0.2 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | ≤ 1.0%[5] |
| LOD | Signal-to-Noise ≥ 3:1 | ~1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | ~5 µg/mL |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative to RP-HPLC specifically designed for the separation of highly polar compounds.[3] It provides a powerful solution when analytes are unretained in reversed-phase systems.
Expertise & Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A thin water layer is adsorbed onto the stationary phase, and separation occurs via partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. For this compound, this mechanism provides strong retention without the need for ion-pairing agents, which often lead to long column equilibration times and are incompatible with mass spectrometry (MS). Coupling HILIC with an MS detector offers superior selectivity and sensitivity compared to low-wavelength UV.
Experimental Protocol: HILIC-UV/MS
-
Instrumentation: UHPLC/HPLC system coupled to a PDA detector and a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 60% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 205 nm and/or MS (ESI+), monitoring for the protonated molecular ion [M+H]⁺.
-
Injection Volume: 2 µL.
-
-
Sample/Standard Preparation:
-
Prepare all solutions in a diluent that mimics the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape. Concentrations should be similar to the RP-HPLC method.
-
Workflow: HILIC-MS Analysis
Caption: HILIC-MS workflow, emphasizing the use of MS for detection.
Expected Validation Performance (as per ICH Q2(R2))
| Parameter | Specification | Expected Performance (MS) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Range | 80-120% of test concentration | 5 ng/mL - 500 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | ≤ 5.0% at LOQ, ≤ 2.0% elsewhere |
| LOD | Signal-to-Noise ≥ 3:1 | ~1 ng/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | ~5 ng/mL |
Method 3: Gas Chromatography (GC) with Derivatization
Gas chromatography offers exceptional resolving power but is generally reserved for volatile and thermally stable compounds. Amine salts like this compound are non-volatile and will not elute from a GC column under normal conditions.
Expertise & Causality: The key to using GC for this analyte is a chemical derivatization step to convert the polar, non-volatile amine into a less polar, volatile derivative.[9][10] Silylation (e.g., using BSTFA) or acylation (e.g., using trifluoroacetic anhydride, TFAA) are common and effective choices. This process replaces the active hydrogens on the amine group with nonpolar functional groups, increasing volatility. Once derivatized, the compound can be readily analyzed by GC with a highly sensitive Flame Ionization Detector (FID), which provides a response proportional to the number of carbon atoms, making it broadly applicable. This approach is often used for detecting trace-level amine impurities.[11]
Experimental Protocol: GC-FID
-
Instrumentation: GC system with a split/splitless injector, FID detector, and a suitable capillary column.
-
Derivatization Procedure:
-
Place 1 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.[12]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio 20:1.
-
Workflow: Derivatization and GC-FID Analysis
Caption: GC-FID workflow, highlighting the essential derivatization step.
Expected Validation Performance (as per ICH Q2(R2))
| Parameter | Specification | Expected Performance |
| Linearity (r²) | ≥ 0.995 | ≥ 0.997 |
| Range | 80-120% of test concentration | 10 µg/mL - 250 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% (Wider range due to derivatization) |
| Precision (% RSD) | Repeatability: ≤ 2.0% | ≤ 3.0% (Higher due to extra step) |
| LOD | Signal-to-Noise ≥ 3:1 | ~2 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | ~10 µg/mL |
Head-to-Head Comparison and Recommendations
The choice of analytical method is a strategic decision dictated by the specific requirements of the analysis, including sensitivity needs, sample matrix, available equipment, and the stage of drug development.
Comparative Performance Summary
| Feature | RP-HPLC with UV | HILIC with MS | GC-FID with Derivatization |
| Principle | Hydrophobic Interaction | Hydrophilic Partitioning | Volatility & Polarity |
| Sensitivity (LOQ) | Moderate (~5 µg/mL) | Very High (~5 ng/mL) | High (~10 µg/mL) |
| Selectivity | Moderate | Very High | High |
| Sample Prep | Simple (Dissolve & Filter) | Simple (Solvent choice critical) | Complex (Derivatization required) |
| Analysis Time | ~10-15 min | ~5-10 min | ~20-25 min |
| Robustness | High | Moderate (sensitive to water %) | Moderate (derivatization variability) |
| Cost/Accessibility | Low (common equipment) | High (requires MS) | Moderate |
| Best For | Routine QC, Assay, Purity | Trace-level impurity analysis, Complex matrices | Volatile impurity screening, Orthogonal method |
Senior Scientist's Recommendation
-
For routine Quality Control (QC) and assay determination in a regulated environment: The RP-HPLC with UV detection method is the preferred choice. Its robustness, simplicity, and the widespread availability of the necessary equipment make it a reliable and cost-effective workhorse. The use of an ion-pairing agent, while requiring careful equilibration, is a well-understood technique to achieve the necessary retention.
-
For trace-level impurity quantification or analysis in complex biological matrices: The HILIC-MS method is unequivocally superior. Its exceptional sensitivity and the high selectivity afforded by mass spectrometric detection are essential for quantifying impurities at or below the reporting thresholds defined by ICH Q3B.[1] This method avoids the complications of ion-pairing agents and provides structural confirmation.
-
As an orthogonal method for validation or for specialized impurity profiling: The GC-FID with derivatization method serves as an excellent secondary or confirmatory technique. Because its separation principle is fundamentally different from liquid chromatography, it provides a truly orthogonal view of sample purity, which is highly valuable during method validation and for investigating out-of-spec results.
Conclusion
The successful quantification of this compound hinges on selecting an analytical method that appropriately addresses its inherent polarity and lack of a strong chromophore. While RP-HPLC provides a robust and accessible platform for routine analysis, HILIC offers superior performance for trace-level detection, and GC with derivatization serves as a powerful orthogonal tool. Each method, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data.[13][14] The ultimate decision must be guided by a thorough understanding of the analytical objective, thereby ensuring the generation of trustworthy data that supports the development of safe and effective pharmaceuticals.
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Cross-reactivity of 2-(Isopropylsulfonyl)ethanamine hydrochloride in biological assays
An In-Depth Guide to Assessing the Cross-Reactivity of 2-(Isopropylsulfonyl)ethanamine Hydrochloride and Novel Small Molecules
This document is structured not as a rigid protocol but as a strategic workflow. We will explore the rationale behind selecting specific assays, the principles that ensure data integrity, and the interpretation of results to build a robust selectivity profile. Our approach is grounded in establishing a self-validating cascade of experiments, from broad, early-stage screening to focused, cell-based validation.
Part 1: The Rationale for Proactive Cross-Reactivity Profiling
Before committing resources to efficacy studies, it is crucial to understand a compound's selectivity. Early-stage identification of off-target interactions provides several advantages:
-
Mechanistic Clarity: Ensures that the observed biological effect is a direct result of modulating the intended target.
-
Predictive Toxicology: Many adverse drug reactions are linked to off-target activities. For instance, inhibition of the hERG channel can lead to cardiotoxicity.
-
Structure-Activity Relationship (SAR) Optimization: Guides medicinal chemistry efforts to enhance potency for the primary target while designing out unwanted interactions.
Our subject, this compound, is a small molecule with a sulfonyl group and a primary amine. These functional groups are common in biologically active compounds, making it a plausible candidate for interacting with various protein classes, including kinases, GPCRs, or ion channels. Without prior data, a systematic screening approach is the only reliable path forward.
Part 2: An Integrated Workflow for Assessing Specificity
The following workflow is designed to progressively refine our understanding of the compound's activity, starting broad and moving towards highly specific, context-relevant assays.
Figure 1. A tiered workflow for assessing compound cross-reactivity.
Step 1: In Silico and Broad Panel Screening
The initial step is to cast a wide net to generate hypotheses about potential targets. This is a cost-effective strategy to narrow down the vast proteome to a manageable number of proteins for further investigation.
-
In Silico Prediction: Before any wet lab experiments, the structure of this compound can be used to query databases of known pharmacophores.[1][2] Computational methods like chemical similarity searching and panel docking can predict potential biological targets by comparing the compound's structure to ligands with known binding partners.[1][3] While not definitive, this provides a valuable starting point and can highlight potential liabilities.
-
Broad Panel Screening: The most direct way to empirically assess cross-reactivity is to screen the compound against large, well-curated panels of proteins. Commercial services offer screening against hundreds of kinases, GPCRs, ion channels, and enzymes at a fixed concentration (typically 1-10 µM).[4][] The goal here is not to determine precise affinity but to identify significant interactions (e.g., >50% inhibition) that warrant follow-up.
Step 2: Quantitative Assessment and Orthogonal Validation
Hits identified in the broad screen must be validated and quantified. This phase confirms the interactions and begins to build a selectivity profile.
-
Dose-Response Analysis: For each validated hit, a full dose-response curve should be generated to determine potency metrics like IC50 (for enzyme inhibition) or Ki (binding affinity). This is crucial for comparing the compound's potency at its intended target versus its off-targets.
-
Competitive Binding Assays: These assays are the gold standard for quantifying binding affinity.[6] A common format is the radioligand binding assay, where the test compound competes with a radioactively labeled ligand known to bind the target.[7][8][9] The amount of test compound required to displace 50% of the radioligand (IC50) allows for the calculation of the binding affinity (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes or purified protein containing the target receptor of interest. Select a suitable radioligand with high affinity and specificity for the target.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed, low concentration of the radioligand (typically at or below its Kd value).[10]
-
Competition: Add a range of concentrations of the unlabeled test compound (e.g., this compound) to the wells. Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand. This is commonly done by rapid vacuum filtration through a filter mat that traps the membranes, followed by washing to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
Step 3: Validation in a Physiological Context
Biochemical and biophysical assays, while precise, do not account for cellular factors like membrane permeability, metabolism, or the presence of endogenous ligands. Therefore, validating target engagement within intact cells is a critical final step.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying that a compound binds its target in a cellular environment.[11][12] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13][14] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, one can confirm engagement.[15]
Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Phenotypic Assays: Ultimately, the goal is to link target engagement to a functional cellular outcome. Designing assays that can distinguish between on-target and off-target phenotypes is key. For example, if the primary target is a kinase in a specific signaling pathway, one can measure the phosphorylation of a downstream substrate. If the compound shows activity in a phenotypic assay even when the primary target is knocked out or mutated, this strongly suggests the effect is driven by cross-reactivity.
Part 3: Data Interpretation and Comparative Analysis
A compound's cross-reactivity profile is not binary; it is a continuum. The key is to quantify the degree of selectivity and compare it to appropriate benchmarks.
Quantifying Selectivity
Selectivity is often expressed as a ratio of affinities. For example, the selectivity of Compound X for its primary target (Target A) over an off-target (Target B) is calculated as:
Selectivity Ratio = Ki (Target B) / Ki (Target A)
A higher ratio indicates greater selectivity for Target A. A common goal is to achieve at least a 100-fold selectivity against relevant off-targets.
Comparative Data Summary
To illustrate, let's consider hypothetical data for our compound, this compound ("Compound X"), assuming its primary target is Kinase A. We will compare it to a known selective inhibitor and a known non-selective (promiscuous) inhibitor.
| Assay | Parameter | Compound X | Selective Inhibitor | Non-Selective Inhibitor |
| Biochemical | Ki for Kinase A (nM) | 50 | 10 | 25 |
| Ki for Kinase B (nM) | 5,000 | 10,000 | 100 | |
| Ki for Kinase C (nM) | >20,000 | >20,000 | 80 | |
| Selectivity Ratios | Kinase B / Kinase A | 100-fold | 1,000-fold | 4-fold |
| Kinase C / Kinase A | >400-fold | >2,000-fold | 3.2-fold | |
| Cellular | CETSA ΔTm for Kinase A (°C) | +5.2 | +7.5 | +4.8 |
| CETSA ΔTm for Kinase B (°C) | +0.5 | +0.1 | +3.1 |
In this hypothetical comparison, Compound X shows good selectivity for Kinase A over Kinases B and C, which is confirmed by a significant thermal shift for only Kinase A in the cellular context. While not as selective as the benchmark "Selective Inhibitor," it is far superior to the "Non-Selective Inhibitor," which shows poor selectivity ratios and engages both Kinase A and B in cells.
Conclusion
Assessing the cross-reactivity of a novel compound like this compound is a multi-faceted process that requires a logical, tiered approach. By integrating in silico prediction, broad panel screening, quantitative biochemical assays, and cellular validation, researchers can build a comprehensive selectivity profile. This rigorous evaluation is not merely a checkbox in the drug discovery process; it is fundamental to establishing the mechanistic basis of a compound's action, predicting potential liabilities, and ultimately developing safer, more effective therapeutic agents.
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A Comparative Guide to 2-(Isopropylsulfonyl)ethanamine Hydrochloride and its Structural Analogs: Exploring Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Simple, synthetically accessible molecules can serve as foundational building blocks for more complex structures with tailored biological activities. This guide focuses on 2-(Isopropylsulfonyl)ethanamine hydrochloride, a compound of interest due to the convergence of a sulfonyl group and a primary amine within a short alkyl chain. We will provide a comparative overview of this compound and its close structural analogs, discuss their potential biological relevance based on established structure-activity relationships of related chemical classes, and present a comprehensive, albeit prospective, experimental workflow for their biological characterization.
Introduction to 2-(Alkyl/Aryl-sulfonyl)ethanamines
The core structure of this compound combines two key pharmacophores: the sulfonyl group and the ethanamine moiety. The sulfonyl group is a versatile functional group found in a wide array of approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[1][2] The ethanamine fragment is a common feature in many biologically active compounds, including neurotransmitters and their analogs, which can interact with a variety of receptors and enzymes.[3][4]
The hydrochloride salt form of these amines enhances their solubility in aqueous media, a desirable property for biological screening and formulation.[5] This guide will consider three primary examples for a comparative discussion:
-
This compound
-
2-(Ethylsulfonyl)ethanamine hydrochloride (a close aliphatic analog)
-
2-(Phenylsulfonyl)ethanamine hydrochloride (an aromatic analog)
Structural Comparison and Physicochemical Properties
The seemingly subtle structural differences between the isopropyl, ethyl, and phenyl analogs can significantly influence their physicochemical properties and, by extension, their potential biological interactions.
| Compound Name | Chemical Structure | Molecular Formula (HCl salt) | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | CC(C)S(=O)(=O)CCN·Cl | C5H14ClNO2S | 187.69 | -0.8 |
| 2-(Ethylsulfonyl)ethanamine hydrochloride | CCS(=O)(=O)CCN·Cl | C4H12ClNO2S | 173.66 | -1.0 |
| 2-(Phenylsulfonyl)ethanamine hydrochloride | c1ccc(cc1)S(=O)(=O)CCN·Cl | C8H12ClNO2S | 221.71 | 0.3 |
Data sourced from commercial supplier and database information.
The isopropyl and ethyl analogs are both small, flexible molecules with low molecular weight and negative predicted LogP values, suggesting high water solubility. The introduction of the phenyl ring in the third analog increases its molecular weight and predicted LogP, indicating a shift towards greater lipophilicity. This modification from an aliphatic to an aromatic sulfonyl group can dramatically alter the potential binding interactions, moving from primarily hydrophilic to include potential π-stacking or hydrophobic interactions.
Prospective Biological Activity: A Structure-Activity Relationship (SAR) Discussion
Based on the known pharmacology of related compound classes, we can hypothesize potential biological targets for this series.
The Sulfonamide Precedent
The sulfonamide group (-SO2NH-) is a well-known pharmacophore with a vast history in medicine, most notably as antimicrobial agents.[6] Beyond this, sulfonamides and sulfonyl-containing molecules exhibit a broad range of biological activities, including:
-
Enzyme Inhibition: Carbonic anhydrase inhibitors, crucial for treating glaucoma, often feature a sulfonamide moiety.[5] The sulfonyl group can also be found in inhibitors of kinases and proteases.
-
Antidiabetic Agents: The sulfonylurea class of drugs are well-established treatments for type 2 diabetes.[1][7]
-
Receptor Antagonism: Certain sulfonamide-containing molecules act as antagonists for receptors such as the endothelin receptor.[5]
While the compounds in this guide possess a sulfonyl group rather than a sulfonamide, the electronic properties of the sulfonyl moiety still make it a potent hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
The Phenethylamine Connection
The ethanamine backbone is a core feature of phenethylamines, a class of compounds known to interact with monoamine transporters and receptors in the central nervous system.[3][4] While our core compounds are not classic phenethylamines, the presence of the flexible two-carbon spacer terminating in a primary amine suggests the potential for interaction with biogenic amine binding sites. The distance and geometry between the amino group and the sulfonyl moiety could allow for interactions with receptors that recognize an anionic or polar feature at a similar distance from an ammonium group.
A Proposed Experimental Workflow for Biological Characterization
For researchers interested in elucidating the biological activity of this compound and its analogs, a systematic screening cascade is essential. The following outlines a comprehensive, yet hypothetical, workflow.
Primary Screening: Target-Agnostic and Target-Based Approaches
Given the lack of a known target, a dual screening strategy is recommended.
a) Phenotypic Screening:
This approach assesses the effect of a compound on cell behavior without a preconceived target.
-
Objective: To identify compounds that induce a specific cellular phenotype (e.g., cell death, differentiation, inhibition of proliferation).
-
Methodology:
-
Select a panel of diverse human cancer cell lines (e.g., representing different tissue origins).
-
Treat cells with a range of concentrations of the test compounds.
-
After a set incubation period (e.g., 72 hours), assess cell viability using a standard assay such as MTT or CellTiter-Glo®.
-
Active "hits" are identified as compounds that consistently reduce cell viability below a certain threshold.
-
b) Broad Target-Based Screening:
This involves screening against a large, diverse panel of known biological targets.
-
Objective: To identify direct molecular targets of the compounds.
-
Methodology:
-
Utilize a commercial or institutional screening service that offers a broad panel of assays for kinases, GPCRs, ion channels, and other common drug targets.
-
Submit the compounds for screening at one or two standard concentrations (e.g., 10 µM and 30 µM).
-
Analyze the results to identify any targets where the compounds exhibit significant inhibition or activation.
-
Caption: A proposed experimental workflow for the biological characterization of novel compounds.
Hit Confirmation and Validation
Any "hits" from the primary screens must be rigorously validated.
-
Dose-Response Analysis: Determine the potency (IC50 or EC50) of the active compounds by testing them across a wider range of concentrations (e.g., 10-point curve).
-
Orthogonal Assays: Confirm the activity using a different assay format. For example, if a compound inhibits a kinase in a biochemical assay, test its ability to inhibit the phosphorylation of a known substrate in a cellular context.
Mechanism of Action Studies
For validated hits, further experiments are necessary to understand how they exert their biological effects.
-
Target Engagement Assays: Confirm direct binding of the compound to its putative target. Techniques like Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA) can be employed.
-
Downstream Signaling Analysis: Investigate the effects of the compound on signaling pathways downstream of the target. For instance, if a compound inhibits a receptor, assess the phosphorylation status of downstream kinases using Western blotting.
Illustrative Context: The Isopropylsulfonyl Moiety in Advanced Drug Candidates
While data on the parent compound is scarce, the 2-(isopropylsulfonyl)phenyl moiety is a key component of some advanced molecules, particularly in oncology. For example, it has been incorporated into potent dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).[8][9] In these more complex structures, the isopropylsulfonyl group is often positioned to interact with specific residues in the target protein's binding pocket, contributing to the overall potency and selectivity of the molecule. This highlights the potential of this functional group to be recognized by and participate in high-affinity interactions with biological macromolecules.
Caption: Simplified ALK signaling pathway and the inhibitory role of complex molecules.
Conclusion and Future Directions
This compound and its simple aliphatic and aromatic analogs represent a class of chemical entities with underexplored biological potential. While direct experimental data on their activity is limited, the known pharmacology of the sulfonyl and ethanamine moieties provides a rational basis for their investigation as potential enzyme inhibitors, receptor modulators, or as valuable fragments in drug discovery. The proposed experimental workflow offers a roadmap for researchers to systematically evaluate these compounds and uncover any latent biological activities. The presence of the isopropylsulfonyl fragment in more complex, potent drug candidates further underscores the value of exploring these fundamental chemical building blocks. Future work in this area should focus on the systematic screening of these and related simple sulfonylamines to populate the public data domain and potentially uncover novel starting points for therapeutic development.
References
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Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2513-2527. [Link]
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Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Semantic Scholar. [Link]
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Stein, P. D., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry, 38(8), 1344-1354. [Link]
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Li, X., et al. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4538-4546. [Link]
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Zafar, H., et al. (2020). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 19, 1339-1354. [Link]
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Zeng, Z., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Journal of Pesticide Science, 41(4), 171-174. [Link]
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de Oliveira, R. S., et al. (2020). Structure-activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(2), 225-235. [Link]
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Keller, P. A., et al. (2018). Structure-activity relationships for the bis-sulfonamides. ResearchGate. [Link]
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PubChem. 2-(Phenylsulfonyl)ethanamine hydrochloride.[Link]
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PubChem. Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1).[Link]
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PharmaCompass. 2-(methylsulfonyl)ethan-1-amine hydrochloride.[Link]
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PubChem. Isopropylethylamine.[Link]
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Taylor, M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(5), 1339. [Link]
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Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(1), 475-485. [Link]
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A Comparative Guide to the In Vitro and In Vivo Characterization of 2-(Isopropylsulfonyl)ethanamine hydrochloride: An Investigational Framework
Guide Overview: This document provides a comprehensive guide for the systematic evaluation of 2-(Isopropylsulfonyl)ethanamine hydrochloride, a research chemical with limited publicly available biological data. Given the absence of established in vitro or in vivo studies, this guide is structured as an investigational framework. It details the logical, scientifically rigorous progression from initial in vitro screening to subsequent in vivo validation, explaining the causal reasoning behind each experimental choice. The methodologies described herein are designed to be self-validating and are grounded in authoritative standards for preclinical drug discovery. While this guide focuses on a hypothetical anticancer application—inspired by the presence of the isopropylsulfonyl moiety in known kinase inhibitors[1][2]—the principles and workflows are broadly applicable to the characterization of any novel chemical entity.
Introduction to this compound
This compound is a small molecule featuring a primary amine separated from an isopropylsulfonyl group by an ethyl bridge. Its chemical properties are available from commercial suppliers, but its biological and toxicological profiles are largely uninvestigated.
-
Molecular Formula: C₅H₁₄ClNO₂S
-
Molecular Weight: 187.69 g/mol
-
Structure:
-
SMILES: CC(C)S(=O)(=O)CCN.Cl
-
The presence of a sulfonamide-like functional group is common in a wide range of pharmacologically active compounds, including diuretics, antibiotics, and kinase inhibitors[3]. The ethanamine portion also provides a versatile scaffold. This structural composition warrants a systematic investigation into its potential biological activities. This guide outlines a tiered approach to achieve this characterization.
Tier 1: Foundational In Vitro Evaluation
The primary goal of in vitro testing is to efficiently determine if a compound has biological activity at a cellular level and to identify a potential mechanism of action. This phase prioritizes high-throughput methods to generate initial data on potency, selectivity, and cytotoxicity.
Experimental Workflow for In Vitro Screening
The logical flow of initial in vitro experiments is designed to move from broad cytotoxicity screening to more specific mechanistic assays.
Caption: Workflow for initial in vitro characterization of a novel compound.
Core In Vitro Protocols & Data Interpretation
A. Antiproliferative and Cytotoxicity Assay
-
Objective: To determine the concentration at which the compound inhibits cell growth or kills cells. This provides the first quantitative measure of potency (e.g., GI₅₀, IC₅₀, or LD₅₀).
-
Rationale: A broad-spectrum screen against a panel of diverse cancer cell lines (such as the NCI-60 panel) is a cost-effective first step to identify potential efficacy and spectra of activity. Comparing potency against non-cancerous cell lines (e.g., human fibroblasts) provides an early indication of therapeutic index[4].
-
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate plates for 72 hours. This duration allows for multiple cell doublings, making antiproliferative effects detectable.
-
Cell Fixation: Gently remove the medium and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash plates 5 times with slow-running tap water and air dry. Stain fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Destaining & Solubilization: Wash plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Readout: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
-
-
Data Presentation:
| Compound | Cell Line | GI₅₀ (µM) |
| 2-(Isopropylsulfonyl)ethanamine HCl | MCF-7 (Breast Cancer) | Experimental Data |
| A549 (Lung Cancer) | Experimental Data | |
| HCT116 (Colon Cancer) | Experimental Data | |
| MRC-5 (Normal Lung Fibroblast) | Experimental Data | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.05 |
| MRC-5 (Normal Lung Fibroblast) | 0.20 |
B. Cell Cycle Analysis
-
Objective: To determine if the compound's antiproliferative effect is due to arrest at a specific phase of the cell cycle (G1, S, or G2/M).
-
Rationale: Many anticancer drugs, particularly kinase inhibitors, exert their effects by disrupting the cell cycle machinery[5]. A distinct cell cycle arrest profile can provide crucial clues about the compound's mechanism of action. For instance, arrest at the G2/M phase is characteristic of microtubule-targeting agents[5].
-
Protocol: Propidium Iodide (PI) Staining & Flow Cytometry
-
Treatment: Culture cells (e.g., HCT116) in 6-well plates and treat with the compound at its 1x and 3x GI₅₀ concentrations for 24 hours.
-
Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Acquisition: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Analysis: Model the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Tier 2: Preclinical In Vivo Evaluation
Positive in vitro results (e.g., potent, selective cytotoxicity) trigger progression to in vivo models. The primary goals of this phase are to assess the compound's safety, tolerability, pharmacokinetics (PK), and, ultimately, its efficacy in a living organism.
In Vivo Investigational Pathway
The in vivo workflow is a step-wise process designed to mitigate risk, starting with safety and tolerability before moving to expensive and complex efficacy studies.
Sources
- 1. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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Side-by-side comparison of different synthesis methods for 2-(Isopropylsulfonyl)ethanamine hydrochloride
An Expert's Guide to the Synthesis of 2-(Isopropylsulfonyl)ethanamine Hydrochloride: A Comparative Analysis
In the landscape of pharmaceutical development and chemical research, the synthesis of key intermediates with high purity and efficiency is paramount. This compound is one such building block, whose structural motif is of interest in medicinal chemistry. This guide provides a detailed, side-by-side comparison of different synthetic methodologies for this target molecule. The focus is on the underlying chemical principles, experimental feasibility, and a critical evaluation of each route's strengths and weaknesses to aid researchers in making informed decisions for their specific applications.
Introduction to Synthetic Strategy
The synthesis of this compound revolves around the formation of the key carbon-sulfur and carbon-nitrogen bonds. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the purity requirements of the final product. This guide will explore three distinct and plausible synthetic routes:
-
Route 1: Michael Addition to Isopropyl Vinyl Sulfone - A convergent approach involving the reaction of a readily available nitrogen nucleophile with a prepared vinyl sulfone.
-
Route 2: Nucleophilic Substitution on a Pre-formed Sulfonyl Precursor - A linear approach starting from a 2-haloethyl isopropyl sulfone.
-
Route 3: Reduction of a Nitrile Precursor - A method that introduces the amine functionality in the final step via reduction.
Route 1: Michael Addition to Isopropyl Vinyl Sulfone
This approach is centered around the conjugate addition of a nitrogen nucleophile to isopropyl vinyl sulfone. The vinyl sulfone itself is a key intermediate that needs to be synthesized first.
Synthesis of Isopropyl Vinyl Sulfone
The preparation of isopropyl vinyl sulfone is typically achieved through a two-step process starting from 2-chloroethanesulfonyl chloride.
Step 1: Sulfonylation of Isopropanol 2-Chloroethanesulfonyl chloride is reacted with isopropanol in the presence of a base, such as triethylamine, to form 2-chloroethyl isopropyl sulfone.
Step 2: Elimination The resulting 2-chloroethyl isopropyl sulfone undergoes base-mediated elimination to yield isopropyl vinyl sulfone.
Michael Addition and Salt Formation
Once isopropyl vinyl sulfone is obtained, it is subjected to a Michael addition with a suitable nitrogen nucleophile. Phthalimide is a common choice to avoid over-alkylation, followed by deprotection to liberate the primary amine.
Step 3: Michael Addition of Phthalimide Isopropyl vinyl sulfone is treated with potassium phthalimide in a polar aprotic solvent like DMF.
Step 4: Deprotection and Salt Formation The phthalimide protecting group is removed using hydrazine hydrate. The resulting free amine is then treated with hydrochloric acid to precipitate the desired this compound salt.
Experimental Protocol for Route 1
Part A: Synthesis of Isopropyl Vinyl Sulfone
-
To a stirred solution of isopropanol (1.2 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add 2-chloroethanesulfonyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 2-chloroethyl isopropyl sulfone.
-
Dissolve the crude 2-chloroethyl isopropyl sulfone in DCM and cool to 0 °C.
-
Add triethylamine (2.0 eq) dropwise and stir at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by vacuum distillation to yield isopropyl vinyl sulfone.
Part B: Synthesis of this compound
-
To a solution of isopropyl vinyl sulfone (1.0 eq) in DMF, add potassium phthalimide (1.2 eq).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate to obtain the phthalimide adduct.
-
Dissolve the adduct in ethanol and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature, filter the phthalocyanine precipitate, and concentrate the filtrate.
-
Dissolve the residue in isopropanol and add a solution of HCl in isopropanol to precipitate the product.
-
Filter and dry the solid to obtain this compound.
Route 1: Workflow
Caption: Workflow for the synthesis via Michael Addition.
Route 2: Nucleophilic Substitution on a Pre-formed Sulfonyl Precursor
This linear approach involves the initial synthesis of a 2-haloethyl isopropyl sulfone followed by nucleophilic substitution with an amine source.
Synthesis of 2-Bromoethyl Isopropyl Sulfone
This key intermediate can be prepared from the reaction of sodium isopropylsulfinate with 1,2-dibromoethane.
Step 1: Preparation of Sodium Isopropylsulfinate Isopropylmagnesium bromide is reacted with sulfur dioxide to generate the Grignard adduct, which is then quenched to provide isopropylsulfinic acid. Treatment with sodium hydroxide gives the sodium salt.
Step 2: Synthesis of 2-Bromoethyl Isopropyl Sulfone Sodium isopropylsulfinate is reacted with an excess of 1,2-dibromoethane.
Introduction of the Amine
The Gabriel synthesis is a reliable method for converting the alkyl bromide to the primary amine.
Step 3: Gabriel Synthesis 2-Bromoethyl isopropyl sulfone is reacted with potassium phthalimide.
Step 4: Deprotection and Salt Formation Similar to Route 1, the phthalimide group is removed with hydrazine, followed by treatment with HCl.
Experimental Protocol for Route 2
Part A: Synthesis of 2-Bromoethyl Isopropyl Sulfone
-
Prepare a solution of isopropylmagnesium bromide (1.0 eq) in THF.
-
Bubble sulfur dioxide gas through the solution at 0 °C until the Grignard reagent is consumed.
-
Quench the reaction with aqueous HCl and extract with ether.
-
Treat the organic layer with aqueous NaOH to form sodium isopropylsulfinate.
-
To a solution of sodium isopropylsulfinate in DMF, add 1,2-dibromoethane (3.0 eq).
-
Heat the reaction to 60 °C for 12 hours.
-
Work up the reaction by pouring into water and extracting with ethyl acetate. Purify by column chromatography.
Part B: Synthesis of this compound
-
Follow the procedure from Route 1, Part B, steps 1-9, using 2-bromoethyl isopropyl sulfone as the starting material.
Route 2: Workflow
Caption: Workflow for the synthesis via Nucleophilic Substitution.
Route 3: Reduction of a Nitrile Precursor
This route introduces the nitrogen functionality as a nitrile group, which is then reduced to the primary amine in the final step.
Synthesis of 2-(Isopropylsulfonyl)acetonitrile
Step 1: Thiolation Isopropyl mercaptan is reacted with chloroacetonitrile in the presence of a base to form 2-(isopropylthio)acetonitrile.
Step 2: Oxidation The sulfide is then oxidized to the sulfone using an oxidizing agent like hydrogen peroxide in acetic acid, or more controlled reagents like m-CPBA.
Reduction and Salt Formation
Step 3: Reduction of the Nitrile The nitrile group is reduced to a primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Step 4: Salt Formation The resulting amine is treated with HCl to form the hydrochloride salt.
Experimental Protocol for Route 3
Part A: Synthesis of 2-(Isopropylsulfonyl)acetonitrile
-
To a solution of isopropyl mercaptan (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add chloroacetonitrile (1.1 eq).
-
Reflux the mixture for 8 hours.
-
Filter the solid and concentrate the filtrate. Purify the residue to obtain 2-(isopropylthio)acetonitrile.
-
Dissolve the sulfide in acetic acid and cool to 0 °C.
-
Add hydrogen peroxide (30% solution, 2.5 eq) dropwise.
-
Stir at room temperature for 24 hours.
-
Pour the mixture into ice water and extract with DCM.
-
Wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate to get 2-(isopropylsulfonyl)acetonitrile.
Part B: Synthesis of this compound
-
To a suspension of LiAlH₄ (2.0 eq) in dry THF at 0 °C, add a solution of 2-(isopropylsulfonyl)acetonitrile (1.0 eq) in THF dropwise.
-
Reflux the mixture for 6 hours.
-
Cool to 0 °C and quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water.
-
Filter the aluminum salts and concentrate the filtrate.
-
Dissolve the residue in ether and add a solution of HCl in ether to precipitate the product.
-
Filter and dry the solid.
Route 3: Workflow
Caption: Workflow for the synthesis via Nitrile Reduction.
Comparative Analysis
| Feature | Route 1: Michael Addition | Route 2: Nucleophilic Substitution | Route 3: Nitrile Reduction |
| Overall Yield | Moderate to Good | Moderate | Moderate to Good |
| Scalability | Good; vinyl sulfone can be prepared in bulk. | Moderate; Grignard reagent preparation can be challenging on a large scale. | Good; oxidation and reduction steps are generally scalable. |
| Reagent Safety | Hydrazine is highly toxic and carcinogenic. | Use of SO₂ gas and Grignard reagents requires careful handling. | LiAlH₄ is highly reactive and pyrophoric. Catalytic hydrogenation is a safer alternative. |
| Starting Material Availability | 2-Chloroethanesulfonyl chloride is commercially available. | Isopropyl Grignard reagent needs to be prepared; 1,2-dibromoethane is readily available. | Isopropyl mercaptan and chloroacetonitrile are common reagents. |
| Number of Steps | 4 steps | 4 steps | 4 steps |
| Key Advantages | Convergent approach; potentially higher overall yield. | Linear and straightforward sequence. | Avoids the use of phthalimide and hydrazine. |
| Key Disadvantages | Use of hydrazine for deprotection. | Preparation and handling of Grignard reagent and SO₂. | Use of highly reactive and hazardous LiAlH₄. |
Conclusion and Recommendations
Each of the described synthetic routes offers a viable pathway to this compound, with its own set of advantages and challenges.
-
Route 1 is an elegant and convergent synthesis. Its primary drawback is the use of hydrazine for deprotection, which may be a concern for large-scale production due to safety and environmental reasons.
-
Route 2 is a classic and reliable linear synthesis. The main hurdles are the preparation of the Grignard reagent and the use of sulfur dioxide, which require specialized equipment and handling procedures.
-
Route 3 provides a strong alternative, particularly if a safer reduction method like catalytic hydrogenation is employed instead of LiAlH₄. The oxidation of the sulfide to the sulfone is typically high-yielding and clean.
For laboratory-scale synthesis, all three routes are feasible. For larger-scale industrial production, Route 3 with catalytic hydrogenation for the reduction step may be the most attractive option due to its avoidance of highly toxic hydrazine and the challenges associated with large-scale Grignard reactions. The choice of synthesis will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the importance of avoiding certain hazardous reagents.
References
- General methodologies for the synthesis of vinyl sulfones and their Michael additions are well-established in organic chemistry literature. For representative procedures, see standard organic chemistry textbooks and relevant journal articles on sulfone chemistry.
- The Gabriel synthesis is a classical method for amine synthesis. Detailed protocols can be found in various organic synthesis resources.
- The reduction of nitriles to primary amines is a fundamental transformation. Information on various reducing agents and their application can be found in comprehensive organic chemistry reference works.
A Comparative Guide to the Biological Potency of 2-(Isopropylsulfonyl)ethanamine Hydrochloride and its Analogs at Monoamine Targets
Introduction
In the landscape of neuropharmacology and drug development, the ethanamine scaffold represents a privileged structure, forming the backbone of numerous compounds that interact with aminergic systems. The biological activity of these molecules can be exquisitely modulated by the chemical nature of their substituents. This guide focuses on 2-(Isopropylsulfonyl)ethanamine hydrochloride, a molecule featuring a simple ethanamine core paired with an isopropylsulfonyl group.[1][2] The inclusion of the sulfonyl moiety is a common strategy in medicinal chemistry to influence physicochemical properties and target engagement.[3][4][5]
The objective of this technical guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the biological potency of this compound. We will compare its hypothetical performance against structurally similar molecules where the isopropyl group is replaced by other substituents, thereby exploring the structure-activity relationship (SAR) at key neurological targets. The primary targets for this investigation are the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—which are critical regulators of neurotransmission and frequent targets for therapeutic intervention.[6][7]
This guide will furnish detailed, field-proven experimental protocols for determining both binding affinity and functional potency, explain the causality behind methodological choices, and present illustrative data to guide researchers in their own investigations.
Part 1: The Chemical Landscape: Structures Under Investigation
The central hypothesis of this guide is that modifying the size, lipophilicity, and electronic nature of the substituent on the sulfonyl group will systematically alter the biological potency and selectivity of the ethanamine scaffold. To explore this, we will compare our lead molecule with three key analogs:
-
Molecule 1 (Lead): this compound
-
Molecule 2 (Analog A): 2-(Methylsulfonyl)ethanamine hydrochloride[8]
-
Molecule 3 (Analog B): 2-(Ethylsulfonyl)ethanamine hydrochloride[8]
-
Molecule 4 (Analog C): 2-(Phenylsulfonyl)ethanamine hydrochloride[9]
This selection allows for a systematic comparison of small alkyl (methyl), larger alkyl (ethyl, isopropyl), and aryl (phenyl) groups, providing a logical progression for understanding SAR.
Part 2: Assessing Target Engagement: Radioligand Binding Affinity
Expertise & Rationale: The first critical step in characterizing a compound is to determine its binding affinity (Kᵢ) for the intended targets. A radioligand binding assay provides a direct measure of the physical interaction between the compound and the target protein. It quantifies the concentration of a compound required to occupy 50% of the receptors, which is then used to calculate the Kᵢ, an intrinsic measure of affinity. This is a foundational assay; without significant binding affinity, functional activity is unlikely. We use a competitive binding format, where the unlabeled test compound competes with a known high-affinity radioligand, which is a robust and well-established method.[6][10]
Experimental Protocol: Monoamine Transporter Competitive Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of the test compounds at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Methodological Trustworthiness: This protocol incorporates self-validating controls. Total binding is determined in the absence of any competitor, while non-specific binding (NSB) is measured in the presence of a saturating concentration of a known, potent inhibitor (e.g., cocaine for DAT). Specific binding is calculated as Total - NSB. A successful assay will show a high signal-to-noise ratio (Total binding >> NSB).
Materials:
-
Membranes: Cell membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.
-
Radioligands:
-
For hDAT: [³H]-CFT (WIN 35,428)
-
For hNET: [³H]-Nisoxetine
-
For hSERT: [³H]-Citalopram
-
-
NSB Ligands: 10 µM Cocaine (for DAT), 10 µM Desipramine (for NET), 10 µM Citalopram (for SERT).[10]
-
Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, scintillation counter.[10]
Step-by-Step Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .[11]
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a PEI-presoaked glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[10]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]
-
Visualization: Binding Assay Workflow
Caption: Workflow for the monoamine transporter uptake inhibition assay.
Illustrative Data & Comparative Analysis
(Note: The following data are hypothetical and for illustrative purposes.)
Table 2: Hypothetical Functional Potencies (IC₅₀, nM) from Uptake Inhibition Assays
| Compound | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) |
| 2-(Isopropylsulfonyl)ethanamine HCl | 150 | 320 | >10,000 |
| 2-(Methylsulfonyl)ethanamine HCl | 580 | 800 | >10,000 |
| 2-(Ethylsulfonyl)ethanamine HCl | 410 | 550 | >10,000 |
| 2-(Phenylsulfonyl)ethanamine HCl | 42 | 1100 | 1850 |
Analysis:
-
Correlation with Binding: The functional potency data correlate well with the binding affinity data. Compounds with higher affinity (lower Kᵢ) generally exhibit higher functional potency (lower IC₅₀).
-
Functional Profile of Lead Compound: this compound emerges as a moderately potent and selective DAT/NET inhibitor, with a slight preference for DAT.
-
SAR Confirmation: The SAR trend observed in the binding assays is confirmed here. The isopropyl group is optimal among the alkyl substituents for DAT inhibition, and the phenyl group confers the highest potency at DAT while also introducing SERT activity. This suggests the phenyl ring is a key pharmacophore for potent activity at these targets, likely due to favorable interactions in the transporter binding pockets. [12][13]
Part 4: Discussion of Structure-Activity Relationships (SAR)
The comparative analysis, though based on illustrative data, allows for the formulation of a clear SAR hypothesis for this series of sulfonylethylamines.
-
The Sulfonyl Substituent is a Key Potency Driver: The nature of the R-group on the SO₂ moiety dictates both the potency and selectivity of the molecule. Small changes from methyl to isopropyl result in a several-fold change in activity at DAT.
-
Steric Bulk and Shape are Important: The trend of isopropyl > ethyl > methyl for DAT activity suggests that the DAT binding pocket can accommodate and may even have a favorable interaction with a moderately bulky, branched alkyl group.
-
Aromaticity Confers High Potency and Broader Selectivity: The dramatic increase in potency for the phenyl analog (Analog C) at DAT underscores the importance of aromatic interactions. This could involve hydrophobic interactions or specific π-π or cation-π stacking with aromatic amino acid residues (e.g., tyrosine, phenylalanine) known to be present in the binding sites of monoamine transporters. The emergence of SERT activity also indicates that the phenyl group allows the molecule to effectively engage with the binding site of a transporter for which the alkyl analogs have little to no affinity.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for assessing the biological potency of this compound and its analogs. By employing a systematic approach that combines high-fidelity binding and functional assays, researchers can effectively dissect the structure-activity relationships that govern a compound's pharmacological profile.
Our analysis suggests that this compound likely functions as a selective inhibitor of catecholamine transporters. The SAR exploration indicates that the isopropyl group represents a favorable balance of size and lipophilicity for DAT interaction within the alkyl series, while the introduction of a phenyl ring is a transformative modification that significantly enhances potency and broadens the selectivity profile. This foundational knowledge is critical for guiding the optimization of lead compounds in drug discovery programs targeting aminergic systems.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Isopropylsulfonyl)ethanamine Hydrochloride
Welcome to your trusted resource for laboratory safety and chemical handling. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Isopropylsulfonyl)ethanamine hydrochloride. As researchers, scientists, and drug development professionals, ensuring the safe management of chemical waste is not just a regulatory requirement but a cornerstone of responsible scientific practice. This document is designed to provide you with the essential, immediate safety and logistical information needed to handle and dispose of this compound with confidence and precision.
Our approach moves beyond a simple checklist. We will delve into the causality behind each procedural step, grounding our recommendations in established safety protocols and the specific chemical properties of this compound.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is a solid substance that, according to its Safety Data Sheet (SDS), is classified as a skin and eye irritant. While specific toxicity data is limited, the presence of a sulfonyl group and an amine hydrochloride suggests that it should be handled with care.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₄ClNO₂S | Sigma-Aldrich |
| Molecular Weight | 187.69 g/mol | Sigma-Aldrich |
| Physical State | Solid | Sigma-Aldrich |
| Hazard Codes | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | Sigma-Aldrich |
| Precautionary Codes | P280 (Wear protective gloves/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | Sigma-Aldrich |
The hydrochloride salt form indicates that it is likely water-soluble. The sulfonyl group is relatively stable, but the amine group can react with various chemicals. Therefore, segregation from incompatible materials is a critical aspect of its waste management.
Personal Protective Equipment (PPE) and Handling Precautions
Given its irritant nature, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are essential to protect against potential splashes or dust.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.[2]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the area and inform your laboratory supervisor and Environmental Health and Safety (EHS) office.[3]
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood operational.
-
Containment (for trained personnel): If you are trained in spill response, use a chemical spill kit with appropriate absorbent materials to contain the spill. For a solid spill, carefully sweep the material to avoid creating dust and place it in a designated, labeled waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Personal Decontamination: If skin contact occurs, wash the affected area with soap and water for at least 15 minutes. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]
Proper Disposal Procedures
The primary and most crucial principle of chemical waste disposal is that it must be conducted in accordance with all local, state, and federal regulations.[5] Never dispose of this compound down the drain or in regular trash.[3]
Step-by-Step Disposal Protocol:
-
Waste Segregation: This is a critical first step. This compound waste should be collected separately from other waste streams to avoid potentially hazardous reactions. Do not mix it with incompatible materials such as strong oxidizing agents, bases, or reactive metals.[6]
-
Container Selection: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a tightly sealing lid.[7][8]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[3][9] The date of waste accumulation should also be clearly marked.[5]
-
Accumulation and Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA) that is at or near the point of generation.[9][10]
-
The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.[5]
-
Ensure the container is kept closed at all times, except when adding waste.[8]
-
Do not overfill the container; a general guideline is to fill it to no more than 75-80% of its capacity to allow for vapor expansion.[3][11]
-
-
Final Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[5] Your institution's EHS office will coordinate the pickup and disposal of the waste. It is common for such compounds to be incinerated in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction.[1]
Disposal Decision Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-step process that demands careful attention to detail, from initial handling to final disposal. By adhering to the procedures outlined in this guide, you are not only ensuring your personal safety and that of your colleagues but also upholding your responsibility to protect the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may have additional requirements.
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Essential Safety and Operational Guide for Handling 2-(Isopropylsulfonyl)ethanamine hydrochloride
This guide provides comprehensive,-in-depth safety protocols and operational procedures for the handling and disposal of 2-(Isopropylsulfonyl)ethanamine hydrochloride (CAS No. not available, Molecular Formula: C₅H₁₄ClNO₂S). As a compound utilized in early discovery research, adherence to stringent safety measures is paramount to mitigate risks and ensure a safe laboratory environment for all personnel. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1] Specific hazard statements identify it as a skin sensitizer (H317) and a cause of serious eye irritation (H319).[1]
-
Skin Sensitization (H317): This means that upon repeated contact, the compound can induce an allergic reaction.[2][3] Once an individual is sensitized, subsequent exposures, even to minute amounts, can trigger a more severe allergic response, such as a rash.[3][4]
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation, redness, and discomfort.[1]
Given its nature as a solid, the primary routes of exposure are through inhalation of dust particles, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the required equipment and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles conforming to ANSI Z87.1 standards.[5][6][7] A face shield should be worn over goggles when there is a risk of splashing or significant dust generation. | Standard safety glasses with side shields do not provide a complete seal against dust and splashes.[7] Goggles are essential to prevent eye irritation.[8][9] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[10] It is recommended to wear two pairs of gloves, especially during weighing and transfer operations. | As a skin sensitizer, preventing all skin contact is crucial.[2][11] Double-gloving minimizes the risk of exposure in case the outer glove is compromised. Gloves should be inspected before use and changed immediately if contaminated.[10] |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs. | This prevents the contamination of personal clothing with the solid compound.[12] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[2][4] | While a respirator is not explicitly required by the available SDS for standard handling in a fume hood, one should be considered if the generation of dust is unavoidable or if working outside of a fume hood. |
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for PPE selection when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to minimize exposure and prevent contamination.
Preparation and Weighing
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control the dispersion of any dust.[2][4]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is correctly donned. Have spill cleanup materials readily available.
-
Weighing:
-
Tare a suitable, sealable container on the balance.
-
Inside the fume hood, carefully transfer the desired amount of the solid compound into the tared container.
-
Avoid creating dust. If any material is spilled, it must be cleaned up immediately following the spill procedure outlined below.
-
Securely close the container before removing it from the fume hood.
-
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Evacuate (if necessary): For a large spill, evacuate the area and contact the appropriate safety personnel.
-
Containment: For a small, manageable spill:
-
Ensure you are wearing the appropriate PPE.
-
Gently cover the solid spill with a damp paper towel to avoid generating dust.
-
Carefully scoop the material and the paper towel into a sealable container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All materials used for cleanup, including gloves, must be placed in a labeled hazardous waste container.
Disposal Plan: Compliant Waste Management
Improper disposal of chemical waste can have serious environmental and legal consequences.[1]
Waste Segregation and Collection
-
Dedicated Waste Container: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[13][14]
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name: "this compound".[14]
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[15]
Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[15]
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations.[1] It is illegal and unsafe to dispose of this chemical in the regular trash or down the drain.[16] Some facilities may use incineration for the disposal of organic chemical waste.[15]
The following diagram outlines the logical flow for the proper disposal of waste generated from handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
